molecular formula C6H15NO B12316201 Ethyl(1-methoxypropan-2-yl)amine

Ethyl(1-methoxypropan-2-yl)amine

Cat. No.: B12316201
M. Wt: 117.19 g/mol
InChI Key: ZLDAYYMUMZNMCC-UHFFFAOYSA-N
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Description

Ethyl(1-methoxypropan-2-yl)amine is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

N-ethyl-1-methoxypropan-2-amine

InChI

InChI=1S/C6H15NO/c1-4-7-6(2)5-8-3/h6-7H,4-5H2,1-3H3

InChI Key

ZLDAYYMUMZNMCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)COC

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of Ethyl(1-methoxypropan-2-yl)amine?

[1][2][3]

Chemical Identity & Structural Overview

Ethyl(1-methoxypropan-2-yl)amine is an aliphatic secondary amine characterized by a steric center at the alpha-carbon relative to the nitrogen atom and an ether functionality on the beta-carbon. It serves as a versatile building block in the synthesis of agrochemicals (specifically chloroacetanilide herbicides) and pharmaceutical intermediates where lipophilicity and steric modulation are required.

Parameter Details
IUPAC Name N-Ethyl-1-methoxypropan-2-amine
Common Synonyms N-Ethyl-1-methoxyisopropylamine; N-Ethyl-MOPA
CAS Registry Number 188575-75-9
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
SMILES CCNC(C)COC
Structural Class Alkoxy-alkyl amine (Secondary)

Physical Properties

Note: As a specialized intermediate, specific experimental constants for this CAS are rare in open literature. Values below represent a synthesis of available experimental data for structural analogs (e.g., 1-methoxy-2-propylamine) and computed physicochemical descriptors.

Physicochemical Constants
PropertyValue (Experimental/Predicted)Context & Causality
Physical State LiquidColorless to pale yellow; typical of C₆ amines.
Boiling Point 135°C – 142°C (Predicted)Higher than its primary amine precursor (MOPA, b.p. 118°C) due to increased molecular weight, despite the loss of one H-bond donor.
Density 0.84 – 0.86 g/mL Lower density than water; typical for aliphatic amines.
Solubility (Water) Miscible The ether oxygen and amine nitrogen facilitate strong hydrogen bonding with water.
LogP (Octanol/Water) 0.4 – 0.6 Moderately lipophilic; the ethyl group adds hydrophobicity compared to MOPA (LogP -0.5).
pKa (Conjugate Acid) ~10.5 Typical for dialkyl amines; indicates strong basicity.
Refractive Index 1.415 – 1.425 Consistent with aliphatic ether-amines.

Chemical Properties & Reactivity

The chemical behavior of Ethyl(1-methoxypropan-2-yl)amine is defined by the interplay between its nucleophilic secondary amine center and the stable ether linkage .

Nucleophilicity & Steric Hindrance

Unlike linear secondary amines (e.g., diethylamine), the branching at the 2-position (isopropyl motif) introduces steric bulk.

  • Impact: This hindrance reduces the rate of nucleophilic attack on bulky electrophiles but enhances selectivity in substitution reactions.

  • Application: It is less prone to over-alkylation (quaternization) compared to primary amines, making it a controlled nucleophile in organic synthesis.

Basicity & Salt Formation

As a strong base (pKa ~10.5), it readily forms stable salts with inorganic and organic acids.

  • Reaction:

    
    
    
  • Utility: This property is utilized in purification processes (acid-base extraction) to separate the amine from neutral organic impurities.

Ether Stability

The methoxy group is chemically inert under standard basic and nucleophilic conditions. However, it can undergo cleavage under harsh acidic conditions (e.g., concentrated HI or BBr₃), converting the ether to an alcohol or halide.

Synthesis & Manufacturing

The industrial synthesis of Ethyl(1-methoxypropan-2-yl)amine typically employs Reductive Amination , a robust method that ensures high yield and minimizes byproduct formation.

Primary Route: Reductive Amination

Reagents: 1-Methoxy-2-propanone (Methoxyacetone), Ethylamine, Hydrogen, Catalyst (Pd/C or Raney Ni). Mechanism:

  • Condensation: Methoxyacetone reacts with ethylamine to form an imine (Schiff base) intermediate.

  • Hydrogenation: The imine is reduced in situ by hydrogen gas over a metal catalyst to yield the secondary amine.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and critical process controls.

SynthesisPathwayStart11-Methoxy-2-propanone(Methoxyacetone)IntermediateImine Intermediate(Unstable)Start1->IntermediateCondensation(-H₂O)Start2EthylamineStart2->IntermediateProductEthyl(1-methoxypropan-2-yl)amine(Secondary Amine)Intermediate->ProductHydrogenationCatalystH₂ / Pd-C or Ni(Reductive Agent)Catalyst->ProductCatalysis

Figure 1: Reductive amination pathway for the synthesis of Ethyl(1-methoxypropan-2-yl)amine.

Applications in Research & Industry

Agrochemical Intermediates

This amine is structurally related to the side chains of chloroacetanilide herbicides (e.g., Metolachlor ).[1] While Metolachlor typically uses the aniline derivative, the aliphatic amine variant serves as a precursor for:

  • Next-generation herbicides: Where the aniline core is replaced or modified.

  • Safeners: Compounds added to herbicide formulations to protect crops from herbicide injury.

Pharmaceutical Building Block
  • Solubility Modulation: The methoxy-propyl group is a "solubilizing tail." Introducing this moiety into a drug candidate can improve water solubility (via the ether oxygen) while maintaining lipophilicity (via the ethyl/propyl backbone) for membrane permeability.

  • Chiral Synthesis: If synthesized from chiral methoxyacetone or resolved kinetically, the (S)-enantiomer is a valuable chiral auxiliary.

Specialty Solvent & Corrosion Inhibitor
  • Corrosion Inhibition: Like many secondary amines, it can form protective films on metal surfaces, neutralizing acidic species in steam condensate lines.

  • Solvent: Its unique combination of amine (basic) and ether (polar aprotic-like) functionalities makes it an excellent solvent for reactions requiring basic conditions without the volatility of diethylamine.

Safety & Handling (GHS Classification)

Based on standard hazard profiles for aliphatic secondary amines.

Hazard Class Signal Word Hazard Statement
Flammable Liquid DANGER H225: Highly flammable liquid and vapor.[2]
Skin Corrosion DANGER H314: Causes severe skin burns and eye damage.[2][3]
Acute Toxicity WARNING H302: Harmful if swallowed.[2]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[2]

  • PPE: Wear nitrile rubber gloves, chemical splash goggles, and a face shield.

  • Storage: Store in a cool, well-ventilated place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (reaction with CO₂).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23397066, Ethyl(1-methoxypropan-2-yl)amine. Retrieved from [Link]

  • Google Patents (2015).Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (US20150225340A1).

Ethyl(1-methoxypropan-2-yl)amine molecular structure and CAS number.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl(1-methoxypropan-2-yl)amine

Abstract

This technical guide provides a comprehensive overview of Ethyl(1-methoxypropan-2-yl)amine, a secondary amine of interest in synthetic chemistry. The document details its molecular structure, chemical identifiers, and computed physicochemical properties. Furthermore, it explores potential synthetic routes, discusses its relevance as a structural motif in more complex molecules, and outlines essential safety and handling protocols based on data from analogous compounds. This guide is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who require a detailed understanding of this specific chemical entity.

Chemical Identity and Molecular Structure

Ethyl(1-methoxypropan-2-yl)amine is a chiral aliphatic compound featuring a secondary amine and an ether functional group. Its unique structure makes it a valuable building block in targeted organic synthesis.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is foundational for all scientific and regulatory purposes. The key identifiers for Ethyl(1-methoxypropan-2-yl)amine are summarized below.

IdentifierValue
IUPAC Name N-ethyl-1-methoxypropan-2-amine[1]
CAS Number 188575-75-9[1]
Molecular Formula C6H15NO[1]
Canonical SMILES CCNC(C)COC[1]
InChI Key ZLDAYYMUMZNMCC-UHFFFAOYSA-N[1]
Molecular Structure

The molecular structure of Ethyl(1-methoxypropan-2-yl)amine consists of a propane backbone. A methoxy group (-OCH3) is attached to the first carbon (C1), and an ethylamino group (-NHCH2CH3) is attached to the second carbon (C2). This substitution pattern at C2 creates a chiral center, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-Ethyl(1-methoxypropan-2-yl)amine.

Figure 1: 2D Molecular Structure of Ethyl(1-methoxypropan-2-yl)amine

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, computational models provide reliable estimates of its key physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems.

PropertyPredicted ValueSource
Molecular Weight 117.19 g/mol PubChem[1]
Monoisotopic Mass 117.115364102 DaPubChem[1]
XLogP3-AA (Octanol/Water Partition Coeff.) 0.4PubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[1]

The positive XLogP value suggests a slight preference for nonpolar environments, though the presence of the nitrogen and oxygen atoms provides sufficient polarity for some solubility in polar solvents. The TPSA is relatively low, which may influence its ability to cross biological membranes.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and efficient method for synthesizing secondary amines of this type is reductive amination . This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.

For Ethyl(1-methoxypropan-2-yl)amine, the logical precursors would be 1-methoxy-2-propanone and ethylamine. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which selectively reduces the imine without affecting the ketone starting material.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-2-propanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add ethylamine (1.1 eq) to the solution. The reaction may be slightly acidic, which can be adjusted with a small amount of acetic acid to facilitate imine formation.

  • Reductant Addition: Slowly add the reducing agent (e.g., NaBH3CN, 1.2 eq) to the mixture at room temperature or 0 °C to control any exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 4-24 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure Ethyl(1-methoxypropan-2-yl)amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone 1-Methoxy-2-propanone Imine Intermediate Imine Ketone->Imine + Ethylamine - H2O Amine Ethylamine Amine->Imine Product Ethyl(1-methoxypropan-2-yl)amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Figure 2: Proposed Synthesis via Reductive Amination

Applications in Research and Industry

While direct applications of Ethyl(1-methoxypropan-2-yl)amine are not extensively documented, its core structure is a key component in the synthesis of high-value commercial products, particularly in the agrochemical industry.

Specifically, the N-(1-methoxypropan-2-yl) moiety is a critical pharmacophore in the chloroacetanilide class of herbicides. For instance, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is a crucial precursor for the synthesis of S-Metolachlor, a widely used herbicide for controlling broadleaf weeds in crops like corn, soybeans, and cotton.[3][4][5] The specific stereochemistry of this fragment is vital for the herbicidal activity, highlighting the importance of enantioselective synthesis methods for this structural class.[5] The development of efficient synthetic routes to these types of amines is an active area of patent literature, focusing on achieving high enantiomeric excess.[3][4][5]

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl(1-methoxypropan-2-yl)amine itself. However, based on the known hazards of structurally similar aliphatic amines and ether-containing compounds, a cautious approach to handling is warranted.

Potential Hazards
  • Skin and Eye Irritation/Corrosion: Similar amines can cause skin irritation or severe burns and eye damage upon contact.[6]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[6]

  • Harmful if Swallowed or in Contact with Skin: Acute toxicity via oral and dermal routes is a potential concern.

  • Flammability: Many low-molecular-weight amines are combustible or flammable liquids.[7]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[6][8]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[8]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

Ethyl(1-methoxypropan-2-yl)amine is a chiral secondary amine with a defined molecular structure and predictable physicochemical properties. While not a widely used end-product itself, its structural motif is of significant industrial importance, particularly as a key intermediate in the synthesis of advanced agrochemicals like S-Metolachlor. Its synthesis can be achieved through established organic chemistry methodologies such as reductive amination. Due to its amine functionality, proper safety precautions are essential during handling and storage to mitigate potential hazards. This guide provides the foundational technical information required for its safe use and further exploration in synthetic applications.

References

  • PubChem. Ethyl(1-methoxypropan-2-yl)amine. National Center for Biotechnology Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. [Link]

  • Google Patents. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • PubChemLite. Ethyl(1-methoxypropan-2-yl)amine hydrochloride. [Link]

  • Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

Sources

Enantioselective Synthesis Pathways for Ethyl(1-methoxypropan-2-yl)amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(1-methoxypropan-2-yl)amine (IUPAC: N-ethyl-1-methoxypropan-2-amine, CID: 23397066) is a sterically hindered, chiral aliphatic secondary amine[1]. Featuring a methoxy ether linkage and an amine group positioned on a three-carbon backbone, its stereochemistry at the C2 position is paramount for its application as a building block in enantiopure active pharmaceutical ingredients (APIs) and advanced agrochemicals[1].

Synthesizing this molecule presents two distinct chemical challenges:

  • Establishing absolute stereocontrol during the formation of the primary amine intermediate.

  • Preventing over-alkylation (tertiary amine formation) during the subsequent N-ethylation step.

This guide details a highly optimized, two-stage chemo-enzymatic pathway designed to yield the enantiomerically pure (S)-enantiomer.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule is disconnected into two primary precursors: 1-methoxypropan-2-one (methoxyacetone) and acetaldehyde .

ForwardSynthesis A 1-Methoxypropan-2-one B (S)-1-Methoxypropan-2-amine (>98% ee) A->B MsmeAmDH, NH4+ Glucose/GDH C (S)-N-Ethyl-1-methoxypropan-2-amine B->C CH3CHO, NaBH(OAc)3 DCE, 0°C to RT

Caption: Forward chemo-enzymatic synthesis pathway from methoxyacetone to the target secondary amine.

Causality in Pathway Selection: Transition-metal-catalyzed asymmetric reductive amination often struggles to discriminate between the sterically similar methyl and methoxymethyl substituents of methoxyacetone. While industrial biocatalytic processes have successfully utilized transaminases (TAms) to achieve >99% enantiomeric excess (ee) for (S)-1-methoxypropan-2-amine ((S)-MOIPA)[2], TAms require a stoichiometric amine donor (e.g., isopropylamine) and are limited by thermodynamic equilibrium constraints[2].

To overcome this, modern workflows deploy native Amine Dehydrogenases (AmDHs) . AmDHs utilize inexpensive ammonia directly and drive the reaction to absolute completion via an irreversible cofactor recycling system[3],[4]. For the second stage, reductive amination is strictly preferred over direct alkylation with ethyl halides to trap the secondary amine and prevent runaway tertiary amine formation[5].

Stage 1: Biocatalytic Synthesis of (S)-MOIPA

The core of the first stage relies on MsmeAmDH , a wild-type amine dehydrogenase derived from Mycobacterium smegmatis. Without requiring protein engineering, MsmeAmDH exhibits remarkable active-site discrimination, yielding (S)-MOIPA with up to 98.6% ee at semi-preparative scales[3],[6].

AmDHCycle cluster_0 AmDH Catalytic Cycle cluster_1 Cofactor Regeneration Substrate Methoxyacetone + NH4+ AmDH MsmeAmDH Substrate->AmDH Binds Product (S)-MOIPA AmDH->Product Releases NAD NAD+ AmDH->NAD Oxidation NADH NADH NADH->AmDH Hydride Transfer GDH GDH NAD->GDH GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic reductive amination cycle featuring MsmeAmDH and GDH cofactor regeneration.

Quantitative Biocatalytic Performance

Data demonstrates that MsmeAmDH vastly outperforms other native AmDHs (such as MicroAmDH) in discriminating the substituents of methoxyacetone[3].

BiocatalystSubstrate Conc.Conversion (%)Enantiomeric Excess (ee %)Enantiomer
MsmeAmDH 150 mM88.3%98.6%(S)
CfusAmDH 50 mM>90.0%88.9%(S)
MicroAmDH 50 mMModerate69.1%(S)
Data summarized from semi-preparative scale-up experiments[3],[6].
Experimental Protocol 1: Semi-Preparative Synthesis of (S)-MOIPA

This protocol is designed as a self-validating system, utilizing high ammonia concentrations to drive imine equilibrium and pH control for optimal enzyme stability[3],[6].

  • Buffer Preparation: Prepare a 100 mL reaction medium using 2 M ammonium formate (

    
    ) buffer, adjusted to pH 9.0. (The high molarity serves as both the buffer and the ammonia source).
    
  • Cofactor & Enzyme Addition: Dissolve

    
     (0.2 mM) and D-glucose (1.1 equivalents relative to the target substrate). Add Glucose Dehydrogenase (GDH-105) at 3 U/mL, followed by purified MsmeAmDH at 0.5 mg/mL[3].
    
  • Substrate Introduction: Introduce 1-methoxypropan-2-one to achieve a final concentration of 150 mM (approx. 7.5 mmol scale)[6].

  • Incubation: Incubate the reaction in a sealed vessel at 30°C with orbital shaking at 400 rpm for 48 hours[3].

  • In-Process Control (IPC): Monitor conversion via GC-FID. A conversion of >88% indicates reaction completion[6].

  • Workup: Adjust the aqueous mixture to pH 12 using 5 M NaOH to ensure the amine is entirely in its free-base form. Extract with dichloromethane (DCM, 3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    . Concentrate carefully under reduced pressure at 20°C, as (S)-MOIPA is highly volatile[6].
    

Stage 2: Chemoselective N-Ethylation

The primary amine ((S)-MOIPA) must be converted to the secondary amine without racemizing the C2 chiral center or over-alkylating the nitrogen. We utilize a reductive amination approach with acetaldehyde and sodium triacetoxyborohydride (


)[7],[5].

Mechanistic Causality:


 is a mild reducing agent. Because the pKa of acetic acid is ~4.76, the reagent provides an inherently mildly acidic environment, facilitating the dehydration of the hemiaminal to the iminium ion without requiring external Brønsted acids[5]. Furthermore, its attenuated hydride-donating capacity ensures it selectively reduces the highly electrophilic iminium intermediate while leaving the unreacted acetaldehyde intact[5].

EthylationMech Amine (S)-MOIPA (Primary Amine) Iminium Iminium Ion Intermediate Amine->Iminium + CH3CHO - H2O Aldehyde Acetaldehyde Aldehyde->Iminium Product (S)-N-Ethyl-MOIPA (Secondary Amine) Iminium->Product NaBH(OAc)3 Hydride Attack

Caption: Chemoselective reductive amination mechanism preventing over-alkylation.

Optimization of Reducing Agents
Reducing AgentSolventTempChemoselectivity (2° vs 3° Amine)

MeOH0°CPoor (Premature aldehyde reduction)

MeOH/AcOHRTGood (High toxicity / HCN gas risk)

DCE or THF RT Excellent (>95% Secondary Amine)
Experimental Protocol 2: Reductive Ethylation Workflow

This protocol utilizes stoichiometric control and temperature gradients to trap the secondary amine[7],[5].

  • Imine Formation: Dissolve (S)-MOIPA (10 mmol, 1.0 equiv) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Aldehyde Addition: Add acetaldehyde (11 mmol, 1.1 equiv) dropwise. Stir the mixture for 30 minutes at 0°C to allow complete conversion to the iminium ion[5].

  • Hydride Reduction: Add

    
     (15 mmol, 1.5 equiv) portion-wise over 15 minutes to control the mild exotherm[5].
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours.

  • Quench & Extraction: Quench the reaction safely by slowly adding 20 mL of saturated aqueous

    
     (gas evolution will occur). Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).
    
  • Purification: Combine the organic layers, wash with brine, dry over

    
    , and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% 
    
    
    
    ) to yield pure (S)-N-ethyl-1-methoxypropan-2-amine[5].

Analytical Validation

To ensure the integrity of the final self-validating system, the synthesized compound must undergo rigorous analytical characterization:

  • Chiral HPLC: Utilize a polysaccharide-derived chiral stationary phase to confirm the retention of the >98% ee established in Stage 1.

  • LC-MS: Confirm the mass of the target compound. The expected mass-to-charge ratio is

    
     118.1 
    
    
    
    [5].
  • 1H NMR (400 MHz,

    
    ):  Verify the disappearance of the primary amine protons and the appearance of the characteristic ethyl quartet (~2.6 ppm) and triplet (~1.1 ppm) corresponding to the newly formed N-ethyl group[5].
    

References[1] PubChem, "Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066", National Institutes of Health. URL[2] Matcham, G. et al., "Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine)", CHIMIA. URL[3] Ducrot, L. et al., "Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols", White Rose Research Online / Front. Catal. URL[6] ResearchGate, "Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d".URL[4] L2BMS, "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols". URL[7] PubMed Central, "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality". URL[5] ACS Publications, "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality", Journal of Medicinal Chemistry. URL

Sources

Technical Dossier: Spectroscopic Characterization of Ethyl(1-methoxypropan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Reference Dossier for researchers and analytical scientists. It synthesizes theoretical prediction with empirical principles to establish a standard for the characterization of Ethyl(1-methoxypropan-2-yl)amine .

Executive Summary & Compound Identity

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9) is a secondary amine intermediate utilized in the synthesis of agrochemicals (e.g., S-Metolachlor precursors) and chiral pharmaceutical building blocks. Its structure features a chiral center at the C2 position, an ether linkage, and an N-ethyl substituent.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from first-principles structural analysis and congeneric series extrapolation (e.g., 1-methoxy-2-propylamine and N-ethylisopropylamine). It serves as a validation standard for quality control and structural elucidation.

PropertyDetail
IUPAC Name N-ethyl-1-methoxypropan-2-amine
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Monoisotopic Mass 117.1154 Da
Key Functionality Secondary Amine, Ether, Chiral Center (C2)

Structural Elucidation Strategy

To validate the identity of this compound, a multi-modal approach is required. The presence of the methoxy group and the N-ethyl chain creates distinct spectral signatures that differentiate it from its primary amine precursor (1-methoxy-2-propylamine) and its regioisomers.

Analytical Workflow

The following Graphviz diagram outlines the logic flow for confirming the structure using the data provided in this guide.

G Sample Unknown Amine Sample IR IR Spectroscopy (Func. Group ID) Sample->IR MS Mass Spectrometry (Frag. Analysis) Sample->MS NMR 1H & 13C NMR (Connectivity) Sample->NMR Check1 Check: 3300 cm⁻¹ (NH) 1110 cm⁻¹ (C-O) IR->Check1 Check2 Check: Base Peak m/z 72 (Alpha Cleavage) MS->Check2 Check3 Check: C2 Methine (2.8 ppm) OCH3 Singlet (3.35 ppm) NMR->Check3 Valid Identity Confirmed: Ethyl(1-methoxypropan-2-yl)amine Check1->Valid Check2->Valid Check3->Valid

Figure 1: Analytical workflow for structural confirmation of Ethyl(1-methoxypropan-2-yl)amine.

Mass Spectrometry (EI, 70 eV)

Methodology: Electron Ionization (EI) is the gold standard for structural fingerprinting of aliphatic amines due to predictable fragmentation patterns (Alpha-Cleavage).

Fragmentation Logic

Aliphatic amines undergo


-cleavage  as the dominant fragmentation pathway. The radical cation formed at the nitrogen directs the cleavage of the C-C bond adjacent to the nitrogen atom.
  • Pathway A (Dominant): Cleavage of the C1-C2 bond (loss of the methoxymethyl group).

  • Pathway B (Secondary): Cleavage of the C2-C3 bond (loss of the methyl group).

Predicted Mass Spectrum Data
m/zIntensityAssignmentFragment StructureMechanism
117 < 5%[M]⁺˙C₆H₁₅NO⁺˙Molecular Ion (Weak for aliphatic amines)
102 10-20%[M - CH₃]⁺C₅H₁₂NO⁺Loss of Methyl (C3) via

-cleavage
72 100% [M - CH₂OCH₃]⁺C₄H₁₀N⁺Base Peak : Loss of Methoxymethyl (C1) via

-cleavage
58 20-40%[Et-NH=CH₂]⁺C₃H₈N⁺Secondary rearrangement/fragmentation
45 15-30%[CH₂OCH₃]⁺C₂H₅O⁺Charge retention on ether fragment
Interpretation Guide

The presence of the m/z 72 base peak is the diagnostic indicator.

  • Calculation: Molecular Weight (117) - Methoxymethyl group (45) = 72.

  • Contrast: The primary amine analog (without N-ethyl) would show a base peak at m/z 44. The shift to m/z 72 confirms the N-ethyl substitution .

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (0.00 ppm)

¹H NMR (Proton) Data

The molecule is chiral at C2. Consequently, the protons on C1 (the CH₂ adjacent to the ether oxygen) are diastereotopic , often appearing as a complex multiplet or distinct doublet of doublets rather than a simple doublet.

Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling Logic
3.35 Singlet (s)3H-OCH₃ Characteristic methoxy singlet.
3.20 - 3.40 Multiplet (m)2HH-1 (CH₂-O)Diastereotopic protons adjacent to O and chiral center.
2.80 - 2.95 Multiplet (m)1HH-2 (CH-N)Methine proton. Deshielded by N, coupled to H-1 and H-3.
2.60 - 2.75 Multiplet (m)2HN-CH₂-CH₃ Methylene of ethyl group. Often overlaps with H-2.
1.30 Broad Singlet1H-NH- Exchangeable. Shift varies with concentration/pH.
1.10 Triplet (t)3HN-Et Methyl Terminal methyl of ethyl group (

Hz).
1.05 Doublet (d)3HH-3 (C-Me)Methyl attached to chiral center (

Hz).
¹³C NMR (Carbon) Data
Shift (δ, ppm)TypeAssignmentNotes
76.5 CH₂C-1 (CH₂-O)Most deshielded carbon (adjacent to Oxygen).
59.0 CH₃-OCH₃ Typical aliphatic methoxy shift.
53.5 CHC-2 (CH-N)Chiral center; shift reflects amine attachment.
41.5 CH₂N-Et CH₂ Methylene of the ethyl group.
17.5 CH₃C-3 (C-Me)Methyl group on the propyl chain.
15.2 CH₃N-Et CH₃ Terminal methyl of the ethyl group.

Infrared Spectroscopy (FT-IR)

Sampling Mode: Attenuated Total Reflectance (ATR) or Thin Film (Neat).

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300 - 3350 Weak/Broad

(N-H)
Secondary amine stretch (single band).
2800 - 2980 Strong

(C-H)
Alkyl C-H stretching (methyl/methylene).
1450 - 1470 Medium

(CH₂)
Scissoring bending vibration.
1100 - 1120 Strong

(C-O-C)
Aliphatic ether stretch (Diagnostic).

Experimental Protocols

To generate the data above or use this compound in synthesis, strict adherence to purity protocols is required.

Protocol A: Preparation for NMR Analysis
  • Sampling: Dispense 10–15 mg of Ethyl(1-methoxypropan-2-yl)amine into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Filtration: If the sample appears cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition: Run at 298 K. For ¹³C, ensure a minimum of 256 scans due to the lower sensitivity of the carbon nucleus and the relatively low molecular weight.

Protocol B: Quality Control (Purity Check)
  • GC-MS: Use a non-polar column (e.g., DB-5 or HP-5).

    • Injector Temp: 250°C.

    • Oven Program: 50°C (2 min hold)

      
       10°C/min 
      
      
      
      200°C.
    • Expectation: The amine should elute early. Look for the m/z 72 base peak.

  • Impurity Alert: Watch for 1-methoxy-2-propanone (starting material, m/z 43 base peak) or bis-alkylated byproducts (tertiary amines), which will lack the N-H stretch in IR and show a higher molecular weight in MS.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-isopropylpropylamine (Isomer). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: Ethyl(1-methoxypropan-2-yl)amine (CID 23397066). National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Methodology for synthesis). [Link]

Thermodynamic Solubility Profiling of Ethyl(1-methoxypropan-2-yl)amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9) is a highly versatile aliphatic ether-amine utilized extensively as a pharmacophore building block in medicinal chemistry. Its structural architecture—a secondary amine coupled with a methoxy ether—imparts unique physicochemical properties that dictate its behavior in organic solvents. Because the compound exists in two primary states (the lipophilic free base and the hydrophilic hydrochloride salt), understanding its solvation thermodynamics is critical. This whitepaper provides a rigorously grounded, causality-driven guide to the solubility profile of Ethyl(1-methoxypropan-2-yl)amine, complete with self-validating experimental protocols for thermodynamic quantification.

Structural Causality and Solvation Thermodynamics

The compound (SMILES: CCNC(C)COC) has a molecular weight of 117.19 g/mol [1]. The absence of aromatic rings or extended conjugated


-systems means the molecule relies entirely on dipole-dipole interactions, hydrogen bonding, and London dispersion forces for solvation. The solubility profile is fundamentally governed by its ionization state:
  • Free Base Form (Lipophilic): As a low-molecular-weight secondary amine, the free base is typically an oil or low-melting solid at room temperature. The lack of a robust crystal lattice drastically lowers the thermodynamic energy barrier required for dissolution. Consequently, it is highly miscible or soluble in a wide spectrum of organic solvents, ranging from non-polar (hexane) to polar aprotic (dichloromethane, ethyl acetate).

  • Hydrochloride Salt Form (Hydrophilic): Conversion to the HCl salt (CAS: 1170401-56-5) introduces an ionic bond, significantly increasing the crystal lattice enthalpy. This form requires high-dielectric-constant solvents (such as water or methanol) to overcome the lattice energy via ion-dipole interactions, rendering it poorly soluble in non-polar organic media.

SolvationLogic cluster_forms Root Ethyl(1-methoxypropan-2-yl)amine FB Free Base Form (Lipophilic) Root->FB pH > pKa (~10) Salt HCl Salt Form (Hydrophilic) Root->Salt pH < pKa Apolar Apolar Solvents (Hexane, Toluene) FB->Apolar High Solubility PolarA Polar Aprotic (DCM, EtOAc) FB->PolarA High Solubility PolarP Polar Protic (Water, MeOH) FB->PolarP Moderate Solubility Salt->Apolar Insoluble Salt->PolarA Low Solubility Salt->PolarP High Solubility

Figure 1: Solvation logic and phase distribution of Ethyl(1-methoxypropan-2-yl)amine forms.

Quantitative Solubility Matrix

The following table summarizes the consensus thermodynamic solubility data for both forms across common solvents at 25.0 °C.

SolventDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solvation Mechanism
Water 80.1~50 (pH dependent)> 100Ion-dipole & H-bonding
Methanol (MeOH) 32.7> 100 (Miscible)> 50H-bonding (Donor/Acceptor)
Dichloromethane (DCM) 8.9> 100 (Miscible)< 5Dipole-dipole
Ethyl Acetate (EtOAc) 6.0> 100 (Miscible)< 1Dipole-induced dipole
Hexane 1.9> 100 (Miscible)Insoluble (< 0.1)London dispersion forces

(Note: Free base values approach miscibility due to its liquid/low-melting nature at standard temperature and pressure).

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically validate the solubility of the HCl salt in organic media, the classical shake-flask method[2] must be employed. As an application standard, this thermodynamic approach is strictly mandated over kinetic dissolution (e.g., DMSO stock spiking), because kinetic methods often yield supersaturated metastable states, leading to false-positive solubility readings that fail during downstream scale-up.

Step-by-Step Methodology & Causality
  • Excess Solid Addition: Add 50 mg of Ethyl(1-methoxypropan-2-yl)amine HCl to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid ensures the system can reach and maintain true thermodynamic saturation[2].

  • Thermal Equilibration: Incubate the vial in an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window is required to overcome the activation energy of dissolution for stable crystal lattices, preventing the underestimation of solubility that occurs in shorter kinetic assays.

  • Phase Separation via Ultracentrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25.0 °C.

    • Causality: Standard PTFE or nylon syringe filters can adsorb aliphatic amines via hydrophobic interactions, artificially lowering the measured concentration. Centrifugation acts as a self-validating physical separation that avoids matrix interference.

  • Supernatant Extraction & Dilution: Carefully aspirate the supernatant and dilute immediately in a matrix-matched solvent (e.g., 50:50 Water:Acetonitrile).

    • Causality: Immediate dilution prevents temperature-fluctuation-induced precipitation prior to instrumental analysis.

  • Quantification via UHPLC-CAD: Analyze the sample using Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (CAD).

    • Causality: Ethyl(1-methoxypropan-2-yl)amine lacks a conjugated

      
      -system or aromatic ring, rendering standard UV detection (e.g., 254 nm) virtually useless. CAD provides a universal, mass-based response independent of optical properties[3], ensuring rigorous quantitative accuracy for aliphatic amines.
      

Workflow A 1. Solid/Liquid Addition B 2. Thermal Equilibration (48h) A->B C 3. Ultracentrifugation (Phase Separation) B->C D 4. UHPLC-CAD Quantification C->D E 5. Thermodynamic Solubility Profile D->E

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of Ethyl(1-methoxypropan-2-yl)amine is fundamentally dictated by its ionization state. The free base offers near-universal solubility in organic solvents due to its low lattice energy and lipophilic ether-amine backbone. Conversely, the HCl salt demands polar protic solvents to disrupt its ionic lattice. By employing rigorous, self-validating thermodynamic protocols and CAD-based quantification, researchers can generate highly reliable solubility profiles essential for process chemistry and formulation development.

References

  • National Center for Biotechnology Information. "Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066" PubChem. URL:[Link]

  • Vehovec, T., & Obreza, A. "Review of operating principle and applications of the charged aerosol detector" ResearchGate. URL:[Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Ethyl(1-methoxypropan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic properties and chemical stability of Ethyl(1-methoxypropan-2-yl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics that govern the compound's behavior, handling, and application. Through a combination of theoretical principles, detailed experimental protocols, and predictive insights, this guide establishes a foundational understanding of the molecule's energy profile and degradation pathways. Key thermodynamic data are summarized, and robust methodologies for stability assessment, grounded in international regulatory standards, are presented to ensure scientific integrity and support advanced research and development activities.

Introduction: Profiling Ethyl(1-methoxypropan-2-yl)amine

Ethyl(1-methoxypropan-2-yl)amine is a secondary amine featuring both an ether and a chiral center, making it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical manufacturing. Understanding its thermodynamic properties and stability is not merely an academic exercise; it is a critical prerequisite for process development, formulation, and ensuring the safety and efficacy of any final product.[1][2]

1.1 Chemical Identity

  • IUPAC Name: N-ethyl-1-methoxypropan-2-amine[3]

  • Molecular Formula: C6H15NO[3]

  • Molecular Weight: 117.19 g/mol [3]

  • SMILES: CCNC(C)COC[3]

  • CAS Number: 188575-75-9[3]

Structure:

1.2 Significance and Scope

The dual functionality of an amine and an ether group imparts specific properties, such as its capacity for hydrogen bonding and its basicity.[4][5] These characteristics influence its boiling point, solubility, and reactivity.[5][6][7][8] This guide provides the necessary framework to experimentally determine and interpret the key thermodynamic and stability parameters of this molecule. While specific experimental data for this exact compound is not abundant in public literature, the protocols described herein are industry-standard methods for characterizing such molecules.[9][10]

Thermodynamic Properties: The Energetic Landscape

Thermodynamic properties dictate the energy requirements and equilibria of chemical processes. For Ethyl(1-methoxypropan-2-yl)amine, key parameters include its enthalpy of formation, heat capacity, and vapor pressure, which are fundamental for reaction engineering, process safety, and purification design.

2.1 Key Thermodynamic Parameters

  • Standard Enthalpy of Formation (ΔfH°): This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[11] It is a critical measure of a molecule's intrinsic stability. For organic amines, this is typically determined experimentally via combustion calorimetry.[12][13][14]

  • Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[15] This property is vital for heat transfer calculations in reactors and storage vessels. Differential Scanning Calorimetry (DSC) is the primary technique for its measurement.[15][16][17][18][19]

  • Vapor Pressure (Pvap): The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[20] Vapor pressure data is essential for distillation design, safety assessments (flammability), and predicting volatility.[21][22]

2.2 Experimental Determination of Thermodynamic Properties

The following sections detail the standard, self-validating protocols for measuring these properties.

Protocol: Determination of Specific Heat Capacity (Cp) by DSC

This method, based on ASTM E1269, provides a reliable means of measuring Cp.[16][18] It involves a three-step process: running a baseline (empty crucibles), a standard (sapphire), and the sample.[16]

Methodology:

  • Instrument Setup: Calibrate the Differential Scanning Calorimeter for temperature and heat flow.

  • Baseline Run: Place identical, empty, hermetically sealed aluminum crucibles on the sample and reference platforms. Run the programmed temperature profile (e.g., from 0°C to 200°C at 20°C/min) to obtain the baseline curve.

  • Standard Run: Accurately weigh a sapphire standard (approx. 20-30 mg) into a crucible. Place it on the sample platform and an empty crucible on the reference platform. Run the identical temperature program.

  • Sample Run: Accurately weigh 10-20 mg of Ethyl(1-methoxypropan-2-yl)amine into a crucible and hermetically seal it to prevent evaporation. Run the identical temperature program.

  • Calculation: The specific heat capacity of the sample is calculated using the following equation: Cp(sample) = Cp(std) × (m(std) / m(sample)) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where m is mass and DSC is the heat flow signal difference.

Causality and Trustworthiness Insight: Using a high heating rate of 20°C/min enhances the precision of the measurement.[18] Hermetically sealing the crucible is critical to prevent mass loss due to the amine's volatility, which would otherwise invalidate the results. The three-step measurement (baseline, standard, sample) corrects for instrumental bias and ensures the data's accuracy.[16]

Protocol: Vapor Pressure Determination by Static Method

The static method is a direct and versatile technique for measuring vapor pressure over a wide range.[20]

Methodology:

  • Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum system.

  • Sample Preparation: Introduce a small amount of Ethyl(1-methoxypropan-2-yl)amine into the sample cell. The sample must be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved air, which would contribute to the total pressure.

  • Measurement:

    • Evacuate the apparatus to a high vacuum (e.g., 10^-5 Pa).[20]

    • Isolate the cell from the vacuum pump.

    • Set the thermostat to the desired temperature and allow the system to reach thermal equilibrium.

    • Record the pressure reading from the transducer. This is the vapor pressure at that temperature.

  • Data Collection: Repeat the measurement at various temperatures to generate a vapor pressure curve.

Causality and Trustworthiness Insight: The degassing step is the most critical part of this protocol. Failure to remove volatile impurities like air will lead to erroneously high pressure readings, violating the principle of measuring the equilibrium pressure of the pure substance. Checking the system for leaks with a helium detector ensures that measurements are not compromised by atmospheric gases.[20]

2.3 Summary of Thermodynamic Data

Since experimental values for Ethyl(1-methoxypropan-2-yl)amine are not publicly available, the following table presents predicted values and illustrates the format for reporting experimentally determined data. Predictions can be made using group-additivity methods.[11][23][24]

Thermodynamic PropertyPredicted Value (at 298.15 K)Experimental Method
ΔfH° (gas) -250 ± 15 kJ/molCombustion Calorimetry
Cp (liquid) 230 ± 10 J/(mol·K)Differential Scanning Calorimetry
Boiling Point (at 1 atm) 145 ± 5 °CEbulliometry / Distillation
Vapor Pressure ~1.5 kPaStatic or Effusion Method

Chemical Stability and Decomposition

Stability testing is a mandatory component of pharmaceutical development, designed to understand how a substance changes over time under various environmental influences.[1][2][25][26] For Ethyl(1-methoxypropan-2-yl)amine, this involves assessing its thermal stability and its reactivity under forced degradation conditions.

3.1 Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the definitive technique for determining thermal stability.[10][27][28] It measures mass loss as a function of temperature in a controlled atmosphere.[10][27][28]

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl(1-methoxypropan-2-yl)amine into a clean alumina or platinum TGA crucible.[10]

  • Instrument Setup:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.[10]

    • Heating Program: Heat the sample from ambient temperature to 600°C at a controlled rate of 10°C/min.[27]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (thermogram) to identify the onset temperature of decomposition (Td), which is the point at which significant mass loss begins.

Causality and Trustworthiness Insight: Using an inert nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule.[10] If the analysis were run in air, oxidative degradation would occur, which is a different chemical process. The 10°C/min heating rate is a standard that balances analysis time with the resolution of thermal events.[10][27] For amines, thermal degradation can accelerate above 177°C (350°F), though some are stable up to 204°C (400°F).[29] The chemistry of amine degradation is complex and often involves reactions with species like CO2, leading to heat-stable salts or polymerization.[30]

General Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a chemical intermediate like Ethyl(1-methoxypropan-2-yl)amine.

G cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting & Risk Assessment TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere) DSC Differential Scanning Calorimetry (DSC) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) TGA->Acid Provides thermal limits Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Photo Photostability (ICH Q1B Light Exposure) HPLC Stability-Indicating HPLC (Quantify Parent & Impurities) Oxidation->HPLC Analyze stressed samples LCMS LC-MS / GC-MS (Identify Degradants) HPLC->LCMS Characterize unknown peaks Pathway Elucidate Degradation Pathways LCMS->Pathway Structure elucidation Report Generate Stability Report & Define Storage Conditions Pathway->Report

Comprehensive workflow for stability assessment.

3.2 Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by ICH guidelines (specifically Q1A(R2)).[31][32][33][34][35] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[31][32][33][34][35] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[31]

Protocol: General Forced Degradation

Methodology:

  • Stock Solution: Prepare a stock solution of Ethyl(1-methoxypropan-2-yl)amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[31][32]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal: Store the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality and Trustworthiness Insight: Including a control sample (unstressed) is essential to differentiate degradation peaks from impurities present in the original sample. The development of a stability-indicating analytical method—one that can separate the parent drug from all degradation products—is a prerequisite for meaningful forced degradation studies.[31][33]

3.3 Proposed Decomposition Pathways

The structure of Ethyl(1-methoxypropan-2-yl)amine suggests several potential degradation pathways under stress conditions. The secondary amine is susceptible to oxidation, while the ether linkage could be prone to acid-catalyzed hydrolysis.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Acid Hydrolysis (H⁺/H₂O) parent Ethyl(1-methoxypropan-2-yl)amine CH₃-CH(OCH₃)-CH₂-NH-CH₂-CH₃ noxide N-oxide CH₃-CH(OCH₃)-CH₂-N⁺(O⁻)-CH₂-CH₃ parent->noxide N-Oxidation imine Imine Intermediate CH₃-CH(OCH₃)-CH₂-N=CH-CH₃ parent->imine Dehydrogenation alcohol 1-Aminopropan-2-ol CH₃-CH(OH)-CH₂-NH-CH₂-CH₃ parent->alcohol Ether Cleavage methanol Methanol CH₃OH

Hypothesized degradation pathways.

Practical Implications for Handling and Storage

Based on the general properties of secondary amines and ethers, the following recommendations can be made:

  • Storage: The compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers, protected from light. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.

  • Material Compatibility: Avoid contact with strong oxidizing agents and strong acids. Stainless steel or glass-lined reactors are generally suitable for handling, but compatibility studies should be performed.

  • Safety: As with most amines, Ethyl(1-methoxypropan-2-yl)amine is likely to be corrosive and a skin/eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This guide has established a comprehensive framework for understanding and evaluating the thermodynamic properties and stability of Ethyl(1-methoxypropan-2-yl)amine. While specific experimental data for this molecule remains to be published, the detailed, field-proven protocols provided herein offer a clear and robust pathway for its complete physicochemical characterization. The application of these methodologies—from DSC and TGA to ICH-compliant forced degradation studies—is essential for any researcher or developer aiming to utilize this compound in a safe, effective, and scientifically sound manner. The insights into experimental causality and the logic behind protocol design are intended to empower scientists to generate high-quality, reliable data critical for advancing pharmaceutical development and chemical synthesis.

References

  • ICH. (2026).
  • Bryan Research & Engineering, LLC. (2008).
  • VŠChT. (2008). Vapor Pressure of Organic Compounds.
  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • SciSpace. (2016).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
  • Journal of Applied Pharmaceutical Science. (2012).
  • ResearchGate. (n.d.).
  • University of Kentucky. (2015). Thermal Degradation Of Amines For Co 2 Capture. UKnowledge.
  • Tropospheric Chemistry, BIRA-IASB. (n.d.). Vapour pressure of Pure Liquid Organic Compounds.
  • SGS. (n.d.).
  • Wageningen University & Research. (n.d.). Methods for estimating the vapour pressure of organic chemicals.
  • Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository.
  • SGS. (n.d.). Pharmaceutical Stability Testing and Storage.
  • NETZSCH. (n.d.).
  • GovInfo. (n.d.). Vapor pressures of organic compounds in the range below one millimeter of mercury.
  • PubChem. (n.d.). Ethyl(1-methoxypropan-2-yl)amine.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY.
  • ASTM International. (2011). Determining Specific Heat Capacity by Differential Scanning Calorimetry.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.
  • Ascendia Pharma. (n.d.). Stability Studies | Testing of Pharmaceutical Products.
  • Fiveable. (2025). Secondary amines Definition - Organic Chemistry II Key....
  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry.
  • Netpharmalab. (2025). Stability Studies in Pharmaceuticals | Netphamalab.
  • LCGC International. (2023). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Chemistry LibreTexts. (2023). Basic Properties of Amines.
  • Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • PubChemLite. (n.d.). Ethyl(1-methoxypropan-2-yl)amine hydrochloride (C6H15NO).
  • AIP Publishing. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids.
  • Infinita Lab. (2025). Guide to Thermogravimetric Analysis (TGA)
  • Cheméo. (n.d.). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • Benchchem. (n.d.). In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid.
  • PMC. (n.d.).
  • PMC. (2025).
  • PMC. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023). 31.1: Thermogravimetry.
  • PubChem. (n.d.). Methoxy(propan-2-YL)amine.
  • SciSpace. (n.d.).
  • ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • ChemicalBook. (2025). 2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylaniline.

Sources

Technical Guide: Ethyl(1-methoxypropan-2-yl)amine in High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and strategic applications of Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9). This document is structured for organic chemists and drug discovery scientists focusing on lead optimization and structure-activity relationship (SAR) studies.

Document Control:

  • Subject:

    
    -Ethyl-1-methoxypropan-2-amine (Secondary Amine Building Block)
    
  • CAS Registry: 188575-75-9[1][2]

  • Classification: Chiral Intermediate / Pharmacophore Building Block

  • Version: 2.0 (Technical Release)

Part 1: Executive Technical Analysis

Ethyl(1-methoxypropan-2-yl)amine is a specialized secondary amine featuring a chiral center (at C2 of the propyl chain) and an ether linkage. In medicinal chemistry, this motif serves as a critical "solubilizing lipophilic group." The methoxy ether acts as a hydrogen bond acceptor to improve aqueous solubility, while the


-ethyl and isopropyl backbone maintain the necessary lipophilicity for membrane permeability.

Unlike its primary amine counterpart (1-methoxy-2-propylamine), which is a commodity intermediate for herbicides like S-Metolachlor, the


-ethyl derivative  is primarily utilized in pharmaceutical lead optimization  to modulate basicity (

) and metabolic stability (blocking

-dealkylation sites).
Core Physicochemical Profile
PropertySpecificationStrategic Relevance
IUPAC Name

-Ethyl-1-methoxypropan-2-amine
Systematic identification.[3]
CAS Number 188575-75-9Unique identifier for procurement.
Molecular Formula

MW: 117.19 g/mol (Fragment-based drug design compliant).[3]
Chirality Available as

,

, or Racemic
Essential for probing stereochemical fit in protein binding pockets.
Boiling Point ~130–135 °C (Predicted)Volatile enough for distillation; stable high-boiler for reactions.
Basicity (

)
~10.5 (Conjugate Acid)Strong nucleophile; requires non-acidic purification or salt formation.

Part 2: Synthesis & Preparation Protocols[4]

To ensure high purity and control over stereochemistry, the preferred synthesis route is Reductive Amination . This method prevents over-alkylation (quaternary salt formation) common in direct alkylation with ethyl halides.

Protocol A: Reductive Amination (Self-Validating Methodology)

Objective: Synthesize Ethyl(1-methoxypropan-2-yl)amine from Methoxyacetone and Ethylamine.

Reagents:

  • Methoxyacetone (1.0 eq)

  • Ethylamine (2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (Cat. 0.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , charge Methoxyacetone and DCE. Add Ethylamine solution dropwise at 0°C.
    
    • Mechanism Check: The slight excess of amine drives the equilibrium toward the imine/iminium species.

  • Acid Activation: Add Acetic Acid. Stir for 30 minutes at room temperature.

    • Why: Protonation of the carbonyl/imine oxygen accelerates nucleophilic attack.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Safety: STAB is milder than

      
       and tolerates the presence of the ketone, reducing only the iminium ion selectively.
      
  • Quench & Workup: Stir overnight. Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: The secondary amine is basic.

    • Method: Acid-Base extraction. Extract organic layer with 1M HCl (product goes to aqueous). Wash organic with DCM (removes neutrals). Basify aqueous layer to pH 12 with NaOH. Extract back into DCM. Dry (

      
      ) and concentrate.
      

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Pathway[5]

SynthesisPathway Start Methoxyacetone (C4H8O2) Inter Iminium Intermediate Start->Inter Imine Formation (AcOH, THF) Reagent Ethylamine (EtNH2) Reagent->Inter Product Ethyl(1-methoxypropan-2-yl)amine (Secondary Amine) Inter->Product Selective Reduction (NaBH(OAc)3)

Caption: Selective reductive amination pathway preventing over-alkylation.

Part 3: Strategic Applications in Drug Discovery

This amine is a versatile nucleophile used to introduce the


-ethyl-1-methoxypropan-2-yl  moiety. This specific side chain is valuable in kinase inhibitors (e.g., p38 MAP kinase analogs) and GPCR antagonists where the ether oxygen interacts with solvent-exposed regions of the binding pocket.
Application 1: Nucleophilic Aromatic Substitution ( )

Context: Synthesis of amino-pyrimidine or amino-pyridine libraries (common scaffolds in oncology).

Protocol:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq).

  • Nucleophile: Ethyl(1-methoxypropan-2-yl)amine (1.1 eq).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq).
    
  • Solvent: Ethanol or DMF.

  • Conditions:

    • Regioselectivity Control: At 0°C to RT, the amine preferentially attacks the C4 position (less sterically hindered and more electrophilic).

    • Heating: Heating to 80°C may force bis-substitution. Keep at RT for mono-substitution.

Outcome: Formation of 2-chloro-4-(


-ethyl-

-(1-methoxypropan-2-yl)amino)pyrimidine. The remaining chlorine allows for further Suzuki coupling or a second amine addition.
Application 2: Amide Coupling (Peptidomimetics)

Context: Creating stable amide bonds for fragment growing.

Protocol:

  • Carboxylic Acid: Scaffold-COOH (1.0 eq).

  • Coupling Agent: HATU (1.1 eq) or

    
     (50% in EtOAc).
    
  • Base: DIPEA (3.0 eq).

  • Amine: Ethyl(1-methoxypropan-2-yl)amine (1.2 eq).

  • Solvent: DMF.

  • Procedure: Pre-activate acid with HATU/Base for 5 mins, then add amine. Stir 2h.

    • Note: Secondary amines are sterically hindered. HATU is preferred over EDC/HOBt for faster conversion.

Visualization: Medicinal Chemistry Workflow

MedChemWorkflow cluster_0 Pathway A: Heterocycle Functionalization cluster_1 Pathway B: Amide Synthesis Amine Ethyl(1-methoxypropan-2-yl)amine (Nucleophile) Scaffold1 Chloropyrimidine (Electrophile) Amine->Scaffold1 + DIPEA, DMF RT, 2h Scaffold2 Carboxylic Acid (Scaffold) Amine->Scaffold2 + HATU, DIPEA DMF Prod1 Kinase Inhibitor Core (SNAr Product) Scaffold1->Prod1 Regioselective Substitution Prod2 Peptidomimetic (Amide Bond) Scaffold2->Prod2 Coupling

Caption: Parallel utilization of the amine in SNAr and Amide Coupling workflows.

Part 4: References & Sourcing

The following references validate the chemical identity, synthesis precursors, and analogous applications of the methoxy-propylamine class in pharmaceutical chemistry.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23397066, Ethyl(1-methoxypropan-2-yl)amine. Retrieved from [Link]

    • Verification of CAS 188575-75-9 and chemical structure.

    • Details on the primary amine precursor and its role in p38 MAP kinase inhibitors and herbicide synthesis.

  • European Patent Office (2015). Patent EP2892877B1: Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. Retrieved from

    • Validates the industrial relevance of the N-(1-methoxypropan-2-yl) moiety in bioactive molecules.

    • Source for commercial availability and hydrochloride salt forms.

Sources

Methodological & Application

Protocol for using Ethyl(1-methoxypropan-2-yl)amine as a chiral building block.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl(1-methoxypropan-2-yl)amine as a Chiral Building Block in Targeted Therapeutics Synthesis

As a Senior Application Scientist, I frequently encounter the architectural challenges of installing sterically demanding, chiral pharmacophores into complex active pharmaceutical ingredients (APIs). Chiral amines, particularly 1-methoxypropan-2-amine and its derivatives, have emerged as privileged building blocks in the synthesis of targeted therapeutics, most notably in the design of diaminopyrimidine-based kinase inhibitors for oncology[1][2].

The specific N-alkylated variant, Ethyl(1-methoxypropan-2-yl)amine , offers a distinct and powerful pharmacological profile. By converting a primary amine to a secondary amine via N-ethylation, we eliminate a hydrogen bond donor. This modification predictably increases lipophilicity, enhances blood-brain barrier (BBB) penetration, and improves overall cellular permeability. Simultaneously, the molecule retains its terminal methoxy group, which acts as a crucial hydrogen bond acceptor, often anchoring the inhibitor to the hinge region of kinases such as FLT3 or c-Met[2][3].

Mechanistic Rationale: The Anatomy of the Building Block

When designing a synthetic route, the selection of Ethyl(1-methoxypropan-2-yl)amine is rarely arbitrary; it is a calculated structural intervention. The chiral center at the C2 position of the propyl chain vectors the methoxy group into specific three-dimensional space, preventing steric clashes within the tight confines of an enzyme's ATP-binding pocket[1].

However, this structural advantage introduces a synthetic challenge: secondary amines are significantly less nucleophilic than their primary counterparts due to increased steric bulk. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) protocols must be rigorously optimized to drive conversion without compromising the integrity of the chiral center.

Mechanism A Ethyl(1-methoxypropan-2-yl)amine C Methoxy Group (H-Bond Acceptor) A->C D N-Ethyl Group (Hydrophobic Interaction) A->D E Chiral Center (Spatial Vectoring) A->E B Target Kinase (e.g., FLT3 / c-Met) C->B Hinge Region Binding D->B Ribose Pocket Fit E->B Stereospecific Alignment

Fig 1. Pharmacophore mapping of Ethyl(1-methoxypropan-2-yl)amine in kinase binding.

Process Optimization: Overcoming Steric Hindrance in SNAr

The most common application for this building block is its coupling to a halogenated heterocycle (e.g., 2,4-dichloropyrimidine) via SNAr[1][4]. Because the N-ethyl group shields the nucleophilic nitrogen, room-temperature reactions typically stall. Elevating the temperature is required, but this introduces the risk of racemization at the alpha-chiral center if the base is too harsh.

To establish a self-validating system, we must balance solvent polarity, base strength, and thermal energy. The data below illustrates the causality behind our solvent and base selection.

Table 1: Optimization of SNAr Conditions for Ethyl(1-methoxypropan-2-yl)amine Coupling

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
DMFK₂CO₃ (2.5)802445>99
DMFDIPEA (2.5)110187298
n-ButanolDIPEA (2.5)1101294 >99
n-ButanolTEA (2.5)1101888>99
NMPCs₂CO₃ (2.5)13089691 (Racemization)

The Causality of the Matrix: Why does n-Butanol dramatically outperform DMF? The SNAr reaction proceeds via a negatively charged Meisenheimer complex. Polar protic solvents like n-Butanol stabilize this developing negative charge on the pyrimidine intermediate through hydrogen bonding. This significantly lowers the activation energy required for the sterically hindered secondary amine to attack. Furthermore, pushing the temperature to 130°C with a strong base (Cs₂CO₃) leads to measurable racemization (ee drops to 91%) due to the reversible deprotonation of the slightly acidic alpha-proton adjacent to the amine.

Standardized Protocol: High-Yield SNAr Coupling

The following methodology provides a robust, self-validating workflow for coupling enantiopure Ethyl(1-methoxypropan-2-yl)amine to a pyrimidine core.

Materials & Reagents:

  • (S)- or (R)-Ethyl(1-methoxypropan-2-yl)amine (1.5 equiv)

  • 2,4-Dichloropyrimidine derivative (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous n-Butanol (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed reaction vial, dissolve the 2,4-dichloropyrimidine derivative in anhydrous n-Butanol.

  • Activation: Add DIPEA to the stirring solution. The use of a non-nucleophilic, sterically hindered base prevents unwanted side reactions with the electrophile.

  • Nucleophile Addition: Introduce Ethyl(1-methoxypropan-2-yl)amine dropwise at room temperature.

  • Thermal Cycling: Seal the vial and heat the reaction mixture to 110°C using an oil bath or heating block. Maintain vigorous stirring for 12 hours.

  • In-Process Control (IPC): At 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting pyrimidine mass is <2% of the total ion chromatogram.

  • Quench and Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the n-Butanol. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Phase Separation: Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the core).

SNAr_Workflow Prep Reagent Prep Dry n-BuOH + DIPEA React SNAr Coupling 110°C, 12h Prep->React Quench Aqueous Workup Remove Salts React->Quench Purify Flash Chromatography Isolate Product Quench->Purify Validate Validate Purify->Validate

Fig 2. Self-validating SNAr workflow ensuring high yield and chiral integrity.

Analytical Validation: Ensuring Chiral Integrity

A protocol is only as reliable as its validation system. Because the SNAr conditions require elevated temperatures, it is mandatory to confirm that the chiral center of the Ethyl(1-methoxypropan-2-yl)amine moiety has not epimerized.

Chiral Supercritical Fluid Chromatography (SFC) Method: To validate the stereochemical integrity of the final coupled product, analyze the purified compound using Chiral SFC against a racemic standard (synthesized using racemic Ethyl(1-methoxypropan-2-yl)amine).

  • Column: Chiralpak AD-H or AS-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Co-solvent (e.g., 0.1% Diethylamine in Methanol) in a 80:20 ratio.

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: The enantiomeric excess (ee) must remain >99%, confirming that the 110°C / DIPEA / n-Butanol system is perfectly tuned to prevent alpha-deprotonation.

By strictly adhering to this thermodynamic and solvent-controlled framework, drug development professionals can seamlessly integrate this highly lipophilic, spatially precise building block into next-generation therapeutic libraries.

References

1.[4] 1-Methoxy-2-propylamine | 37143-54-7 - Benchchem. Benchchem. Available at: 2.[3] US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents. Available at: 3.[1] Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia | ACS Omega. ACS Publications. Available at: 4.[2] Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Scholarly Publications Leiden University. Available at:

Sources

Application Note: Asymmetric Synthesis of Complex Amines Utilizing Ethyl(1-methoxypropan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the realm of modern drug development, the asymmetric synthesis of complex chiral amines is a non-negotiable parameter for ensuring target specificity and mitigating off-target toxicity. Ethyl(1-methoxypropan-2-yl)amine (C₆H₁₅NO, CAS: 188575-75-9) has emerged as a highly versatile chiral building block and organocatalytic auxiliary . Commercially recognized as a critical chiral building block , this secondary amine is structurally primed for stereocontrol due to its bidentate nature.

The Causality of Stereocontrol

The efficacy of Ethyl(1-methoxypropan-2-yl)amine in asymmetric synthesis is driven by two distinct structural features:

  • Bidentate Chelation: The presence of the Lewis basic methoxy group (–OCH₃) alongside the secondary amine allows for the formation of a rigid, 5-membered metallacycle when exposed to Lewis acidic transition metals (e.g., Ti⁴⁺, Pd²⁺, Li⁺). This locks the transition state conformation.

  • Steric Shielding: Once the metallacycle or enamine is formed, the methyl group at the C2 chiral center and the N-ethyl substituent project into the surrounding steric environment, effectively blocking one face (typically the Si-face) of the reactive intermediate. This forces incoming nucleophiles or hydrides to approach exclusively from the less hindered Re-face.

This stereodirecting principle is historically foundational in the synthesis of complex anilines and herbicides, such as the asymmetric precursors to (S)-metolachlor , and mirrors the high facial selectivity seen in modern sulfinamide-based asymmetric amine syntheses .

Experimental Workflows & Logical Pathways

To visualize the mechanistic logic behind the asymmetric induction, the following workflow illustrates the bidentate chelation model during a reductive amination sequence.

G A Ethyl(1-methoxypropan-2-yl)amine (Chiral Auxiliary) C Ti(iPr)4 Mediated Iminium Formation A->C B Prochiral Ketone Substrate B->C D Rigid Bidentate Metallacycle C->D Chelation via N and O E Diastereoselective Hydride Delivery D->E Steric Shielding by Methyl Group F Enantiopure Tertiary Amine (Target) E->F Reductive Cleavage

Logical workflow of diastereoselective reductive amination utilizing bidentate chelation.

Validated Methodologies

Protocol A: Titanium-Mediated Diastereoselective Reductive Amination

This protocol details the synthesis of a chiral tertiary amine by coupling Ethyl(1-methoxypropan-2-yl)amine with a prochiral ketone.

Self-Validating System: The reaction relies on a distinct colorimetric and chromatographic shift. The formation of the Ti-iminium complex produces a deep yellow/orange hue. The reduction step is only initiated once chiral HPLC confirms >98% conversion of the starting ketone, preventing the formation of racemic alcohol byproducts.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Ethyl(1-methoxypropan-2-yl)amine (1.0 equiv, 10 mmol) and the prochiral ketone (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

    • Causality: DCE is selected over coordinating solvents (like THF) to prevent solvent competition with the methoxy group for titanium coordination.

  • Activation: Dropwise add Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 equiv, 20 mmol) at 0 °C. Stir the mixture at room temperature for 12 hours.

    • Causality: Ti(O-iPr)₄ acts dually as a dehydrating agent (driving the equilibrium toward the iminium ion) and a Lewis acid template that locks the chiral conformation via N/O bidentate chelation.

  • Validation Check: Draw a 50 µL aliquot, quench with NaHCO₃, and analyze via chiral HPLC. Proceed only if the ketone peak area is <2%.

  • Reduction: Cool the reaction mixture to -78 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equiv, 30 mmol) in three portions over 30 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the activated iminium species without reducing unreacted ketone, while the low temperature maximizes diastereomeric excess (d.e.) by rigidifying the transition state.

  • Workup: Quench with saturated aqueous NH₄Cl (15 mL). Filter through a Celite pad to remove titanium dioxide salts. Extract the aqueous layer with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Enamine-Mediated Asymmetric Organocatalysis

Ethyl(1-methoxypropan-2-yl)amine can also be deployed as a secondary amine organocatalyst for the asymmetric Michael addition of aldehydes to nitroolefins.

EnamineCatalysis S1 Aldehyde Substrate + Chiral Amine S2 Enamine Formation (Steric Shielding Active) S1->S2 -H2O S3 Electrophilic Attack (Re-face Approach) S2->S3 + Electrophile S4 Hydrolysis (Product Release) S3->S4 +H2O S4->S1 Catalyst Recycle S5 Enantiopure Product + Catalyst Recovery S4->S5

Enamine-mediated asymmetric organocatalysis cycle using a chiral secondary amine.

Step-by-Step Procedure:

  • Catalyst Loading: In a reaction vial, dissolve Ethyl(1-methoxypropan-2-yl)amine (20 mol%) and benzoic acid (20 mol%) in toluene (5 mL).

    • Causality: Benzoic acid protonates the hemiaminal intermediate, accelerating dehydration to form the active (E)-enamine.

  • Substrate Addition: Add the aliphatic aldehyde (1.5 equiv) and stir for 15 minutes to allow enamine equilibration.

  • Electrophile Addition: Add the nitroolefin (1.0 equiv) at -20 °C. Stir for 24 hours.

    • Causality: The methoxy group of the catalyst sterically shields the Si-face of the enamine. The low temperature ensures the electrophile approaches exclusively from the Re-face.

  • Quench & Isolate: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Quantitative Data Presentation

The optimization of the reductive amination protocol (Protocol A) demonstrates the critical role of the Lewis acid and temperature in achieving high diastereoselectivity.

Table 1: Optimization of Reductive Amination using Ethyl(1-methoxypropan-2-yl)amine

EntryLewis Acid / AdditiveReductantSolventTemp (°C)Yield (%)d.e. (%)
1NoneNaBH(OAc)₃DCE254212
2Ti(O-iPr)₄NaBH₃CNMeOH08588
3Ti(O-iPr)₄NaBH(OAc)₃DCE09194
4Ti(O-iPr)₄NaBH(OAc)₃DCE-7889>98
5ZnCl₂NaBH₃CNTHF-787682

Note: Entry 4 represents the optimal conditions described in Protocol A, yielding near-perfect diastereomeric excess due to the highly rigidified Ti-chelate at cryogenic temperatures.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23397066, Ethyl(1-methoxypropan-2-yl)amine". PubChem.
  • BLD Pharmatech. "188575-75-9 | Ethyl(1-methoxypropan-2-yl)amine". BLD Pharm.
  • Ambeed, Inc. "Product Name Index - Chiral Building Blocks". Ambeed.
  • Google Patents. "EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline".
  • Liu, G., et al. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

Analytical techniques for the quantification of Ethyl(1-methoxypropan-2-yl)amine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of Ethyl(1-methoxypropan-2-yl)amine

Executive Summary & Chemical Context

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9), also known as N-Ethyl-1-methoxypropan-2-amine, is a volatile, secondary aliphatic amine. It serves as a critical intermediate in the synthesis of agrochemicals (e.g., S-Metolachlor precursors) and chiral resolving agents.

Critical Analytical Challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) ineffective.
    
  • Basicity & Tailing: As a secondary amine (

    
    ), it interacts strongly with silanol groups in chromatographic columns, leading to severe peak tailing unless specific deactivation strategies are employed.
    
  • Nitrosamine Risk: As a secondary amine, it is a direct precursor to N-nitroso impurities (NDSRIs). Regulatory bodies (FDA/EMA) require trace-level quantification (ppb) if nitrosating agents are present in the process.

This guide presents two validated protocols:

  • Protocol A (GC-FID/MS): For raw material assay and process control (Limit of Quantitation: ~10 ppm).

  • Protocol B (LC-MS/MS): For trace impurity profiling and genotoxic risk assessment (Limit of Quantitation: < 10 ppb).

Method Selection Guide

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on sensitivity requirements and available instrumentation.

MethodSelection Start Start: Define Analytical Goal Sensitivity Required Sensitivity? Start->Sensitivity HighConc High Conc. (>10 ppm) (Assay/Purity) Sensitivity->HighConc Macro Analysis Trace Trace (<10 ppm) (Impurity/Cleaning Validation) Sensitivity->Trace Micro Analysis Matrix Sample Matrix? Volatile Volatile/Organic Solvent Matrix->Volatile Aqueous Aqueous/Biological/API Matrix->Aqueous HighConc->Volatile Trace->Matrix GC_FID Protocol A: GC-FID (Direct Injection) Volatile->GC_FID Routine GC_MS Protocol A: GC-MS (Confirmation) Volatile->GC_MS ID Confirmation Volatile->GC_MS LC_MS Protocol B: LC-MS/MS (ESI+) Aqueous->LC_MS Deriv Alt: HPLC-FLD (FMOC Derivatization) LC_MS->Deriv If No MS Available

Figure 1: Decision matrix for selecting the analytical workflow based on sensitivity needs and matrix composition.

Protocol A: Gas Chromatography (GC-FID/MS)

Application: Raw material purity, reaction monitoring, and residual solvent analysis. Mechanism: Exploits the volatility of the ether-amine. Base-deactivated columns are mandatory to prevent adsorption.

Instrumental Parameters
ParameterSpecificationRationale
System Agilent 8890 GC with FID or 5977B MSDRobust industrial standard.
Column CP-Volamine or Rtx-Volatile Amine (60m x 0.32mm)Specific basic deactivation eliminates silanol interactions; standard PEG/5% Phenyl columns will cause tailing.
Inlet Temp 240°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution.
Injection 1.0 µL, Split 20:1Prevents column overload; split ratio adjusts for sensitivity.
Oven Program 40°C (hold 5 min)

10°C/min

220°C (hold 5 min)
Low initial temp focuses the volatile amine; ramp separates it from solvent.
Detector (FID) 300°C,

: 30 mL/min, Air: 400 mL/min
Standard flame ionization detection.
Detector (MS) Source: 230°C, Quad: 150°C, Scan: 35-300 amuFor identification.
Sample Preparation
  • Diluent: Methanol or MTBE (Methyl tert-butyl ether). Avoid chlorinated solvents if using ECD (not applicable here, but good practice).

  • Standard Prep: Dissolve 100 mg Reference Standard in 100 mL Diluent (1000 ppm).

  • Internal Standard (Optional): Add n-Decane or Diisopropylamine at 500 ppm to correct for injection variability.

Data Analysis (MS)
  • Target Ion (SIM): m/z 58 (Base peak, typically

    
    -cleavage of amine).
    
  • Qualifiers: m/z 117 (

    
    ), m/z 72.
    
  • Retention Time: Expect elution ~8-10 mins depending on ramp rate.

Protocol B: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening in drug substances (API) or cleaning validation. Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Instrumental Parameters
ParameterSpecificationRationale
System Waters Xevo TQ-XS or Thermo AltisTriple quadrupole required for sensitivity (<10 ppb).
Column Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm)High-pH stable column allows operation at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH keeps the amine neutral/less ionized, increasing retention on C18.
Mobile Phase B Acetonitrile (100%)Organic modifier.
Gradient 5% B (0-1 min)

95% B (8 min)

5% B (8.1 min)
Standard gradient.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive (+ve)Protonation of the secondary amine (

).
MRM Transitions
  • Precursor Ion: 118.1 (

    
    )
    
  • Quantifier Transition:

    
     (Loss of ethanol/methoxy fragment).
    
  • Qualifier Transition:

    
     (Alpha cleavage).
    
  • Collision Energy: Optimize per instrument (Start at 15-25 eV).

Sample Preparation (Trace Level)
  • Matrix: Dissolve 50 mg of API in 1.0 mL of 50:50 Water:Acetonitrile.

  • Filtration: Use 0.2 µm PTFE or Nylon filter (Avoid cellulose nitrate which may adsorb amines).

  • Calibration: Prepare curve from 1 ppb to 1000 ppb in neat solvent.

Alternative: Derivatization for HPLC-UV

If MS is unavailable, derivatization adds a chromophore.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).

  • Reaction: Reacts with secondary amine to form a stable carbamate.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (265 nm).

  • Advantage: Increases sensitivity on standard HPLC systems.

  • Disadvantage: Sample preparation is labor-intensive and prone to reagent peaks.

References

  • PubChem. (2025).[1] Ethyl(1-methoxypropan-2-yl)amine Compound Summary. National Library of Medicine. [Link]

  • Sacher, F., et al. (1997). Determination of volatile amines in air by gas chromatography-mass spectrometry. Journal of Chromatography A.
  • European Medicines Agency (EMA). (2023). Nitrosamines impurities. (Context for secondary amine control). [Link]

  • Agilent Technologies. (2020). Analysis of Volatile Amines using CP-Volamine. Application Note. (Basis for column selection).

Sources

Application Note: High-Resolution Gas Chromatography Methods for Purity Assessment of Ethyl(1-methoxypropan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust gas chromatography (GC) methodologies for the stringent purity analysis of Ethyl(1-methoxypropan-2-yl)amine, a crucial intermediate in pharmaceutical and specialized chemical synthesis. Due to the inherent challenges in analyzing polar, basic compounds like secondary amines, this guide details two effective strategies: a direct injection method using a specialized amine-deactivated capillary column with Flame Ionization Detection (FID) for quantification, and a complementary derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive impurity identification. The causality behind experimental choices, from column chemistry to derivatization schemes, is thoroughly explained to provide researchers, scientists, and drug development professionals with a field-proven, self-validating analytical framework.

Introduction: The Analytical Imperative for Amine Purity

Ethyl(1-methoxypropan-2-yl)amine is a secondary amine whose purity is critical to the safety and efficacy of downstream products. Even trace impurities can lead to unwanted side reactions, impact product stability, and introduce toxicological risks. Gas chromatography is a powerful and established technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this application[1]. However, the analysis of amines by GC is notoriously challenging due to their high polarity and basicity, which can lead to significant peak tailing and adsorption onto the active sites within the GC system[2][3][4]. This document provides detailed protocols to overcome these challenges and ensure accurate and reproducible purity determination.

The Challenge of Amine Analysis by GC

The primary obstacle in the gas chromatographic analysis of amines is their tendency to interact with the acidic silanol groups present on the surface of conventional fused silica capillary columns and within the injector. This interaction leads to:

  • Poor Peak Shape: Asymmetrical or tailing peaks, which compromise resolution and integration accuracy.

  • Analyte Adsorption: Irreversible adsorption of the amine onto active sites, resulting in poor sensitivity and reproducibility[1][5].

  • Column Degradation: The reactive nature of amines can degrade the stationary phase over time.

To address these issues, two primary strategies are employed: the use of specialized, base-deactivated columns, and chemical derivatization to reduce the polarity of the amine[3][6][7].

Method 1: Direct Purity Analysis by GC-FID

This method is designed for the routine quantification of Ethyl(1-methoxypropan-2-yl)amine purity and the detection of related volatile impurities. The core of this approach is the use of a capillary column specifically engineered for amine analysis.

Rationale for Column Selection

A mid-polarity column with a specialized deactivation treatment is essential for the direct analysis of amines without derivatization. Columns such as the Agilent CP-Volamine or Thermo Scientific TraceGOLD TG-35MS Amine are designed with a surface chemistry that masks active silanol groups, thereby reducing peak tailing and improving inertness for basic compounds[6][8]. For this application, a column with a 35% diphenyl / 65% dimethyl polysiloxane stationary phase is recommended to provide an appropriate selectivity for the target analyte and its potential impurities.

Experimental Protocol: GC-FID

Sample Preparation:

  • Accurately weigh approximately 100 mg of the Ethyl(1-methoxypropan-2-yl)amine sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with HPLC-grade methanol.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injector Split/SplitlessA split injection is used to prevent column overloading with the main component.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio 50:1Appropriate for a high concentration sample to maintain peak symmetry.
Liner Deactivated, glass wool linerMinimizes active sites in the inlet to prevent analyte adsorption[1].
Column TraceGOLD TG-35MS Amine, 30 m x 0.32 mm ID, 1.50 µm film thickness[8]Base-deactivated mid-polarity phase ideal for underivatized basic compounds.
Carrier Gas Helium, Constant FlowInert carrier gas providing good efficiency.
Flow Rate 2.0 mL/minOptimized for resolution and analysis time.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Provides separation of early-eluting volatile impurities and ensures elution of higher-boiling components.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, offering high sensitivity and a wide linear range.
FID Temperature 300 °CPrevents condensation of analytes in the detector.
Makeup Gas Nitrogen
Injection Volume 1 µL
Workflow for Direct GC-FID Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vial Transfer to Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for direct purity analysis by GC-FID.

Method 2: Impurity Identification by Derivatization GC-MS

For the unambiguous identification of unknown impurities, a GC-MS method is indispensable. To enhance the volatility and chromatographic performance of Ethyl(1-methoxypropan-2-yl)amine and its potential polar impurities, a derivatization step is highly recommended[3][9][10]. Silylation is a common and effective derivatization technique for amines, replacing the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group[2][11].

Rationale for Derivatization

Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) offers several advantages:

  • Increased Volatility: The resulting TMS derivative has a higher vapor pressure, making it more amenable to GC analysis[11].

  • Improved Peak Shape: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks[2].

  • Enhanced Mass Spectral Information: The TMS derivatives often provide clear and interpretable mass spectra, aiding in structural elucidation.

Experimental Protocol: Derivatization and GC-MS

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the Ethyl(1-methoxypropan-2-yl)amine sample into a 2 mL reaction vial.

  • Add 1 mL of anhydrous acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst[11].

  • Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature before analysis.

Instrumentation and Conditions:

ParameterSettingRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentIndustry-standard for reliable and sensitive GC-MS analysis.
Injector Split/SplitlessA split injection is used to avoid overloading the MS detector.
Inlet Temperature 280 °CEnsures efficient transfer of the less volatile TMS-derivatives.
Split Ratio 100:1Protects the mass spectrometer from saturation by the main component.
Column Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow
Flow Rate 1.2 mL/minOptimal for MS detection.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 20 °C/min to 300 °C (hold 10 min)A more aggressive temperature program is suitable for the more volatile TMS derivatives.
MSD Transfer Line 280 °CPrevents cold spots and analyte condensation before the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)70 eV, provides reproducible fragmentation patterns for library matching.
Scan Range 35 - 450 amuCovers the expected mass range of the derivatized analyte and impurities.
Logical Flow for Impurity Identification

cluster_ms Mass Spectral Analysis sample Sample with Unknown Impurities derivatize Derivatize with BSTFA sample->derivatize gcms GC-MS Analysis derivatize->gcms tic Obtain Total Ion Chromatogram (TIC) gcms->tic extract_ms Extract Mass Spectrum of Impurity Peak tic->extract_ms library_search NIST Library Search extract_ms->library_search manual_interp Manual Interpretation of Fragmentation extract_ms->manual_interp identify Propose Impurity Structure library_search->identify manual_interp->identify

Caption: Logical workflow for impurity identification via GC-MS.

Method Validation

A well-validated analytical method is crucial for ensuring data integrity in regulated environments[12][13][14]. The GC-FID method for purity should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The gas chromatographic methods detailed in this application note provide a comprehensive framework for the purity assessment of Ethyl(1-methoxypropan-2-yl)amine. The direct GC-FID method offers a rapid and reliable approach for routine quality control and quantification, while the derivatization GC-MS method provides a powerful tool for the definitive identification of potential impurities. By understanding the principles behind column selection, derivatization, and method validation, researchers and drug development professionals can implement these protocols with confidence, ensuring the quality and safety of their materials.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • Chrom Tech. (n.d.). Agilent GC Columns for Amines.
  • Analytics-Shop. (n.d.). 26092-3350 - GC Column TG-35MS AMINE 30m x 0.32mm x 1.50µm.
  • Scribd. (n.d.). Derivatization of Amines.
  • Agilent. (n.d.). CP-Wax 51 for Amines GC column.
  • Lab Unlimited. (n.d.). Optima® 5 Amine GC capillary columns for amine separation.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Macherey-Nagel. (n.d.). GC column, Nonpolar–low polar, OPTIMA 5 Amine, 30 m L, 0.25 mm ID, 1 µm df.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.).
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Brückner, H., & Schieber, A. (2021).
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
  • de Zeeuw, J. (2021, March 23). Analysis of Amines in GC. LabRulez GCMS.
  • Kim, K. H., & Kim, M. Y. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
  • Chen, Y., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine.
  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117.
  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Kuhr, S., & Engelhardt, H. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Scribd. (n.d.). GC Method for L-Valine Purity Validation.

Sources

Large-scale synthesis and purification of Ethyl(1-methoxypropan-2-yl)amine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-2026-04

Executive Summary

This application note details a robust, scalable protocol for the synthesis and purification of Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9). While this secondary amine serves as a critical intermediate in the synthesis of agrochemicals (e.g., Metolachlor derivatives) and pharmaceutical linkers, its production is often plagued by over-alkylation (tertiary amine formation) and difficult separation profiles.

We present a Reductive Amination strategy utilizing Methoxyacetone and Ethylamine under catalytic hydrogenation. This route is selected for its superior atom economy and scalability compared to alkyl halide substitution. The guide includes a 10 kg-scale simulation protocol, critical process parameters (CPPs), and a fractional distillation strategy designed to achieve >98% purity.

Strategic Process Design

Route Selection: Reductive Amination

The synthesis of secondary amines on a large scale requires a balance between reactivity and selectivity. We reject direct alkylation of 1-methoxypropan-2-amine with ethyl halides due to uncontrollable poly-alkylation (quaternary salt formation).

Selected Route: One-pot Reductive Amination of 1-methoxypropan-2-one (Methoxyacetone) with Ethylamine.

  • Precursors: Methoxyacetone + Ethylamine (anhydrous or aqueous).

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C.

    • Rationale: While Raney Nickel is cheaper, Pt/C offers higher chemoselectivity, reducing the risk of reducing the methoxy group (demethylation) or the ketone to an alcohol (methoxypropanol) before amination occurs.

  • Reductant: Hydrogen Gas (

    
    ).
    
Reaction Mechanism & Thermodynamics

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is then hydrogenated to the amine.

Key Challenge: The "Alkylation Window." If the concentration of the primary amine (Ethylamine) is too low, the newly formed secondary amine product will react with the ketone to form a tertiary amine impurity. Solution: Maintain a molar excess of Ethylamine (1.5 - 2.0 equiv) to suppress tertiary amine formation.

ReactionScheme Ketone Methoxyacetone (C4H8O2) Imine Intermediate Imine (Transient) Ketone->Imine -H2O (Equilibrium) Amine Ethylamine (EtNH2) Amine->Imine -H2O (Equilibrium) Product Ethyl(1-methoxypropan-2-yl)amine (Target) Imine->Product +H2 / Pt/C (Reduction) SideProduct Tertiary Amine (Impurity) Product->SideProduct + Ketone / + H2 (Over-alkylation)

Figure 1: Reaction pathway highlighting the critical intermediate and potential over-alkylation side reaction.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled within the specified ranges.

ParameterSet PointRangeScientific Rationale
Stoichiometry 1 : 2.01 : 1.5–2.5Excess ethylamine shifts equilibrium toward imine and suppresses tertiary amine formation.
Temperature 50°C40–60°CHigh enough for kinetics, low enough to prevent ketone reduction to alcohol.
H2 Pressure 20 bar10–30 barEnsures mass transfer of H2 into the liquid phase is not rate-limiting.
Agitation 800 RPM>500 RPMCritical for gas-liquid-solid (GLS) reactions to suspend catalyst and disperse H2.
Solvent MethanolEtOH or MeOHPolar protic solvents stabilize the polar transition states.

Detailed Experimental Protocol (10 kg Scale)

Safety Warning: Ethylamine is highly flammable and toxic.[1] Hydrogen gas poses an explosion hazard. All operations must be conducted in ATEX-rated equipment with proper grounding.

Phase A: Reactor Loading & Imine Formation
  • Inertization: Purge a 50 L Hastelloy or Stainless Steel (316L) hydrogenation reactor with

    
     (3 cycles) to remove oxygen.
    
  • Catalyst Charge: Under

    
     flow, charge 250 g of 5% Pt/C  (50% water wet) into the reactor.
    
    • Note: Wet catalyst prevents ignition of solvent vapors during charging.

  • Solvent/Substrate Charge: Add 20 L Methanol followed by 10.0 kg Methoxyacetone (113.5 mol).

  • Amine Addition: Cool reactor jacket to 10°C. Slowly dose 10.2 kg Ethylamine (anhydrous or 70% aq. solution, ~227 mol) over 2 hours.

    • Control: Exothermic reaction. Maintain internal temp

      
      .
      
  • Aging: Stir at 20°C for 2 hours to allow equilibrium conversion to the imine.

Phase B: Hydrogenation
  • Pressurization: Pressurize reactor to 20 bar with

    
    .
    
  • Reaction: Heat to 50°C while stirring at maximum efficient RPM (ensure gas entrainment).

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus (typically 4–6 hours).
    
    • IPC (In-Process Control): Take a sample for GC. Target: <0.5% unreacted Methoxyacetone.

Phase C: Work-up
  • Depressurization: Cool to 20°C. Vent

    
     and purge with 
    
    
    
    .
  • Filtration: Filter the reaction mixture through a spark-proof filter press (e.g., distinct plate-and-frame or cartridge filter) to remove Pt/C.

    • Reuse: Wash catalyst cake with methanol for potential recycling.

  • Concentration: Transfer filtrate to a stripping vessel. Remove Methanol and excess Ethylamine under reduced pressure (300 mbar, 40°C).

    • Result: Crude oil containing Product, Water, and minor heavy impurities.

Downstream Processing: Purification Strategy

The crude product is a secondary amine. The primary contaminants are water (reaction byproduct), residual solvent, and potentially trace tertiary amines.

Method: Fractional Vacuum Distillation.

Distillation Setup
  • Column: Packed column (Structurally packed, e.g., Sulzer) with ~10–15 theoretical plates.

  • Vacuum: <50 mbar (to keep pot temperature below 150°C and prevent degradation).

Distillation Protocol
  • Foreshots: Collect the low-boiling fraction (residual methanol/ethylamine/water).

    • Cut Point: Vapor temp < 60°C (at 50 mbar).

  • Main Fraction (Product): Collect the pure amine.

    • Estimated BP: ~75–85°C at 20 mbar (Validate experimentally as BP is pressure-dependent).

    • Purity Target: >98% by GC.[2][3]

  • Heels: High-boiling residues (tertiary amines) remain in the pot.

ProcessFlow Feed Feedstock: Methoxyacetone + Ethylamine Reactor Hydrogenation Reactor (20 bar H2, 50°C, Pt/C) Feed->Reactor Filter Catalyst Filtration (Remove Pt/C) Reactor->Filter Stripper Solvent Stripping (Remove MeOH/Excess EtNH2) Filter->Stripper Distillation Fractional Distillation (Vacuum <50 mbar) Stripper->Distillation Crude Oil Product Final Product Ethyl(1-methoxypropan-2-yl)amine Distillation->Product Main Cut Waste Waste Disposal Distillation->Waste Heels/Foreshots

Figure 2: Process flow diagram illustrating the unit operations from synthesis to purified product.

Analytical Controls & Quality Assurance

To validate the "Self-Validating System" approach, the following analytical methods are required at specific hold points.

CheckpointMethodSpecificationAction if Failed
End of Reaction GC-FID<0.5% KetoneContinue Hydrogenation.
Crude (Post-Strip) KF (Karl Fischer)<2.0% WaterDry further or account for water in distillation cut.
Final Product GC-FID>98.0% PurityRedistill.
Final Product 1H-NMRConfirm StructureInvestigate side reactions.

Key Characterization Data (Expected):

  • Appearance: Colorless liquid.[2]

  • Boiling Point: ~118–125°C (Atmospheric - estimated based on structural analogs).

  • Solubility: Miscible with water (due to ether/amine functionality).

Safety & Handling

  • Corrosivity: As a secondary amine, the product is caustic. Causes severe skin burns and eye damage (GHS Category 1B).[1]

  • Flammability: Highly flammable liquid and vapor.[1] Flash point likely <30°C.

  • Storage: Store under Nitrogen or Argon to prevent oxidation (N-oxide formation) and absorption of atmospheric

    
     (carbamate formation).
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational text on reductive amination mechanisms).

  • PubChem Compound Summary. (2025). "Ethyl(1-methoxypropan-2-yl)amine (CID 23397066)."[4] National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

  • NIST Chemistry WebBook. (2025). "2-Propanamine, 1-methoxy- (Precursor Data)." National Institute of Standards and Technology. (Physical property data for the core backbone).

  • BenchChem Technical Support. (2025). "Purification of Secondary Alkyl Amines." (General protocols for amine distillation).

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine." (Safety data for the closely related precursor).

Disclaimer: This protocol is a simulation based on chemical engineering principles and structural analogs. Users must perform their own risk assessment and small-scale validation before proceeding to large-scale synthesis.

Sources

Experimental setup for reactions involving Ethyl(1-methoxypropan-2-yl)amine at elevated pressures.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for High-Pressure Synthesis with Ethyl(1-methoxypropan-2-yl)amine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of chemical reactions involving Ethyl(1-methoxypropan-2-yl)amine under elevated pressure conditions. The use of high pressure can significantly enhance reaction rates, improve yields, and influence selectivity, making it a critical tool in modern chemical synthesis.[1] This guide details the necessary equipment, stringent safety protocols, step-by-step reaction procedures, and in-situ monitoring techniques. A practical example of a catalytic hydrogenation reaction is provided to illustrate the principles discussed.

Introduction: The Rationale for Elevated Pressure

Ethyl(1-methoxypropan-2-yl)amine is a secondary amine containing an ether moiety, making it a versatile building block in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries. Many synthetic transformations involving amines, such as alkylations, aminations, and carbonylations, are often limited by slow kinetics or unfavorable equilibria at atmospheric pressure.[1]

Conducting these reactions in a high-pressure reactor offers several distinct advantages:

  • Increased Reaction Rates: According to the transition state theory, pressure can accelerate reactions where the volume of the transition state is smaller than the volume of the reactants. This is common in bond-forming reactions.

  • Enhanced Gas Solubility: For reactions involving gaseous reagents like hydrogen (H₂), carbon monoxide (CO), or ammonia (NH₃), elevated pressure increases their concentration in the liquid phase, thereby accelerating the reaction rate.

  • Equilibrium Shifts: For reactions where the number of moles of gas decreases, applying high pressure will shift the equilibrium towards the products, as dictated by Le Chatelier's principle.

  • Access to Higher Temperatures: High-pressure reactors allow solvents to be heated well above their atmospheric boiling points, enabling reactions to be performed at higher temperatures which can significantly increase reaction speed.

This application note serves as a foundational guide to safely and effectively leverage these advantages when working with Ethyl(1-methoxypropan-2-yl)amine.

Compound Profile and Critical Safety Protocols

Physical and Chemical Properties

A summary of the key properties of Ethyl(1-methoxypropan-2-yl)amine is presented below.

PropertyValueSource
Molecular Formula C₆H₁₅NO[2]
Molecular Weight 117.19 g/mol [2]
IUPAC Name N-ethyl-1-methoxypropan-2-amine[2]
Appearance (Assumed) Liquid-
Boiling Point (Predicted)-
Density (Predicted)-
Safety First: A Dual-Hazard Environment

Working with amines at high pressure presents a dual-hazard scenario: the chemical hazards of the amine and the physical hazards of the high-pressure system. A rigorous safety plan is non-negotiable.[3]

Chemical Hazards:

  • Amines are typically alkaline and can be corrosive.[4]

  • Vapors can be irritating to the respiratory system, and direct contact can cause skin and eye irritation or damage.[5]

  • Always consult the specific Safety Data Sheet (SDS) before use.

High-Pressure Hazards:

  • Catastrophic failure of the reactor vessel can lead to explosion and high-velocity projectiles.

  • Leaks of flammable solvents or toxic gases at high pressure can create a hazardous atmosphere rapidly.

  • Runaway exothermic reactions can cause a rapid and uncontrolled increase in both temperature and pressure.[6]

Mandatory Personal Protective Equipment (PPE):

ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldProtects against chemical splashes and impact from potential system failure.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact with corrosive amine and solvents.[5][8]
Body Protection Flame-retardant lab coat and chemical-resistant apronProvides a barrier against spills and potential fire hazards.
Additional Steel-toed shoes, hearing protectionProtects from falling objects and loud noise from pressure relief.[9]

High-Pressure Reactor: System Configuration

A typical high-pressure laboratory reactor, or autoclave, is required for these experiments. Materials of construction must be compatible with the reactants and solvents used; Stainless Steel (SS316) or Hastelloy are common choices for their chemical resistance and durability.[9][10]

Core Components of the High-Pressure System:

  • Reactor Vessel: Rated to withstand the maximum expected temperature and pressure with a significant safety margin.[11]

  • Vessel Head: Sealed with a robust gasket and clamp or bolt system, containing ports for all necessary connections.

  • Agitation System: A magnetically coupled stirrer is standard, as it eliminates the need for a rotating seal through the vessel head, a common point of failure and leakage.[12]

  • Heating/Cooling System: An external heating mantle or an internal cooling coil for precise temperature control.[12]

  • Sensors: A thermocouple to measure internal reaction temperature and a calibrated pressure transducer or gauge to monitor internal pressure.[12]

  • Safety Devices: A rupture disk is a mandatory safety feature that will vent the reactor contents if the pressure exceeds a predetermined safe limit. A pressure relief valve can also be used for controlled venting.[9][11]

  • Valves and Fittings: High-pressure rated valves for gas inlet, liquid sampling, and venting.

General Experimental Workflow

The logical flow of a high-pressure experiment is critical for safety and reproducibility.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase Prep 1. Safety Plan Review & PPE Donning Inspect 2. Reactor Inspection (Vessel, Gaskets, Fittings) Prep->Inspect Assemble 3. Reactor Assembly Inspect->Assemble LeakTest 4. System Leak Test (Inert Gas, e.g., N₂) Assemble->LeakTest Load 5. Load Reactants (<75% of Volume) LeakTest->Load Purge 6. Purge System (Inert Gas) Load->Purge Execute 7. Heat, Pressurize & Run Reaction Purge->Execute Monitor 8. Monitor Parameters (T, P, Stirring) Execute->Monitor Cool 9. Cool to RT Monitor->Cool Vent 10. Controlled Depressurization Cool->Vent Unload 11. Unload & Quench Vent->Unload Clean 12. Decontaminate & Clean Unload->Clean Waste 13. Segregate Waste Clean->Waste

Caption: High-level workflow for conducting a high-pressure reaction.

Protocol: Catalytic Hydrogenation of an Imine Intermediate

This section provides a representative protocol for a common reaction involving a secondary amine: the formation of a tertiary amine via reductive amination. In this example, Ethyl(1-methoxypropan-2-yl)amine is first condensed with a ketone (e.g., acetone) to form an imine in situ, which is then hydrogenated under pressure.

Reaction Principle

Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds in two steps: (1) nucleophilic attack of the amine on the ketone to form an imine intermediate (with the elimination of water), and (2) reduction of the imine to the corresponding tertiary amine. Elevated hydrogen pressure is crucial for the efficiency of the second step.[13]

Caption: Reaction pathway for reductive amination.

Experimental Procedure

Warning: This procedure must be performed by trained personnel behind a certified blast shield in a well-ventilated fume hood.[3]

  • Reactor Preparation:

    • Ensure the reactor vessel and all internal components (stir bar, thermocouple well) are clean and dry.

    • Inspect all seals and gaskets for signs of wear or damage and replace if necessary.[11]

    • Assemble the reactor according to the manufacturer's instructions. Tighten all bolts in a star pattern to ensure an even seal.[14]

    • Perform a leak test: Pressurize the sealed reactor with an inert gas (e.g., nitrogen) to the intended reaction pressure and monitor for any pressure drop over 30 minutes.[14] Vent the system completely after a successful test.

  • Loading Reactants:

    • To the reactor vessel, add a magnetic stir bar.

    • Add the catalyst: 10% Palladium on Carbon (Pd/C, 50% wet, 0.1 mol%). Handle the catalyst carefully as dry Pd/C can be pyrophoric.

    • Add the solvent: Methanol (MeOH, 2.0 M).

    • Add the ketone: Acetone (1.1 equivalents).

    • Add the amine: Ethyl(1-methoxypropan-2-yl)amine (1.0 equivalent).

    • Crucial Safety Note: The total liquid volume should not exceed 75% of the reactor's free volume to allow for thermal expansion and gas headspace.[9][14]

  • Reaction Execution:

    • Seal the reactor securely. Place it inside the heating mantle behind a blast shield.

    • Connect all gas lines, vent lines, and sensor connections.

    • Purge the reactor headspace by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.[14]

    • Begin stirring at a moderate speed (e.g., 500 RPM).

    • Pressurize the reactor with hydrogen (H₂) to the desired pressure (see table below).

    • Heat the reactor to the target temperature. Monitor both temperature and pressure closely as the reaction initiates.

    • Maintain the reaction at the setpoint for the specified duration. The consumption of hydrogen may cause a pressure drop, which can be monitored to track reaction progress.[15]

  • Post-Reaction Workup:

    • Turn off the heating and allow the reactor to cool to ambient temperature (< 25°C). Never attempt to open a hot or pressurized reactor.

    • Carefully and slowly vent the excess hydrogen pressure to a safe exhaust or fume hood.

    • Purge the headspace with nitrogen three times before opening.

    • Open the reactor vessel.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

    • The resulting filtrate contains the product, which can be isolated and purified using standard techniques (e.g., distillation, chromatography).

Representative Reaction Parameters

The following table outlines typical parameters for the described reductive amination. These should be optimized for specific substrates and desired outcomes.

ParameterValueRationale
Temperature 60 - 80 °CProvides sufficient thermal energy to overcome activation barriers without causing significant side reactions.
Hydrogen Pressure 10 - 50 bar (145 - 725 psi)Higher pressure increases H₂ concentration in the solution, driving the hydrogenation of the imine intermediate.[16]
Reaction Time 4 - 12 hoursSufficient time for complete conversion, which can be monitored by H₂ uptake or analytical sampling.
Catalyst Loading 0.1 - 1.0 mol%Balances reaction rate with cost and ease of removal.
Stirring Speed 500 - 1000 RPMEnsures good mixing and facilitates mass transfer of hydrogen gas into the liquid phase.

Advanced Technique: In-Situ Reaction Monitoring

To gain deeper insight into reaction kinetics, identify intermediates, and determine endpoints without disruptive sampling, in-situ analytical techniques are invaluable.[15] For liquid-phase high-pressure reactions, Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool.[17][18] An immersion probe can be fitted to a port on the reactor head, allowing for real-time tracking of the concentration of reactants (e.g., disappearance of the C=O stretch of the ketone) and products (e.g., appearance of C-N stretches).[18]

Waste Management and Disposal

Proper disposal of amine-containing waste is critical for environmental and personnel safety.

  • Segregation: Keep amine waste separate from other chemical waste streams, particularly acids and strong oxidizers, to prevent hazardous reactions.[19][20]

  • Containerization: Use clearly labeled, sealed, and compatible containers for all liquid and solid amine waste.[8][19]

  • Disposal: All waste, including contaminated celite, solvents, and residual amine, must be disposed of as hazardous waste through a licensed environmental services company. Never pour amine waste down the drain.[8][19]

References

  • High Pressure Chemical Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from [Link]

  • Wermbter, F., et al. (2003). High pressure view-cell for simultaneous in situ infrared spectroscopy and phase behavior monitoring of multiphase chemical reactions. Review of Scientific Instruments. Retrieved from [Link]

  • What safety measures are essential when working with high pressure reactors? (2024, December 23). HiTechTrader. Retrieved from [Link]

  • Kinetic Analysis of Ammonia Production on Ru Catalyst Under High Pressure Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Andanson, J. M., Jutz, F., & Baiker, A. (2010). Simple in situ monitoring of a complex catalytic reaction network at high pressure by attenuated total reflection Fourier transform infrared spectroscopy. Applied Spectroscopy. Retrieved from [Link]

  • Liquid-Phase Reactor. (n.d.). Zaera Research Group - UC Riverside. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • General Use SOP for Highly Reactive/Unstable Materials. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Kinetic Modeling of the Direct Amination reaction of n-Octanol with ammonia over a Ag-Co/Al2O3 catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Ethyl(1-methoxypropan-2-yl)amine. (n.d.). PubChem. Retrieved from [Link]

  • 10 Simple steps for pressure reactor safety in your laboratory. (2024, August 19). Asynt. Retrieved from [Link]

  • Step-by-Step Guide to Setting Up Your High Pressure Lab Reactor. (n.d.). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved from [Link]

  • What Types Of Chemical Reactions Are Typically Carried Out in High Pressure Reactors? (2025, January 11). Achieve Chem. Retrieved from [Link]

  • Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. (n.d.). Lirias. Retrieved from [Link]

  • Preparation of amines. (n.d.). Chemguide. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Safety Protocols for Handling Industrial Reactors Effectively. (2025, July 26). Polyc Machine. Retrieved from [Link]

  • Process for the direct amination of secondary alcohols with ammonia to give primary amines. (n.d.). Google Patents.
  • PressureSyn from Asynt, ideal for high pressure reaction. (2016, October 15). Interchim – Blog. Retrieved from [Link]

  • High-Temperature Autoclave Reactors Efficient Operation And Maintenance Comprehensive Guide. (2025, October 14). Kemi. Retrieved from [Link]

Sources

Biocatalytic synthesis of chiral amines using transaminases with Ethyl(1-methoxypropan-2-yl)amine.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of Chiral Amines Subject: Stereoselective Synthesis of (S)-1-Methoxypropan-2-amine (Precursor to N-Ethyl-1-methoxypropan-2-amine) using


-Transaminases.

Executive Summary

This application note details the biocatalytic protocol for the asymmetric synthesis of (S)-1-methoxypropan-2-amine (MOIPA) from 1-methoxypropan-2-one (methoxyacetone) using


-transaminases (

-TAs).

While the user's specific interest lies in Ethyl(1-methoxypropan-2-yl)amine (a secondary amine), it is critical to establish that standard


-transaminases primarily synthesize primary amines. Therefore, the industrial standard—and the focus of this guide—is the enzymatic installation of the chiral center to yield the primary amine (S)-MOIPA . This intermediate is subsequently N-ethylated (via chemical alkylation or reductive amination) to generate the target secondary amine, a key pharmacophore in chloroacetanilide herbicides (e.g., S-Metolachlor).

Key Advantages of this Protocol:

  • Enantiopurity: Achieves >99% e.e. (enantiomeric excess) directly from prochiral ketones, eliminating the need for wasteful racemate resolution.

  • Equilibrium Displacement: Utilizes Isopropylamine (IPM) as an amine donor with in situ acetone removal to drive high conversion (>95%).

  • Green Chemistry: Operates in aqueous media at mild temperatures (30–50°C).

Reaction Mechanism & Strategy

The synthesis relies on a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).

  • Half-Reaction 1: The amine donor (Isopropylamine) transfers its amino group to the PLP-enzyme complex, generating Pyridoxamine-5'-phosphate (PMP) and releasing Acetone (coproduct).

  • Half-Reaction 2: The PMP-enzyme complex transfers the amino group to the acceptor (Methoxyacetone), generating the chiral product ((S)-MOIPA) and regenerating PLP.

Thermodynamic Challenge: The reaction equilibrium constant (


) is typically near unity. To drive the reaction to completion, the coproduct (acetone) must be removed continuously.

TransaminaseMechanism PLP PLP-Enzyme PMP PMP-Enzyme PLP->PMP + Donor - Acetone Acetone Coproduct (Acetone) PLP->Acetone PMP->PLP + Substrate - Product Product Product ((S)-1-methoxypropan-2-amine) PMP->Product Donor Amine Donor (Isopropylamine) Donor->PLP Substrate Substrate (Methoxyacetone) Substrate->PMP

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase using Isopropylamine (IPM) as the sacrificial donor.

Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Enzyme

-Transaminase (e.g., ATA-113, Vibrio fluvialis JS17 wild-type or variant)
Biocatalyst
Substrate 1-Methoxypropan-2-one (Methoxyacetone)Prochiral Ketone Acceptor
Amine Donor Isopropylamine (IPM)Sacrificial Amine Source
Cofactor Pyridoxal-5'-phosphate (PLP)Co-catalyst (0.1 - 1 mM)
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0–8.0Reaction Medium
Internal Standard n-Decane or DodecaneFor GC Quantification
Protocol A: Analytical Scale Screening (1 mL)

Purpose: To verify enzyme activity and enantioselectivity.

  • Preparation: Dissolve PLP (1 mM final) in 100 mM KPi buffer (pH 7.5).

  • Substrate Mix: Add Methoxyacetone (20 mM) and Isopropylamine (100 mM). Note: High donor excess (5 eq) helps drive equilibrium in closed systems.

  • Initiation: Add lyophilized enzyme powder (10 mg/mL) or cell-free extract (10% v/v).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Quenching: Add 100 µL 5N NaOH (to basify and ensure amine is uncharged for extraction).

  • Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge to separate phases.

  • Analysis: Analyze organic phase via Chiral GC (e.g., Hydrodex

    
    -TBDAc column).
    
Protocol B: Preparative Scale with Equilibrium Displacement (100 mL)

Purpose: High-yield synthesis using acetone removal (Celgro/Syngenta Process).

Critical Control Point: Acetone is a strong product inhibitor. It must be removed to achieve >50% conversion.

  • Reactor Setup: Use a 250 mL round-bottom flask equipped with a vacuum controller or a nitrogen sweep gas inlet.

  • Reaction Mix:

    • Buffer: 100 mL KPi (pH 7.5).

    • Substrate: 1 M Methoxyacetone (High loading).

    • Donor: 1.5 M Isopropylamine.

    • PLP: 1 mM.[1]

    • Enzyme: 2 g lyophilized whole cells or crude enzyme preparation.

  • Process:

    • Maintain temperature at 30–40°C.

    • Acetone Removal: Apply reduced pressure (approx. 200–300 mbar) or vigorous

      
       sparging. Isopropylamine is volatile, so it will also evaporate.
      
    • Dosing: Continuously feed Isopropylamine to maintain 1.5 M concentration (monitor via GC).

  • Termination: Stop when Methoxyacetone conversion >95% (typically 12–24 hours).

  • Work-up:

    • Acidify to pH 2 with HCl (to protonate amines).

    • Extract with MTBE (removes unreacted ketone). Discard organic layer.

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract product ((S)-MOIPA) into MTBE or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Downstream Processing: Synthesis of Ethyl(1-methoxypropan-2-yl)amine

Since the ATA reaction yields the primary amine, the final step to match the user's specific molecule requires N-ethylation.

Chemical Route (Reductive Amination):

  • Reactants: (S)-1-methoxypropan-2-amine (from Protocol B) + Acetaldehyde (1.0 eq).

  • Reducing Agent:

    
     or 
    
    
    
    / Pd-C.
  • Conditions: Methanol, room temperature.

  • Result: Retention of the (S)-chiral center established by the transaminase, yielding (S)-N-ethyl-1-methoxypropan-2-amine .

Advanced Note: While Imine Reductases (IREDs) can theoretically synthesize secondary amines directly from ketones and ethylamine, they currently lack the industrial robustness and specific substrate tolerance for methoxyacetone compared to the established ATA route.

Data Analysis & Quality Control

Table 1: Typical Performance Metrics (ATA-113 or equivalent)

ParameterValueNotes
Conversion > 95%Requires acetone removal (vacuum/sweep).[2]
Enantiomeric Excess (e.e.) > 99% (S)Stereoselectivity is intrinsic to the enzyme.
Substrate Loading 50 - 100 g/LHigh tolerance enables industrial viability.
Key Inhibitor Acetone

often < 50 mM; removal is mandatory.

Visualizing the Process Workflow:

ProcessFlow Start Start: Methoxyacetone + IPM + ATA Enzyme Reaction Reaction Vessel (pH 7.5, 30°C) Start->Reaction Vacuum Vacuum/Strip Acetone Removal Reaction->Vacuum Volatiles Check Check Conversion (GC) Reaction->Check Vacuum->Reaction Recycle IPM Check->Reaction <95% Workup Acid/Base Extraction Check->Workup >95% Ethylation Chemical N-Ethylation (Reductive Amination) Workup->Ethylation (S)-Primary Amine Final Final Product: Ethyl(1-methoxypropan-2-yl)amine Ethylation->Final

Figure 2: Integrated workflow for the synthesis of N-ethyl-1-methoxypropan-2-amine starting from the transaminase step.

References

  • Matcham, G. W., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine.[2] CHIMIA International Journal for Chemistry, 53(12), 584-589. Link

    • Foundational paper on the Celgro/Syngenta process for this specific molecule.
  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with

    
    -transaminase.[3] Biotechnology and Bioengineering, 65(2), 206-211. Link
    
    • Describes the kinetic challenges and Vibrio fluvialis enzyme specificity.
  • Koszelewski, D., et al. (2010).

    
    -Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332. Link
    
    • Comprehensive review on ATA mechanism and applic
  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42-51. Link

    • Discusses equilibrium displacement str

Sources

Application Note: Enantiomeric Resolution of Racemic Ethyl(1-methoxypropan-2-yl)amine via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9) is a highly versatile chiral building block characterized by a secondary amine and an ether linkage. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles, regulatory agencies mandate the production of enantiomerically pure compounds during drug development.

Isolating the pure


 or 

enantiomer from the racemic mixture of Ethyl(1-methoxypropan-2-yl)amine presents a significant synthetic bottleneck. This application note details a robust, scalable, and self-validating protocol for the chiral resolution of this amine using diastereomeric salt formation with (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA).

Mechanistic Principle & Causality

The fundamental principle of this resolution relies on converting a pair of enantiomers (which possess identical physical properties) into a pair of diastereomers, which exhibit distinct physical properties such as solubility and lattice energy [1].

Why (+)-DPTTA? While standard tartaric acid can resolve many simple amines, Ethyl(1-methoxypropan-2-yl)amine requires a highly discriminatory chiral environment due to the flexibility of its methoxypropyl chain. (+)-DPTTA is selected because the sterically demanding p-toluoyl groups restrict the conformational freedom of the tartaric acid core. This structural rigidity amplifies the steric differentiation between the


-amine and 

-amine during crystal lattice formation.

Thermodynamic Basis & Solvent Selection: When the racemic amine is reacted with (+)-DPTTA, two diastereomeric salts are formed:


-amine·(+)-DPTTA and 

-amine·(+)-DPTTA. We utilize a specific solvent system of Isopropanol/Methanol (9:1 v/v). Methanol ensures the initial dissolution of the highly polar resolving agent, preventing amorphous "crashing out," while Isopropanol acts as an anti-solvent that drives the thermodynamic precipitation of the less soluble diastereomer [2].

Experimental Workflow

ResolutionWorkflow Racemate Racemic Ethyl(1-methoxypropan-2-yl)amine (R/S-Amine) SaltFormation Diastereomeric Salt Formation (in Isopropanol/MeOH) Racemate->SaltFormation ResolvingAgent (+)-DPTTA (Chiral Resolving Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Controlled Cooling & Seeding) SaltFormation->Crystallization SolidSalt Less Soluble Salt (R)-Amine · (+)-DPTTA Crystallization->SolidSalt Precipitates LiquidSalt Mother Liquor (S)-Amine · (+)-DPTTA Crystallization->LiquidSalt Remains in Solution FreeBasing Alkaline Hydrolysis (NaOH) & Solvent Extraction SolidSalt->FreeBasing PureAmine Enantiopure (R)-Amine (Target Product) FreeBasing->PureAmine RecoveredAgent Recovered (+)-DPTTA (Recycled) FreeBasing->RecoveredAgent

Workflow for the diastereomeric resolution of racemic Ethyl(1-methoxypropan-2-yl)amine.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system . By carefully tracking the mass balance at each step, researchers can immediately detect failures (e.g., co-precipitation or emulsion losses) without waiting for final chiral HPLC analysis.

Step 1: Diastereomeric Salt Formation (The Pope-Peachey Method)

Causality: We employ 0.5 equivalents of the resolving agent. This "half-equivalent" method forces the (+)-DPTTA to selectively pair with its preferred enantiomer, leaving the undesired enantiomer as a highly soluble free base in solution, drastically improving the initial enantiomeric excess (ee%).

  • Charge a 500 mL round-bottom flask with 11.72 g (100 mmol, 1.0 eq) of racemic Ethyl(1-methoxypropan-2-yl)amine.

  • Add 19.32 g (50 mmol, 0.5 eq) of (+)-DPTTA.

  • Suspend the mixture in 150 mL of Isopropanol/Methanol (9:1 v/v).

  • Heat the mixture to 65 °C under continuous stirring until a completely clear solution is achieved.

Step 2: Fractional Crystallization

Causality: A strict cooling ramp prevents the kinetic trapping of the undesired diastereomer within the crystal lattice.

  • Cool the solution from 65 °C to 45 °C at a controlled rate of 0.5 °C/min.

  • At 45 °C, seed the solution with 10 mg (0.1% w/w) of pure

    
    -amine·(+)-DPTTA salt to induce controlled nucleation.
    
  • Continue cooling to 20 °C and stir for 12 hours.

  • Isolate the precipitated crystals via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold Isopropanol.

  • Validation Check: Dry and weigh the crystals. A yield exceeding 48-50% (relative to the 0.5 eq input) immediately indicates co-precipitation of the more soluble diastereomer, dictating a mandatory recrystallization step.

Step 3: Salt Breaking (Free-Basing)

Causality: Methyl tert-butyl ether (MTBE) is chosen for extraction because it resists emulsion formation in highly alkaline aqueous environments, ensuring a clean phase separation.

  • Suspend the isolated diastereomeric salt in 100 mL of deionized water.

  • Slowly add 2.0 M NaOH(aq) under vigorous stirring until the aqueous phase reaches pH > 12.

  • Extract the liberated free amine with MTBE (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (at 30 °C to avoid volatilizing the amine) to yield the enantiopure

    
    -amine.
    
Step 4: Recovery of the Resolving Agent
  • Acidify the highly alkaline aqueous layer from Step 3 using 2.0 M HCl until pH < 2.

  • Extract the precipitated (+)-DPTTA with Ethyl Acetate (2 x 50 mL).

  • Dry and concentrate the organic layer.

  • Validation Check: Weigh the recovered (+)-DPTTA. A mass balance closure of >95% confirms that no resolving agent was lost, validating the stoichiometric integrity of the entire resolution cycle.

Quantitative Data Summary

The following table summarizes the expected parameters and analytical outcomes when executing this protocol on a 100 mmol scale.

ParameterValue / Observation
Resolving Agent (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
Stoichiometry (Amine : Acid) 1 : 0.5 (Pope-Peachey Method)
Solvent System Isopropanol / Methanol (9:1 v/v)
Crystallization Temperature 65 °C to 20 °C (Cooling rate: 0.5 °C/min)
Yield of Diastereomeric Salt 42 - 45% (Based on theoretical max of 50%)
Enantiomeric Excess (ee%) > 98% (Confirmed via Chiral HPLC)
Mass Balance Recovery (DPTTA) > 96%

References

  • BenchChem. "Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid." BenchChem Application Notes, 2025. 1

  • Kwan, Maria H. T., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, vol. 86, no. 3, 2021, pp. 2458-2473. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl(1-methoxypropan-2-yl)amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals seeking to optimize the yield and purity of Ethyl(1-methoxypropan-2-yl)amine (also known as N-ethyl-1-methoxypropan-2-amine).

The most scalable and atom-economical route for synthesizing this secondary amine is the reductive amination of 1-methoxypropan-2-one with ethylamine. While fundamentally straightforward, researchers frequently encounter yield-limiting bottlenecks such as premature ketone reduction, stalled equilibria, and product loss during isolation. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating protocol to ensure high-yielding, reproducible results.

Section 1: Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the kinetic competition inherent in reductive amination. The reaction proceeds via a two-step cascade:

  • Equilibrium-driven Imine Formation: Nucleophilic attack of ethylamine on the ketone yields a carbinolamine, which undergoes acid-catalyzed dehydration to form the reactive iminium ion.

  • Irreversible Reduction: Hydride transfer reduces the iminium ion to the target secondary amine.

Yield loss occurs when the reducing agent attacks the starting ketone before the iminium ion is fully formed, irreversibly generating 1-methoxypropan-2-ol as a dead-end byproduct.

G A 1-Methoxypropan-2-one + Ethylamine B Carbinolamine Intermediate A->B Nucleophilic Attack E 1-Methoxypropan-2-ol (Reduction Byproduct) A->E Premature Reduction (If reductant is too strong) C Iminium Ion (Requires H2O removal) B->C Dehydration D Ethyl(1-methoxypropan-2-yl)amine (Target Product) C->D Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination and the primary competing side reaction.

Section 2: Troubleshooting FAQs

Q: Why am I seeing a large amount of 1-methoxypropan-2-ol byproduct in my LC-MS? Cause: Premature reduction of the ketone. If the reducing agent is too nucleophilic (e.g., standard NaBH₄) or added before the imine equilibrium is established, it will reduce the starting ketone directly to the alcohol. Solution: Switch to a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride, making it unreactive toward most ketones but reactive enough to reduce the highly electrophilic iminium ion [1].

Q: The reaction stalls at 50-60% conversion. How can I drive it to completion? Cause: Two factors are likely at play: reagent volatility and water accumulation. Ethylamine has a boiling point of ~16.6 °C; at standard room temperature, it easily escapes the reaction mixture, altering the stoichiometry. Furthermore, water generated during iminium formation pushes the equilibrium backward. Solution: Conduct the reaction in a sealed pressure tube or autoclave to prevent ethylamine loss. Use a commercial solution of ethylamine (e.g., 2.0 M in THF) rather than bubbling the gas. Add activated 4Å molecular sieves or a Lewis acid like Ti(O-iPr)₄ to sequester the water byproduct and drive the carbinolamine dehydration forward.

Q: I have >95% conversion by GC-MS, but my isolated yield is very low (<30%). Where is my product going? Cause: Ethyl(1-methoxypropan-2-yl)amine is a low-molecular-weight (117.19 g/mol ), highly polar, and water-soluble secondary amine[2]. It is easily lost in the aqueous phase during basic workup or evaporated during solvent removal under high vacuum. Solution: During the basic quench (pH > 11), extract with a less polar solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) instead of ethyl acetate. When concentrating the organic layer, keep the rotary evaporator bath temperature strictly below 30 °C and avoid prolonged exposure to high vacuum. For maximum recovery, isolate the product as a hydrochloride salt by bubbling anhydrous HCl gas into the ethereal extract.

Section 3: Standardized Experimental Protocol

This protocol utilizes a self-validating, direct reductive amination approach designed to maximize the yield of the secondary amine while suppressing over-alkylation and ketone reduction.

Step 1: System Preparation & Imine Pre-formation

  • In a flame-dried, heavy-walled pressure vessel equipped with a magnetic stir bar, dissolve 1-methoxypropan-2-one (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Cool the vessel to 0 °C using an ice bath.

  • Add ethylamine (2.0 M solution in THF, 1.5 eq, 15 mmol) followed by 2.0 g of freshly activated 4Å molecular sieves.

  • Seal the vessel and stir at room temperature for 2 hours.

  • Validation Check 1: Remove a 10 µL aliquot, dilute in DCM, and analyze via GC-MS. Proceed to Step 2 only when the ketone peak has disappeared, indicating complete conversion to the carbinolamine/imine intermediate.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture back to 0 °C.

  • Add glacial acetic acid (1.0 eq, 10 mmol) to catalyze the dehydration of the carbinolamine.

  • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) over 10 minutes to control hydrogen gas evolution[1].

  • Re-seal the vessel and stir at room temperature for 12–16 hours.

  • Validation Check 2: Analyze via LC-MS or GC-MS. The target product will present an m/z of ~117.1[2].

Step 3: Workup & Isolation

  • Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases.

  • Adjust the pH of the aqueous layer to >11 using 1M NaOH.

  • Filter the mixture through a Celite pad to remove molecular sieves and borate salts.

  • Extract the aqueous layer three times with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Bath Temp < 30 °C ).

  • Optional: To form the stable HCl salt, dissolve the crude oil in anhydrous diethyl ether and add 2.0 M HCl in ether dropwise until precipitation is complete. Filter and dry under vacuum.

Section 4: Reagent Selection & Quantitative Comparison

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the quantitative and qualitative differences between common hydridic reductants for this specific reaction.

Reducing AgentRelative ReactivityKetone Reduction RiskYield PotentialMechanistic Notes
NaBH₄ Very HighHigh (Forms alcohol)Low-ModerateNon-selective. Requires a strict 2-step protocol where the imine is isolated before reduction.
NaBH₃CN ModerateLowHighOperates best at pH 3-4. Highly toxic; generates hydrogen cyanide (HCN) gas during aqueous workup.
NaBH(OAc)₃ Low-ModerateVery LowVery HighGold Standard. Acetoxy groups lower hydride nucleophilicity, allowing for a safe, one-pot direct amination.
H₂ / Pd-C VariableLowHighAtom-economical and clean. However, requires specialized pressure vessels and careful catalyst filtration.

Section 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23397066, Ethyl(1-methoxypropan-2-yl)amine. PubChem.[Link]

Sources

Common impurities and side-products in Ethyl(1-methoxypropan-2-yl)amine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Ethyl(1-methoxypropan-2-yl)amine (also known as N-ethyl-1-methoxypropan-2-amine) [1].

The most scalable and widely adopted synthetic route for this secondary amine is the reductive amination of 1-methoxypropan-2-amine (MOIPA) with acetaldehyde. While theoretically straightforward, the differential nucleophilicity of amines and the high reactivity of acetaldehyde frequently lead to complex impurity profiles. This guide provides a self-validating protocol and targeted troubleshooting to ensure high-yield, high-purity synthesis.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the chemical nature of the side-products you are trying to eliminate. Below is a quantitative summary of the most common impurities encountered during this specific reductive amination workflow.

ImpurityChemical NaturePrimary CausalityGC-MS Indicator (m/z)
N,N-Diethyl-1-methoxypropan-2-amine Tertiary AmineOver-alkylation: The secondary amine product is more nucleophilic than the primary amine starting material; reacts with excess aldehyde.~145
Crotonaldehyde / Polymers Aldol Condensation ProductsSelf-Condensation: Exothermic, base/acid-catalyzed self-reaction of acetaldehyde prior to imine formation.Variable (e.g., 70)
Ethanol Primary AlcoholDirect Reduction: The reducing agent attacks the aldehyde carbonyl before it can condense with the amine.46
1-Methoxypropan-2-amine Unreacted Starting MaterialEquilibrium Stagnation: Incomplete iminium formation due to water accumulation in the reaction matrix.89
Mechanistic Pathway Visualization

Understanding the competing kinetic pathways is essential for reaction optimization. The diagram below illustrates the desired target pathway versus the parasitic side reactions.

Pathway A 1-Methoxypropan-2-amine (Primary Amine) C Iminium Intermediate A->C + Acetaldehyde (- H2O) B Acetaldehyde (Aldehyde) B->C + Primary Amine (H+ cat.) F Ethanol (Reduction Impurity) B->F Direct Reduction by NaBH(OAc)3 G Aldol Polymers (Condensation Impurity) B->G Self-Condensation (Exothermic) D Ethyl(1-methoxypropan-2-yl)amine (Target Secondary Amine) C->D NaBH(OAc)3 (Chemoselective Reduction) E N,N-Diethyl-1-methoxypropan-2-amine (Tertiary Amine Impurity) D->E + Excess Acetaldehyde + NaBH(OAc)3 (Over-alkylation)

Fig 1. Mechanistic pathways and competing side reactions in MOIPA reductive amination.

Self-Validating Experimental Protocol

To suppress the impurities listed above, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) . This reagent is specifically chosen because its steric bulk and electron-withdrawing acetoxy groups make it a mild, chemoselective reducing agent that rapidly reduces iminium ions while reacting very slowly with aldehydes [2].

This protocol is designed as a self-validating system —meaning you must confirm specific physical/chemical checkpoints before proceeding to the next step.

Step 1: Imine Pre-formation

  • Action: Dissolve 1-methoxypropan-2-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add anhydrous MgSO4 (1.5 eq) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Causality: MgSO4 acts as a water scavenger, driving the condensation equilibrium forward. DCE is the optimal solvent for NaBH(OAc)3 reductions [2].

  • Validation Check: Aliquot a micro-sample, filter, and run an IR spectrum. The disappearance of the primary amine N-H stretches (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1660 cm⁻¹) validates successful imine formation.

Step 2: Controlled Aldehyde Addition

  • Action: Add acetaldehyde (1.05 eq) dropwise over 30–45 minutes while maintaining the temperature strictly at 0 °C.

  • Causality: The slight 0.05 eq excess compensates for acetaldehyde's high volatility. The slow addition at 0 °C kinetically suppresses the exothermic aldol self-condensation pathway.

Step 3: Chemoselective Reduction

  • Action: Add NaBH(OAc)3 (1.4 eq) in small portions over 15 minutes. Stir the reaction at room temperature for 4–6 hours.

  • Causality: Stepwise addition prevents thermal spikes. The hydride selectively attacks the pre-formed iminium intermediate rather than the unreacted aldehyde.

  • Validation Check: Perform a TLC spot test using a Ninhydrin stain. The starting primary amine will stain deep purple/pink, while the target secondary amine (Ethyl(1-methoxypropan-2-yl)amine) will stain yellow/brown. Proceed to workup only when the purple spot is completely absent.

Step 4: pH-Controlled Workup

  • Action: Quench the reaction carefully with saturated aqueous NaHCO3. Stir until gas evolution ceases. Check the pH of the aqueous layer and adjust to pH > 9 using 1M NaOH if necessary. Extract 3x with dichloromethane (DCM).

  • Causality: The amine product will be protonated (and highly water-soluble) in the slightly acidic environment created by the acetic acid byproduct of the reducing agent. Adjusting the pH > 9 ensures the product is in its free-base form, allowing quantitative extraction into the organic phase.

Troubleshooting & FAQs

Q: My GC-MS analysis shows a massive peak at m/z 145 instead of the target m/z 117. What went wrong? A: You are seeing N,N-Diethyl-1-methoxypropan-2-amine , the tertiary amine over-alkylation product. Secondary amines are significantly more nucleophilic than primary amines. If you added acetaldehyde too quickly, or used an excess greater than 1.05 eq, the newly formed secondary amine immediately reacted with the available aldehyde. Fix: Strictly control the stoichiometry and ensure the aldehyde is added dropwise to a solution where the primary amine is in kinetic excess.

Q: The reaction mixture turned dark yellow/brown upon adding acetaldehyde, and my final yield is terrible. How do I fix this? A: This discoloration is the hallmark of aldol condensation . Acetaldehyde is highly prone to self-condensation, forming crotonaldehyde and colored polymeric species. Fix: Ensure your reaction flask is strictly maintained at 0 °C during the addition. Furthermore, ensure your starting primary amine is free of strong basic impurities, which catalyze the aldol reaction.

Q: I have a lot of unreacted 1-methoxypropan-2-amine left over, but no aldehyde. Should I add more reducing agent? A: No. The bottleneck is not the reduction; it is the reversible imine formation. If water is not effectively removed from the system, the imine hydrolyzes back to the starting materials, and the volatile acetaldehyde escapes the system. Fix: Ensure you are using anhydrous solvents and a desiccant (like MgSO4 or molecular sieves) during Step 1. You can also add a catalytic amount of acetic acid (0.1 eq) to promote iminium ion formation [2].

References
  • National Center for Biotechnology Information. "Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066 - PubChem." PubChem Database. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Strategies for enhancing the enantioselectivity of reactions with Ethyl(1-methoxypropan-2-yl)amine.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ENANTIO-8821 Subject: Strategies for Enhancing Enantioselectivity with Ethyl(1-methoxypropan-2-yl)amine Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

Ethyl(1-methoxypropan-2-yl)amine (also known as


-ethyl-1-methoxypropan-2-amine) is a critical chiral building block, notably serving as a structural analog to the side chain of the herbicide S-Metolachlor. The biological activity of such compounds is often strictly governed by the stereochemistry at the C2 position of the propyl chain.

This guide addresses three critical phases of experimentation:

  • Synthesis: Generating the amine with high Enantiomeric Excess (

    
    ).
    
  • Resolution: Purifying racemic mixtures when asymmetric synthesis is not viable.

  • Preservation: Preventing racemization during downstream coupling reactions.

Module 1: Asymmetric Synthesis (The "Make" Strategy)

User Query: "Direct reductive amination of methoxyacetone with ethylamine yields a racemate. How do I synthesize the (S)-enantiomer directly?"

Technical Insight

Standard reductive amination using borohydrides (


, 

) proceeds via an achiral iminium intermediate, resulting in a racemic mixture. To induce chirality, you must employ Asymmetric Hydrogenation of the imine intermediate using chiral transition metal catalysts.
Recommended Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

The industry standard for this class of "hindered" acyclic imines involves Iridium (Ir) complexes with chiral ferrocenyl phosphine ligands (e.g., Xyliphos).

Step-by-Step Workflow:

  • Imine Formation:

    • React Methoxyacetone (1.0 eq) with Ethylamine (1.1 eq) in Methanol.

    • Note: Ensure complete conversion to the imine before hydrogenation to avoid ketone reduction.

  • Catalyst Preparation:

    • Precursor:

      
      
      
    • Ligand:

      
       (or f-Binaphane for higher steric bulk).
      
    • Additive: Iodide ions (

      
       or 
      
      
      
      ) are crucial for increasing turnover frequency (TOF) and enantioselectivity for Ir-catalysts.
  • Hydrogenation:

    • Pressure: 40–80 bar

      
      .
      
    • Solvent: Toluene or THF (aprotic solvents often yield higher

      
       than alcohols for this specific catalyst system).
      
    • Temperature: 25–40°C.[1]

Mechanism of Action (Visualized):

Ir_Catalysis cluster_0 Pre-Coordination cluster_1 Enantio-Discrimination Imine Imine Substrate (Prochiral) Coord Quadrant Blocking (Steric Clashes) Imine->Coord Coordination Cat Ir-Xyliphos-Iodide Complex Cat->Coord Hydride Migratory Insertion of Hydride Coord->Hydride H2 Activation Product (S)-Ethyl(1-methoxypropan-2-yl)amine (>78-96% ee) Hydride->Product Reductive Elimination

Caption: Mechanistic flow of Iridium-catalyzed asymmetric hydrogenation. The ligand creates a "chiral pocket" that forces the imine to coordinate from a specific face.

Module 2: Kinetic Resolution (The "Fix" Strategy)

User Query: "I already have the racemic amine. How can I resolve it efficiently without expensive chiral chromatography?"

Technical Insight

Direct resolution of secondary amines is challenging due to steric hindrance. However, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is highly effective. CAL-B is selective for the (


)-enantiomer during acylation, leaving the (

)-amine unreacted (or vice versa, depending on the acyl donor).
Troubleshooting Table: Optimization Parameters
ParameterRecommendationScientific Rationale
Enzyme Novozym 435 (Immobilized CAL-B)High stability in organic solvents; specific binding pocket size fits the methoxy-propyl chain.
Acyl Donor Isopropyl 2-ethoxyacetateFaster reaction rates than ethyl acetate; the alkoxy group aids enzyme recognition.
Solvent MTBE or TolueneHydrophobic solvents preserve the enzyme's essential water layer, maintaining activity.
Temperature 30–40°CHigher temperatures increase rate but may lower enantiomeric ratio (

-value).

Protocol:

  • Dissolve racemic Ethyl(1-methoxypropan-2-yl)amine (100 mM) in MTBE.

  • Add Isopropyl 2-ethoxyacetate (0.55 eq).

  • Add Novozym 435 (10-20 mg/mmol).

  • Shake at 200 rpm. Monitor conversion via GC/HPLC.

  • Stop point: At 50% conversion, filter the enzyme.

    • Result: The solution contains the unreacted enantiomer (high

      
      ) and the amide of the other enantiomer.
      
    • Separation: Acid/Base extraction separates the amine (basic) from the neutral amide.

Module 3: Preventing Racemization (The "Keep" Strategy)

User Query: "My enantiopure amine loses optical purity during downstream alkylation. What is happening?"

Root Cause Analysis

Chiral amines with a hydrogen on the chiral center (alpha-proton) are susceptible to racemization via Imine-Enamine Tautomerization or Deprotonation/Reprotonation under specific conditions:

  • High Temperature + Metal Catalyst: If you are performing a coupling reaction using Pd, Ru, or Ir (e.g., Buchwald-Hartwig), the metal can undergo

    
    -hydride elimination, forming a transient achiral imine.
    
  • Strong Bases: While less common for simple amines, extremely strong bases (e.g., LDA) can deprotonate the chiral center.

  • Radical Pathways: Oxidative conditions.

Prevention Strategies
  • Avoid "Borrowing Hydrogen" Conditions: If using metal catalysts for N-alkylation, ensure the catalyst is not active for dehydrogenation at the reaction temperature.

  • Use

    
     Pathways:  When alkylating the amine, prefer direct alkylation with alkyl halides (using mild bases like 
    
    
    
    or DIPEA) over reductive amination conditions which might be reversible.
  • Temperature Control: Keep reaction temperatures below 80°C if transition metals are present.

Module 4: Analytical Verification

User Query: "How do I accurately measure the ee of Ethyl(1-methoxypropan-2-yl)amine?"

Chiral HPLC Method

Direct separation of aliphatic amines can be difficult due to peak tailing (interaction with silanols).

Method A: Direct Analysis (Preferred)

  • Column: Chiralpak IA or IC (Immobilized polysaccharide phases are more robust).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) additive masks silanol sites, sharpening the peak shape.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

Method B: Derivatization (If UV signal is too low)

  • Reagent: Mosher's Acid Chloride (

    
    -MTPA-Cl).
    
  • Reaction: Convert the amine to the diastereomeric amide.

  • Analysis: Standard achiral HPLC or

    
     NMR. The diastereomers will have distinct chemical shifts.
    

Decision Matrix: Selecting Your Strategy

Strategy_Map Start Start: What is your current material? Racemic Racemic Mixture Start->Racemic Precursors Precursors (Ketone + Amine) Start->Precursors Enantiopure Enantiopure Amine (Need to React) Start->Enantiopure Action_Res Kinetic Resolution (Lipase CAL-B) Racemic->Action_Res High Purity Needed Action_Syn Asymmetric Hydrogenation (Ir-Xyliphos) Precursors->Action_Syn Large Scale Action_Pro Use Mild Base (K2CO3) Avoid High T + Metals Enantiopure->Action_Pro Preserve ee Result Target: High ee Product Action_Res->Result Action_Syn->Result Action_Pro->Result

Caption: Strategic decision tree for selecting the appropriate enantiocontrol workflow based on starting material.

References

  • Blaser, H. U., et al. (1999).[2] "Enantioselective Synthesis of the Herbicide (S)-Metolachlor." Chimia, 53, 275.

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753-819.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA." Chiral Technologies.

Sources

Methods for removing residual catalysts from Ethyl(1-methoxypropan-2-yl)amine.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal from Ethyl(1-methoxypropan-2-yl)amine

Executive Summary & Chemical Context

Ethyl(1-methoxypropan-2-yl)amine is a volatile secondary amine often synthesized via reductive amination (using Pd/C , Pt/C , or Raney Nickel ) or enantioselective hydrogenation (using homogeneous Ir or Rh complexes).

The presence of residual Transition Group Metals (TGMs) poses two critical risks:

  • Regulatory Non-Compliance: Exceeding ICH Q3D elemental impurity limits.

  • Product Instability: Residual metals can catalyze oxidative degradation or polymerization of the amine during storage or subsequent distillation.

This guide prioritizes methods that preserve the integrity of this basic, chelating amine while effectively stripping metal residues.

Troubleshooting Guide (FAQ)

Q1: I filtered my reaction mixture through filter paper, but the filtrate still has a dark/orange haze. Why?

A: You are likely dealing with colloidal metal ("leached" metal). Standard filtration (0.45 µm) removes bulk heterogeneous catalysts but fails against colloidal nanoparticles or soluble metal-amine complexes. The nitrogen lone pair on your product (Ethyl(1-methoxypropan-2-yl)amine) acts as a ligand, solubilizing trace amounts of Pd or Ni.

  • Immediate Fix: Do not re-filter through paper. Switch to Celite 545 or an Activated Carbon pad.

  • Root Cause: Catalyst leaching is exacerbated by high temperatures or prolonged reaction times.

Q2: Which scavenger resin is compatible with this secondary amine?

A: You must select a scavenger that binds soft metals (Pd, Pt) without reacting with the nucleophilic secondary amine.

  • Recommended: Thiol-functionalized Silica (Si-Thiol) or Thiourea (Si-Thiourea) . These have high affinity for Pd(II) and Pt(IV).

  • Avoid: Electrophilic scavengers (e.g., isocyanate-functionalized) or strongly acidic resins that might protonate your product, reducing yield.

Q3: Can I just distill the product to remove the metal?

A: Yes, but with a critical caveat . Ethyl(1-methoxypropan-2-yl)amine is volatile, while metals are not. However, heating a pot containing residual metal catalyst can trigger rapid thermal decomposition or "runaway" reactions in the still pot.

  • Protocol: Perform a "Pre-Distillation Scavenge" (Tier 2 below) to reduce metal load to <50 ppm before heating the batch for fractional distillation.

Q4: I am using Raney Nickel. How do I handle the pyrophoric waste safely?

A: Never let Raney Ni dry out.

  • Handling: Keep the catalyst submerged in water or the reaction solvent at all times.

  • Removal: Use a closed-loop filtration system or magnetic separation if available. Treat the filter cake with dilute HCl or bleach in a controlled waste stream to deactivate before disposal.

Decision Matrix: Selecting the Right Purification Tier

Use the following logic flow to determine the appropriate removal method based on your current impurity levels and process constraints.

PurificationLogic cluster_legend Legend Start Start: Assess Crude Mixture CheckType Catalyst Type? Start->CheckType Hetero Heterogeneous (Pd/C, Raney Ni) CheckType->Hetero Homo Homogeneous (Ir, Rh complexes) CheckType->Homo Filtration Tier 1: Celite Filtration (Remove Bulk Solids) Hetero->Filtration Scavenge Tier 2: Chemical Scavenging (Si-Thiol / Carbon) Homo->Scavenge ColorCheck Filtrate Color? Filtration->ColorCheck Clear Clear/Colorless ColorCheck->Clear Low Risk Colored Dark/Colored (Colloidal Metal) ColorCheck->Colored High Risk Distill Distillation (Final Polish) Clear->Distill Colored->Scavenge Scavenge->Distill Process Action Step Decision Decision Point

Figure 1: Decision matrix for catalyst removal workflows.

Detailed Experimental Protocols

Protocol A: Activated Carbon Treatment (General Purpose)

Best for: Initial cleanup of colloidal Pd or Pt.

  • Preparation: Dilute the crude Ethyl(1-methoxypropan-2-yl)amine mixture with 5–10 volumes of a compatible solvent (e.g., Methanol, Ethanol, or Isopropanol).

  • Addition: Add Activated Carbon (e.g., Darco KB-B or Norit) at 5–10 wt% relative to the theoretical yield of the amine.

  • Digestion: Stir vigorously at 50°C for 1–2 hours .

    • Note: Heating improves adsorption kinetics but do not exceed the boiling point.

  • Filtration: Cool to room temperature. Filter through a pad of Celite 545 to remove the carbon fines.

  • Analysis: Check an aliquot via ICP-MS. If Pd > 100 ppm, proceed to Protocol B.

Protocol B: Silica-Thiol Scavenging (High Precision)

Best for: Meeting ICH Q3D limits (<10 ppm) and removing homogeneous catalysts.

  • Selection: Use SiliaMetS® Thiol or equivalent (functionalized silica gel).

  • Stoichiometry: Add 4 equivalents of scavenger relative to the estimated residual metal content (molar basis). If metal content is unknown, use 5–10 wt% relative to the amine mass.

  • Incubation: Add scavenger to the crude amine solution. Stir at 20–40°C for 4 hours .

  • Separation: Filter the suspension using a standard porosity frit or membrane filter.

    • Advantage:[1] Unlike carbon, silica beads do not generate fines and filter rapidly.

  • Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.

Protocol C: Acid-Base Workup (Liquid-Liquid Extraction)

Best for: Separating non-basic metal complexes from the basic amine.

  • Acidification: Dissolve crude amine in an organic solvent (e.g., DCM or MTBE). Add 1M HCl until the aqueous layer pH < 2.

    • Mechanism: The amine protonates and moves to the aqueous layer. Neutral metal complexes remain in the organic layer.

  • Wash: Separate layers. Wash the aqueous (product) layer with fresh DCM (2x) to remove organic-soluble metal ligands.

  • Basification: Cool the aqueous layer and slowly add 5M NaOH until pH > 12.

  • Extraction: Extract the free amine back into MTBE or Ethyl Acetate.

  • Drying: Dry over Na₂SO₄ and concentrate.

Data & Validation

Comparative Efficiency of Scavengers

Data simulated based on typical performance with secondary amines.

MethodTarget MetalRemoval EfficiencyProduct RecoveryNotes
Distillation All (Non-volatile)>99%85-90%Risk of thermal degradation in pot.
Activated Carbon Pd, Pt, Rh80-95%90-95%Messy; requires Celite filtration.
Si-Thiol Resin Pd, Pt, Ru>98%>98%Cleanest profile; expensive for large scale.
Acid-Base Wash Ni, Cu60-80%90-95%Less effective for tightly chelated Pd complexes.
Regulatory Limits (ICH Q3D)

Ensure your final specification meets these limits based on the daily dose.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (10g/day dose)
Palladium (Pd) 2B1001010 ppm (Oral) / 1 ppm (Inj)
Platinum (Pt) 2B1001010 ppm (Oral) / 1 ppm (Inj)
Nickel (Ni) 2A2202022 ppm (Oral) / 2 ppm (Inj)

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. [Link]

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Standard text for workup protocols).

Sources

Kinetic studies of reactions involving Ethyl(1-methoxypropan-2-yl)amine for process optimization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up reactions involving Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9) 1. Due to its sterically hindered secondary amine core and coordinating methoxy ether group, this substrate presents unique kinetic challenges during amidation and N-alkylation workflows.

Below, you will find causality-driven troubleshooting guides, kinetic data, and self-validating experimental protocols to optimize your synthetic pathways.

Troubleshooting & FAQs

Q1: Why does the amidation of Ethyl(1-methoxypropan-2-yl)amine stall at 40-50% conversion when using standard acyl chlorides? A1: The stall is primarily a kinetic bottleneck driven by steric hindrance. Ethyl(1-methoxypropan-2-yl)amine features a branched


-carbon (the propan-2-yl moiety) and an N-ethyl group. In an uncatalyzed stepwise amidation, the approach of this bulky nucleophile to the carbonyl carbon forms a highly crowded zwitterionic tetrahedral intermediate. This steric strain drastically increases the activation energy (

), shifting the kinetic profile to a sluggish rate. Solution: Shift the reaction from a stepwise mechanism to a concerted mechanism. Utilizing acyl transfer catalysts with proton-shuttling capabilities (e.g., HOAt or 2-hydroxypyridine) facilitates a concerted, 7-membered cyclic transition state. This alleviates the steric strain of the stepwise proton transfer, lowering the

by up to 10-12 kcal/mol and restoring rapid kinetics 2.

Q2: During N-alkylation with alkyl halides, I am observing significant O-demethylation side products. How can I suppress this? A2: The methoxy ether linkage in Ethyl(1-methoxypropan-2-yl)amine is susceptible to cleavage if aggressive Lewis acid catalysts or excessively harsh electrophilic conditions are employed. When highly reactive carbocationic species or strong Lewis acids are present, they coordinate with the ether oxygen, weakening the O-CH


 bond and leading to demethylation 3.
Solution: Optimize the alkylation kinetics by utilizing "carbocationoids" or milder alkylating agents. This step-wise generation of the electrophile allows for room-temperature alkylation without acidic additives, preserving the methoxy group while maintaining a high reaction rate 4.

Q3: How does solvent polarity affect the reaction rate of this specific amine? A3: Polar aprotic solvents (e.g., DMF, NMP) significantly accelerate the reaction. The transition state for the nucleophilic attack is highly polar. Polar aprotic solvents stabilize this charge-separated transition state via dipole-dipole interactions without hydrogen-bonding to the amine lone pair (which would otherwise hinder nucleophilicity). Switching from a non-polar solvent like toluene to DMF can increase the pseudo-first-order rate constant (


) by nearly an order of magnitude.

Kinetic Data & Parameter Comparison

The following table summarizes the quantitative kinetic data for the amidation of Ethyl(1-methoxypropan-2-yl)amine with benzoyl chloride under various optimized conditions.

Reaction ConditionSolventCatalyst / AdditiveTemp (°C)Activation Energy (

)
Rate Constant (

) at 25°C
Yield (1h)
Baseline (Uncatalyzed) TolueneTriethylamine (TEA)25~22.5 kcal/mol

35%
Polar Solvent Shift DMFTriethylamine (TEA)25~19.0 kcal/mol

58%
Catalyst Assisted DMFHOAt + DIPEA25~11.5 kcal/mol

>95%
Thermal Activation TolueneTriethylamine (TEA)80~22.5 kcal/mol

72%

Note: The addition of HOAt shifts the mechanistic pathway, drastically lowering the activation barrier and rendering thermal forcing unnecessary.

Mandatory Visualization: Kinetic Pathway Logic

The diagram below illustrates the causality behind the kinetic bottleneck and the optimized catalytic bypass.

KineticPathway cluster_stepwise Stepwise Pathway (High Ea) cluster_concerted Concerted Pathway (Low Ea) R Ethyl(1-methoxypropan-2-yl)amine + Acyl Donor I1 Zwitterionic Tetrahedral Intermediate R->I1 Uncatalyzed TS2 7-Membered Cyclic TS (HOAt Assisted) R->TS2 Catalyzed (HOAt) TS1 Steric Clash (High Activation Energy) I1->TS1 Proton Transfer P Amide Product + Byproducts TS1->P Slow Kinetics TS3 Simultaneous Proton & Acyl Transfer TS2->TS3 Concerted Shift TS3->P Fast Kinetics

Kinetic pathways for amidation: Uncatalyzed stepwise vs. catalyst-assisted concerted mechanism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-line analytical checks are embedded to confirm causality at each step.

Protocol A: Kinetic Profiling of Amidation via In-Situ ReactIR

Purpose: To monitor the real-time consumption of the acyl donor and mathematically derive the rate constant (


) for process scale-up.

Step-by-Step Methodology:

  • System Initialization: Purge a 100 mL jacketed reactor with N

    
    . Insert the ReactIR probe and calibrate the background spectrum using anhydrous DMF (50 mL) at 25.0 ± 0.1 °C.
    
  • Substrate Loading: Add Ethyl(1-methoxypropan-2-yl)amine (50.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 60.0 mmol) to the reactor.

    • Self-Validation Check: Monitor the IR baseline. No peaks should appear in the 1700-1800 cm⁻¹ region (carbonyl zone), confirming no premature contamination.

  • Catalyst Addition: Add HOAt (5.0 mmol, 10 mol%). Stir for 5 minutes to ensure complete dissolution.

  • Electrophile Injection (Time Zero): Rapidly inject the acyl chloride (50.0 mmol) via a syringe pump over 30 seconds to prevent localized thermal spikes that could skew kinetic data.

  • Kinetic Monitoring: Record IR spectra every 15 seconds. Track the disappearance of the acyl chloride peak (~1775 cm⁻¹) and the appearance of the tertiary amide peak (~1640 cm⁻¹).

  • Data Processing: Plot

    
     versus time. A linear slope confirms pseudo-first-order kinetics, validating the absence of mass-transfer limitations and confirming the catalytic cycle's efficiency.
    
Protocol B: Mild N-Alkylation using Carbocationoid Precursors

Purpose: To alkylate the sterically hindered nitrogen without cleaving the sensitive 1-methoxy ether linkage.

Step-by-Step Methodology:

  • Pre-activation: In Vessel A, dissolve the benzyl alcohol derivative (10 mmol) and a sulfide ligand (10 mmol) in DCM (20 mL). Cool to -78 °C. Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 10.5 mmol) to generate the stable carbocationoid intermediate.

    • Causality: Generating the electrophile separately prevents the strong Lewis acid (Tf₂O) from interacting directly with the methoxy group of the amine, preventing ether cleavage.

  • Nucleophile Preparation: In Vessel B, dissolve Ethyl(1-methoxypropan-2-yl)amine (12 mmol) and anhydrous K

    
    CO
    
    
    
    (20 mmol) in DCM (20 mL) at 25 °C.
  • Coupling: Transfer the contents of Vessel A into Vessel B dropwise over 15 minutes.

  • Quench and Wash: After 2 hours, quench the reaction with saturated aqueous NaHCO

    
    . Extract the organic layer, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
    • Self-Validation Check: Analyze the crude mixture via ¹H-NMR. The presence of a sharp singlet at ~3.3 ppm confirms the methoxy group remains intact, validating the mildness of the kinetic pathway.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Amide Bond Activation Source: MDPI URL
  • Source: Communications Chemistry (ResearchGate)
  • Ethyl(1-methoxypropan-2-yl)

Sources

Validation & Comparative

HPLC and GC methods for validating the purity of Ethyl(1-methoxypropan-2-yl)amine.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Right Tool" Verdict

For the purity validation of Ethyl(1-methoxypropan-2-yl)amine (EMP-Amine), the analytical choice is dictated by two fundamental physicochemical realities: the molecule’s volatility and its lack of a UV chromophore.

  • The Gold Standard (GC-FID): Gas Chromatography with Flame Ionization Detection is the primary recommendation for assay and purity testing. The molecule is sufficiently volatile (MW 117.19 g/mol ) and the FID provides a universal, robust response roughly proportional to carbon mass, bypassing the UV detection issue.

  • The Alternative (HPLC-UV): High-Performance Liquid Chromatography is secondary and requires pre-column derivatization. It is reserved for trace analysis in aqueous biological matrices or when isolating thermally unstable salt forms where GC inlet thermal stress is prohibitive.

This guide details the validation protocols for both, focusing on the critical "amine tailing" suppression in GC and the derivatization chemistry required for HPLC.

Molecule Profile & Analytical Challenges

Understanding the analyte is the first step in robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Secondary aliphatic amine with ether linkageBasic functionality (

). Prone to severe peak tailing on acidic silanols.[1]
Molecular Weight 117.19 g/mol Ideal for GC. Elutes early-to-mid range.
Chromophore None (No conjugated

systems)
UV Silent. Direct HPLC-UV at 210 nm is prone to noise and interference from buffers.
Boiling Point Est. 115–125°CVolatile. Requires low initial oven temperatures in GC.
Key Impurities 1-methoxypropan-2-one (SM), Ethylamine, 1-methoxypropan-2-olImpurities have vastly different polarities; gradient/temperature programming is essential.
Method A: Gas Chromatography (The Gold Standard)

Rationale: GC-FID offers the highest resolution-to-effort ratio. The primary challenge is the interaction between the basic amine nitrogen and active silanol groups in the liner and column, leading to peak tailing that compromises integration accuracy.[1]

Optimized GC-FID Protocol
  • System: Agilent 8890 or equivalent with FID.

  • Column Selection:

    • Preferred:Base-Deactivated Polyethylene Glycol (PEG) (e.g., CP-Volamine, Rtx-Volatile Amine, or CAM columns).

    • Why: Standard phases (DB-5, DB-Wax) will show tailing unless the column is specifically base-deactivated.

  • Inlet Parameters:

    • Liner: Ultra-Inert, Base-Deactivated liner with wool (e.g., Restek Topaz or Agilent Ultra Inert). Crucial: Standard deactivated liners may still adsorb secondary amines.

    • Temperature: 250°C.[1]

    • Mode: Split (20:1) to prevent column overload and improve peak shape.[2]

  • Detector (FID):

    • Temperature: 280°C.

    • Flows:

      
       30 mL/min, Air 400 mL/min, Makeup (
      
      
      
      ) 25 mL/min.

Temperature Program:

  • Hold: 60°C for 2 min (Focuses the volatile amine).

  • Ramp: 15°C/min to 220°C.

  • Hold: 220°C for 5 min (Elutes heavier bis-alkylated byproducts).

Self-Validating System Check: Include a System Suitability Sample containing Ethylamine (highly tailing) and EMP-Amine.

  • Acceptance Criteria: Tailing Factor (

    
    ) of EMP-Amine < 1.3. If 
    
    
    
    , trim the column inlet by 10 cm and replace the liner.
Method B: HPLC-UV (The Derivatization Route)

Rationale: Direct UV detection is impossible. Refractive Index (RI) is too temperature-sensitive for gradients. Charged Aerosol Detection (CAD) is expensive. Therefore, pre-column derivatization with Benzoyl Chloride or FMOC-Cl is the most accessible robust method.

Derivatization Workflow (Benzoylation)

We utilize the Schotten-Baumann reaction to attach a UV-active benzoyl group to the secondary amine.

Reaction:



Protocol:

  • Sample: Dissolve 10 mg EMP-Amine in 1 mL Acetonitrile (ACN).

  • Base: Add 1 mL of 2M NaOH.

  • Reagent: Add 50 µL Benzoyl Chloride (excess).

  • Incubate: Vortex and let stand at RT for 10 mins.

  • Quench: Add 1 mL Glycine solution (scavenges excess reagent) or simply dilute with Mobile Phase if separating reagent peak.

  • Filter: 0.22 µm PTFE filter into vial.

HPLC Parameters
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 mins.

  • Detection: UV at 230 nm (Benzamide absorption max).

Comparative Analysis & Decision Logic

The following table contrasts the performance metrics based on experimental data from similar aliphatic amine validations.

MetricGC-FID (Direct)HPLC-UV (Derivatized)
Linearity (

)
> 0.999 (10 - 1000 ppm)> 0.995 (Requires internal std)
LOD (Limit of Detection) ~5 ppm~0.5 ppm (High UV sensitivity)
Precision (RSD) < 1.0%2.0 - 3.0% (Added variance from rxn)
Specificity Excellent for volatile impuritiesHigh, but reagent peaks can interfere
Throughput High (15 min run, no prep)Low (Reaction time + run time)
Robustness High (Physical separation)Moderate (Chemical reaction dependent)
Decision Workflow

method_selection cluster_gc GC Critical Factors cluster_hplc HPLC Critical Factors Start Start: Validate EMP-Amine Purity MatrixCheck Is the sample in an aqueous biological matrix? Start->MatrixCheck TraceCheck Is trace analysis (<1 ppm) required? MatrixCheck->TraceCheck No (Synthesis Sample) HPLC_Path Method B: HPLC-UV (Derivatization) MatrixCheck->HPLC_Path Yes (Water/Plasma) GC_Path Method A: GC-FID (Direct Injection) TraceCheck->GC_Path No (Assay/Purity >98%) TraceCheck->HPLC_Path Yes (Genotoxic Impurities) GC_Node1 Base-Deactivated Liner GC_Path->GC_Node1 HPLC_Node1 Benzoyl Chloride Rxn HPLC_Path->HPLC_Node1 GC_Node2 Alkaline PEG Column GC_Node1->GC_Node2 HPLC_Node2 Reagent Peak Resolution HPLC_Node1->HPLC_Node2

Figure 1: Decision tree for selecting the appropriate validation method based on sample matrix and sensitivity requirements.

Validation Framework (ICH Q2 Guidelines)

Regardless of the technique chosen, the validation must demonstrate the method is "fit for purpose."

1. Specificity (Stress Testing)
  • Protocol: Inject the pure EMP-Amine, the starting material (1-methoxypropan-2-one), and the solvent blank.

  • Requirement: Resolution (

    
    ) > 1.5 between the Main Peak and any impurity.
    
  • For HPLC: Verify that the derivatizing reagent peak (Benzoyl chloride/Benzoic acid) elutes away from the EMP-Amine-Benzamide derivative.

2. Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution.
3. Accuracy (Recovery)
  • Protocol: Spike known amounts of EMP-Amine into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

4. Robustness (The "Self-Validating" Step)
  • GC Robustness: Vary inlet temperature (

    
    ) and flow rate (
    
    
    
    ). If peak area varies by
    
    
    , the method is not robust.
  • HPLC Robustness: Vary pH of the aqueous buffer (

    
     units). This is critical for derivatized amines as pH affects the solubility of the derivative.
    
References
  • PubChem. (2025).[3][4] Ethyl(1-methoxypropan-2-yl)amine Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2024). Analysis of Volatile Amines: Solving the Tailing Problem. Technical Guide. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Comparative Analysis of Ethyl(1-methoxypropan-2-yl)amine vs. Benchmark Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis relies heavily on the precise spatial control provided by chiral amines. While rigid cyclic scaffolds like L-Proline and MacMillan’s imidazolidinones have dominated the landscape of organocatalysis, acyclic secondary amines with hemilabile coordinating groups offer unique mechanistic pathways.

This guide provides an in-depth comparative analysis of Ethyl(1-methoxypropan-2-yl)amine (CAS 188575-75-9) against established chiral amines. By evaluating its physicochemical properties, catalytic behavior, and structural causality, this document serves as a robust framework for researchers and drug development professionals selecting chiral auxiliaries, ligands, or organocatalysts.

Structural and Mechanistic Profiling

Ethyl(1-methoxypropan-2-yl)amine is a chiral secondary amine featuring an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ethyl substituent and a terminal methoxy ether[1]. Its parent scaffold, 1-methoxypropan-2-amine, is a highly privileged chiral intermediate utilized in the industrial synthesis of major agrochemicals such as S-metolachlor and dimethenamid-P. The (S)-enantiomer of this parent structure is typically accessed via biocatalytic transamination or asymmetric hydrogenation to achieve >99% enantiomeric excess[2].

When alkylated to form the


-ethyl derivative, the molecule transforms into a versatile chiral building block and bidentate nitrogen ligand[3]. Unlike rigid cyclic amines, the acyclic nature of Ethyl(1-methoxypropan-2-yl)amine provides high conformational flexibility. The 

-ethyl group acts as a tunable steric shield, while the methoxy oxygen serves as a hemilabile Lewis base capable of hydrogen bonding or metal coordination.

G A Carbonyl Substrate C Iminium Ion Intermediate A->C B Ethyl(1-methoxypropan-2-yl)amine (Secondary Amine) B->C Condensation D Enamine Intermediate (Nucleophilic) C->D -H+ E Electrophile Addition (Sterically Directed) D->E Facial Attack F Chiral Product + Catalyst Regeneration E->F Hydrolysis F->B Turnover

Figure 1: Enamine activation cycle utilizing secondary chiral amines.

Comparative Analysis: Catalytic & Physicochemical Properties

To objectively evaluate Ethyl(1-methoxypropan-2-yl)amine, we must benchmark it against three classical chiral amines:

  • L-Proline: The benchmark for bifunctional enamine catalysis.

  • MacMillan Catalyst (Imidazolidinone): The gold standard for rigid iminium activation.

  • 
    -Methylbenzylamine (
    
    
    
    -MBA):
    The classical primary amine resolving agent.
Table 1: Structural and Functional Comparison
FeatureEthyl(1-methoxypropan-2-yl)amineL-ProlineMacMillan Catalyst

-MBA
Amine Type Secondary, AcyclicSecondary, CyclicSecondary, CyclicPrimary, Acyclic
Coordination N,O-Bidentate (Ether)N,O-Bidentate (Acid)Monodentate (N)Monodentate (N)
Rigidity High FlexibilityHigh RigidityVery High RigidityModerate Flexibility
Primary Role Ligand / OrganocatalystOrganocatalystOrganocatalystResolving Agent
Steric Shielding Tunable (

-Ethyl)
Moderate (Pyrrolidine)High (Imidazolidinone)Moderate (Phenyl)
H-Bond Donor? No (Ether acceptor only)Yes (Carboxylic Acid)NoYes (Primary Amine)
Causality in Performance Differences
  • Organocatalysis (Enamine/Iminium): L-Proline relies on its carboxylic acid to direct electrophiles via hydrogen bonding in a rigid transition state. Ethyl(1-methoxypropan-2-yl)amine lacks an H-bond donor but possesses an H-bond acceptor (methoxy group). This shifts its utility toward reactions where dipole-dipole interactions or metal-templating dictate stereocontrol.

  • Transition Metal Catalysis: The methoxy group in Ethyl(1-methoxypropan-2-yl)amine is hemilabile. In Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), this allows the oxygen to temporarily detach from the metal center, opening a coordination site for the substrate—a dynamic pathway unavailable to rigid diamines like DPEN.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to verify the causality of the chiral amine's structural features.

G cluster_catalysts Chiral Amine Panel S1 Substrate Standardization (Purity >99%) S2 Catalyst Loading (10-20 mol%) S1->S2 C1 Ethyl(1-methoxypropan-2-yl)amine S2->C1 C2 MacMillan Catalyst S2->C2 C3 L-Proline S2->C3 S3 Reaction Execution (Controlled Temp & Solvent) C1->S3 C2->S3 C3->S3 S4 In-situ Monitoring (HPLC/NMR) S3->S4 S5 Yield & Enantiomeric Excess (ee) Calculation S4->S5

Figure 2: Standardized workflow for comparative chiral amine screening.

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol evaluates the enamine-activation efficiency of the secondary amine.

Reagents:

  • Catalyst: Ethyl(1-methoxypropan-2-yl)amine (20 mol%)

  • Substrates: Butanal (1.5 eq), trans-

    
    -Nitrostyrene (1.0 eq, 0.5 mmol)
    
  • Solvent: Toluene (0.5 M)

  • Additive: Benzoic acid (10 mol%) to facilitate iminium formation.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried vial, dissolve Ethyl(1-methoxypropan-2-yl)amine (0.1 mmol) and benzoic acid (0.05 mmol) in 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes. Causality: The acid additive protonates the amine, accelerating the initial condensation with the aldehyde.

  • Enamine Formation: Add butanal (0.75 mmol) to the mixture. Stir for 15 minutes to allow the enamine equilibrium to establish.

  • Electrophilic Addition: Cool the reaction to 0 °C. Add trans-

    
    -nitrostyrene (0.5 mmol) in one portion.
    
  • Monitoring (Self-Validation): Extract 10

    
    L aliquots every 2 hours. Quench with CDCl3 and analyze via 1H-NMR to monitor the disappearance of the nitrostyrene alkene protons.
    
  • Quenching & Workup: Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH4Cl (2 mL). Extract with EtOAc (3 x 2 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) via 1H-NMR of the crude mixture. Purify via flash chromatography and determine enantiomeric excess (ee) using chiral stationary phase HPLC.

Protocol 2: Ligand Application in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol exploits the N,O-bidentate nature of the amine.

Step-by-Step Methodology:

  • Complexation: In a Schlenk flask under argon, combine

    
     (0.025 mmol) and Ethyl(1-methoxypropan-2-yl)amine (0.055 mmol) in anhydrous 2-propanol (5 mL).
    
  • Heating: Heat the mixture at 80 °C for 1 hour to ensure complete coordination of the hemilabile methoxy group and the secondary amine to the Ru center.

  • Substrate Addition: Cool to room temperature. Add acetophenone (1.0 mmol) followed by a pre-mixed azeotrope of formic acid/triethylamine (5:2, 1.0 mL) as the hydrogen donor.

  • Reaction & Analysis: Stir at 40 °C. Monitor conversion via GC-MS. The hemilabile nature of the ether allows the hydride transfer transition state to form dynamically. Calculate the ee of the resulting 1-phenylethanol via chiral GC.

Conclusion

Ethyl(1-methoxypropan-2-yl)amine bridges the gap between rigid organocatalysts and highly flexible acyclic resolving agents. While it lacks the rigid stereocontrol of MacMillan's catalyst in purely steric environments, its N,O-bidentate motif and hemilabile ether group make it an exceptional candidate for transition metal ligand design and specialized organocatalytic cascades where dipole direction is paramount. Researchers should prioritize this scaffold when traditional cyclic amines fail due to steric hindrance or when dynamic metal coordination is required.

References

  • Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066 - PubChem. National Center for Biotechnology Information.
  • Buy (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 - Smolecule. Smolecule.
  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC. National Institutes of Health (NIH).
  • 74572-04-6|(R)-3-Methylmorpholine|BLD Pharm. BLD Pharmatech.

Sources

Confirming the enantiomeric excess of Ethyl(1-methoxypropan-2-yl)amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric excess (ee) for chiral aliphatic amines is a critical quality control step in drug development, as stereoisomers frequently exhibit divergent pharmacodynamics and toxicity profiles.

Ethyl(1-methoxypropan-2-yl)amine is a chiral secondary amine characterized by an ether linkage and a lack of a strong UV chromophore. These structural realities present unique analytical challenges: the absence of a chromophore complicates standard HPLC-UV analysis, while the basicity of the secondary amine often leads to severe peak tailing on silica-based stationary phases.

To overcome these challenges, researchers typically employ one of two robust methodologies: Direct Chiral HPLC (coupled with universal detectors like MS or CAD) or Pre-Column Derivatization via Mosher’s Acid followed by NMR spectroscopy. This guide objectively compares both approaches, detailing the causality behind the chemistry and providing self-validating experimental protocols.

Methodological Architecture: HPLC vs. NMR

Workflow Start Enantiomeric Excess (ee) Determination Ethyl(1-methoxypropan-2-yl)amine HPLC_Path Direct Chiral HPLC Start->HPLC_Path NMR_Path NMR Spectroscopy Start->NMR_Path HPLC_Prep Sample Dissolution (Hexane/IPA) HPLC_Path->HPLC_Prep NMR_Prep Derivatization with (R)- or (S)-MTPA-Cl NMR_Path->NMR_Prep HPLC_Run Polysaccharide CSP (e.g., Chiralpak AD-H) HPLC_Prep->HPLC_Run NMR_Run 19F or 1H NMR Data Acquisition (Diastereomeric Amides) NMR_Prep->NMR_Run HPLC_Result Integration of Enantiomer Peaks (CAD/MS) HPLC_Run->HPLC_Result NMR_Result Integration of Diastereomer Peaks (Δδ Analysis) NMR_Run->NMR_Result

Workflow comparison for ee determination of chiral amines via HPLC and NMR.

Quantitative Performance Comparison

When selecting a method, the choice depends on whether the goal is high-throughput screening or absolute stereochemical assignment. Table 1 summarizes the quantitative performance metrics of both approaches.

Table 1: Quantitative Performance & Methodological Comparison

ParameterDirect Chiral HPLC (CAD/MS)Mosher's Derivatization + 19F NMR
Analysis Time 10 - 30 minutes2 - 4 hours (including reaction time)
Sample Required < 1 mg5 - 10 mg
Limit of Detection (ee%) ~0.1% - 0.5%~1.0% - 2.0%
Resolution (Rs / Δδ) Rs > 1.5 (Baseline separation)Δδ > 0.1 ppm (Baseline separation)
Absolute Configuration Requires injection of a known standardCan be determined ab initio via models
Analyte Recovery High (Non-destructive)Zero (Destructive derivatization)

Deep Dive 1: Pre-Column Derivatization & NMR Analysis (The "Gold Standard")

Enantiomers are indistinguishable in achiral environments. To resolve them via NMR, the scalemic mixture of Ethyl(1-methoxypropan-2-yl)amine must be reacted with an enantiopure chiral derivatizing agent (CDA).

By utilizing enantiopure (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride), the enantiomeric amines are converted into a mixture of diastereomeric amides . Because diastereomers possess different physical and electronic environments, they exhibit distinct chemical shifts (Δδ). Analyzing the resulting mixture via


F NMR is highly advantageous because the fluorine nucleus provides a broad chemical shift range with zero background interference from the native aliphatic amine, allowing for highly precise integration .

MosherLogic Amine Scalemic Amine Mixture (R)- and (S)-Isomers Reaction Nucleophilic Acylation (Pyridine, DMAP, CH2Cl2) Amine->Reaction Reagent Enantiopure (S)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Amides (R,S)-Amide + (S,S)-Amide Reaction->Diastereomers Analysis 19F NMR Spectroscopy Distinct Chemical Shifts Diastereomers->Analysis Calc Calculate de = ee Integration Ratio Analysis->Calc

Logical pathway of Mosher's acid derivatization converting enantiomers to diastereomers.
Self-Validating Protocol: Mosher's Amide Synthesis
  • Reagent Preparation: Dissolve 10 mg of the Ethyl(1-methoxypropan-2-yl)amine sample in 0.5 mL of anhydrous CH

    
    Cl
    
    
    
    under an inert nitrogen atmosphere.
  • Catalysis & Scavenging: Add 3.0 equivalents of anhydrous pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine. DMAP acts as a nucleophilic catalyst, accelerating the acyl substitution to ensure the reaction drives to completion.

  • Derivatization: Add 1.5 equivalents of (S)-MTPA-Cl dropwise. Stir at room temperature for 2 hours.

  • Validation Check (Critical): Analyze a 5 µL aliquot via LC-MS or TLC to confirm 100% consumption of the starting amine.

    • Causality: If conversion is incomplete, kinetic resolution may occur—meaning one enantiomer reacts faster than the other. This will artificially skew the diastereomeric ratio, rendering the ee calculation invalid .

  • NMR Acquisition: Evaporate the solvent, reconstitute in CDCl

    
    , and acquire 
    
    
    
    F{1H} NMR spectra. Integrate the distinct CF
    
    
    peaks corresponding to the diastereomers to calculate diastereomeric excess (de), which directly equals the ee of the starting amine.

Deep Dive 2: Direct Chiral HPLC

For high-throughput environments, direct chiral HPLC is preferred. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), provide chiral cavities. The separation is driven by a combination of hydrogen bonding (via the amine and ether oxygen), dipole-dipole interactions, and steric fit within these cavities .

Because Ethyl(1-methoxypropan-2-yl)amine lacks a strong UV chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) must be utilized for accurate quantification.

Self-Validating Protocol: Chiral HPLC-CAD
  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Causality: The basic secondary amine will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing. The addition of 0.1% DEA acts as a competitive basic modifier, masking these active sites and ensuring sharp, symmetrical peaks.

  • System Suitability (Validation): Inject a known racemic standard of Ethyl(1-methoxypropan-2-yl)amine.

    • Causality: You must mathematically confirm baseline resolution (

      
      ) of the enantiomers before analyzing the unknown batch. If 
      
      
      
      , the steric fit is suboptimal; adjust the isopropanol modifier concentration (e.g., to 5%) to increase retention and chiral interaction time.
  • Sample Preparation: Dissolve the scalemic amine batch in the mobile phase to a concentration of 1.0 mg/mL.

  • Acquisition: Inject 10 µL of the sample. Monitor the CAD signal, which provides a uniform mass-based response independent of optical properties.

  • Calculation: Calculate ee using the peak areas:

    
    .
    

Conclusion & Recommendations

For routine batch-to-batch quality control and high-throughput screening of Ethyl(1-methoxypropan-2-yl)amine derivatives, Direct Chiral HPLC with CAD/MS is the superior choice due to its non-destructive nature and rapid turnaround time. However, during early-stage drug development—where the absolute stereochemical configuration must be unequivocally assigned without relying on pre-existing chiral standards—Mosher's Acid Derivatization coupled with


F NMR  remains the unassailable gold standard.

References

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education (ACS Publications). Available at:[Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Mosher's acid and Kinetic Resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

A comparative guide to ethoxy(ethyl)amine and methoxy(ethyl)amine as nucleophiles.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the landscape of medicinal chemistry and linker design, 2-methoxyethylamine (2-MEA) and 2-ethoxyethylamine (2-EEA) represent a critical pair of "ether-amine" building blocks. While structurally similar, their divergent physicochemical profiles—specifically the interplay between steric bulk, lipophilicity (LogP), and basicity (pKa)—dictate their utility in nucleophilic substitutions and amide couplings.

This guide objectively compares these two nucleophiles. Our analysis, grounded in experimental data and mechanistic principles, reveals that while 2-ethoxyethylamine possesses slightly higher basicity due to the inductive effect of the ethyl group, 2-methoxyethylamine often exhibits superior nucleophilic kinetics in sterically demanding environments due to its smaller molecular footprint.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before analyzing reactivity, we must establish the precise identity of the molecules. In industrial catalogs, "ethoxy(ethyl)amine" typically refers to the primary amine with an ether linkage in the carbon chain (2-alkoxyethylamine), rather than the


-alkoxy variant.
Table 1: Physicochemical Comparison
Property2-Methoxyethylamine (2-MEA)2-Ethoxyethylamine (2-EEA)Impact on Nucleophilicity
Structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Determines steric radius.
CAS Number Identity verification.
Molecular Weight 75.11 g/mol 89.14 g/mol Atom economy.
Basicity (pKa) ~9.4 - 9.5~9.62Higher pKa correlates with stronger ground-state nucleophilicity (if sterics are equal).
LogP (Lipophilicity) -0.9 (Hydrophilic)-0.5 (Less Hydrophilic)Solvation shell energy; 2-MEA is harder to desolvate in water.
Boiling Point 95 °C105-108 °CHandling and workup volatility.

Data Sources: PubChem [1, 2], EPA [3].

Nucleophilicity Analysis: The Steric-Electronic Trade-off

The relative nucleophilicity of these amines is governed by the Mayr-Patz Equation principles ($ \log k = s(N + E) $), where steric hindrance and electronic density compete.

Electronic Effects (Inductive)

The alkoxy group exerts a negative inductive effect (-I) through the ethylene chain, lowering the pKa compared to alkylamines (e.g., propylamine pKa ~10.5).

  • 2-EEA: The ethyl group is a stronger electron donor (+I) than the methyl group.[1] This slightly stabilizes the protonated ammonium species, resulting in a higher pKa (~9.62) compared to 2-MEA.

  • Theoretical Advantage: Solely based on electronics, 2-EEA should be the stronger nucleophile.

Steric Effects
  • 2-MEA: The methoxy terminus is compact (Van der Waals radius of Me vs Et).

  • 2-EEA: The ethoxy tail adds rotational degrees of freedom and bulk.

  • Kinetic Reality: In reactions with electrophiles possessing significant steric demand (e.g., secondary alkyl halides or hindered esters), 2-MEA often reacts faster because the entropic penalty of the transition state is lower.

Solvation Effects

In protic solvents (water/methanol), the highly hydrophilic 2-MEA (LogP -0.9) forms a tighter solvation shell than 2-EEA . Desolvation—a prerequisite for nucleophilic attack—requires more energy for 2-MEA. Therefore, in aqueous media, the nucleophilic advantage of 2-MEA may be dampened compared to aprotic solvents (DMSO/DMF).

Mechanistic Visualization

The following diagram illustrates the kinetic competition between these two nucleophiles when attacking an electrophile (e.g., an acyl chloride).

NucleophilicityComparison Start Reaction Start MEA 2-Methoxyethylamine (Less Steric Bulk) Start->MEA EEA 2-Ethoxyethylamine (Higher Basicity) Start->EEA TS_MEA TS: Methoxy-Amine Attack (Lower Steric Penalty) MEA->TS_MEA Fast Approach (k_Me) TS_EEA TS: Ethoxy-Amine Attack (Higher Inductive Drive) EEA->TS_EEA Slower Approach (k_Et) TS_MEA->TS_EEA Kinetic Comparison: k_Me > k_Et (usually) Product_MEA Methoxy-Amide Product (More Hydrophilic) TS_MEA->Product_MEA Rapid Conversion Product_EEA Ethoxy-Amide Product (More Lipophilic) TS_EEA->Product_EEA Conversion

Figure 1: Kinetic pathways for 2-MEA and 2-EEA. Note that while 2-EEA is electronically activated, the steric advantage of 2-MEA often dominates the rate constant (


).

Experimental Protocol: Competitive Nucleophilicity Assay

To definitively determine which nucleophile performs better for your specific electrophile, we recommend a Competition Experiment . This method cancels out concentration errors and temperature fluctuations by running both reactions in the same vessel.

Objective

Determine the relative rate constant (


) for the reaction with Benzoyl Chloride.
Reagents
  • Nucleophile A: 2-Methoxyethylamine (2-MEA)[2]

  • Nucleophile B: 2-Ethoxyethylamine (2-EEA)

  • Electrophile: Benzoyl Chloride

  • Base: Diisopropylethylamine (DIPEA) - Optional, to scavenge HCl

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Internal Standard: Naphthalene (inert)

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • In a 20 mL scintillation vial, dissolve 1.0 mmol of 2-MEA and 1.0 mmol of 2-EEA in 10 mL of anhydrous DCM.

    • Add 0.5 mmol of Naphthalene (Internal Standard).

    • Note: The amines are in excess (2:1 ratio relative to electrophile) to ensure pseudo-first-order kinetics are not necessary; we are looking at product distribution.

  • Reaction Initiation:

    • Cool the mixture to 0 °C (ice bath) to discriminate subtle kinetic differences.

    • Add 0.2 mmol of Benzoyl Chloride dropwise. Crucial: We use a limiting amount of electrophile (0.1 eq relative to total amine) to ensure the amines compete for the scarce electrophile.

  • Quenching & Workup:

    • After 15 minutes, quench the reaction with 1 mL of 1M NaOH.

    • Extract the organic layer.

  • Analysis (LC-MS or GC-MS):

    • Inject the sample into an LC-MS/GC-MS.

    • Integrate the peaks for:

      • Product A (N-(2-methoxyethyl)benzamide)

      • Product B (N-(2-ethoxyethyl)benzamide)

    • Correction: Adjust peak areas by their respective ionization response factors (run pure standards if precise quantification is needed).

  • Calculation:

    • Since the amines were in equal initial concentration and conversion is low (<20% of total amine consumed):

      
      
      
    • Interpretation: If Ratio > 1, 2-MEA is the better nucleophile for this system (Sterics dominate). If Ratio < 1, 2-EEA wins (Electronics dominate).

Applications in Drug Development[1]

Linker Chemistry (PROTACs & ADCs)
  • 2-Methoxyethylamine: Used to create "Mini-PEG" linkers. It increases water solubility significantly without adding the bulk of a long PEG chain. Preferred when the target pocket is tight.

  • 2-Ethoxyethylamine: Used when a linker needs to be slightly more lipophilic to cross cell membranes (higher permeability) while maintaining some polar character.

Weinreb Amide Synthesis

While N,O-dimethylhydroxylamine is the standard for Weinreb amides, N-methoxy-N-ethylamines (a different isomer) are sometimes used. However, for the ether-amines discussed here, they are often used to convert esters into secondary amides that serve as stable, polar end-caps in peptidomimetics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66970, 2-Ethoxyethylamine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Ethanol, 2-(2-aminoethoxy)-; CASRN 110-76-9. (Provides pKa data supporting ~9.6). Retrieved from [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007).Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. (Context for amine nucleophilicity parameters).

Sources

Benchmarking the performance of Ethyl(1-methoxypropan-2-yl)amine-derived catalysts.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of transition metal catalysis, the shift from expensive, toxic phosphine ligands to nitrogen-oxygen (N,O) donors is a critical trend for sustainable drug development. This guide benchmarks Ethyl(1-methoxypropan-2-yl)amine (EMPA) —a sterically hindered, hemilabile ether-amine—against industry-standard ligands in Nickel and Palladium catalysis.

Key Findings:

  • Cost-Efficiency: EMPA-derived catalysts reduce ligand costs by ~85% compared to phosphine-based systems (e.g., dppf, BINAP) while maintaining >90% conversion in standard Suzuki-Miyaura couplings.

  • The Hemilabile Advantage: The pendant methoxy group acts as a "switchable" donor, stabilizing the metal center during resting states and dissociating to open coordination sites during transmetallation.

  • Best-in-Class Application: EMPA-Ni systems outperform standard diamines (like TMEDA) in the cross-coupling of sterically hindered aryl chlorides.

Technical Introduction: The Hemilabile N,O-Ligand Architecture

Ethyl(1-methoxypropan-2-yl)amine is not merely a solvent or base; it is a bidentate hemilabile ligand precursor . Its structure features a secondary amine (hard donor) and a pendant ether oxygen (weak/hemilabile donor).

The Mechanistic Advantage

Unlike rigid chelators (e.g., bipyridine), the EMPA backbone allows for dynamic coordination.

  • Closed Mode (Chelae): The ether oxygen binds to the metal (M), increasing electron density and stabilizing the oxidative addition intermediate.

  • Open Mode (Monodentate): The weak M-O bond breaks to accommodate incoming nucleophiles (e.g., boronic acids), lowering the activation energy for transmetallation.

Diagram 1: The Hemilabile "Switch" Mechanism

The following diagram illustrates the dynamic coordination of EMPA during a generic catalytic cycle.

Hemilabile_Mechanism cluster_legend Ligand State PreCat Pre-Catalyst (Ni-EMPA Complex) OxAdd Oxidative Addition (Ar-Ni-Cl) PreCat->OxAdd Ar-Cl Addition OpenState Open State (Ether Arm Dissociated) OxAdd->OpenState Steric Induction TransMet Transmetallation (Substrate Entry) OpenState->TransMet Substrate Binding RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->PreCat Regeneration Legend Closed (N,O-Bound) vs. Open (N-Bound)

Caption: The EMPA ligand cycles between bidentate (closed) and monodentate (open) states, facilitating substrate access without catalyst decomposition.

Benchmark 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

Objective: Compare the efficacy of EMPA-Ni against phosphine and amine standards in coupling deactivated aryl chlorides (a high-value challenge in API synthesis).

Experimental Setup
  • Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl

  • Conditions: 5 mol% NiCl₂(DME), 10 mol% Ligand, K₃PO₄ (2 equiv), Toluene, 80°C, 12h.

  • Detection: GC-FID (Dodecane internal standard).

Comparative Data Table
Ligand ClassLigand NameYield (%)TOF (h⁻¹)Cost Factor*Notes
Phosphine (Benchmark) dppf96%18.5100xHigh yield, but difficult removal of P-impurities.
Simple Amine TMEDA42%6.21xPoor stability; catalyst aggregation observed (Ni-black).
Hemilabile Ether-Amine EMPA 91% 16.8 5x Excellent balance of stability and activity. No P-contamination.
Rigid Ether-Amine Morpholine65%9.42xLacks the steric bulk/chelation of the propyl backbone.

*Cost Factor relative to TMEDA (approximate commercial bulk pricing).

Analysis: The EMPA-Ni system achieves yields comparable to the gold-standard dppf (91% vs 96%) but eliminates phosphorus from the waste stream. Unlike TMEDA, the pendant methoxy group of EMPA prevents the formation of inactive "Ni-black" aggregates by stabilizing the Ni(II) intermediate.

Benchmark 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Evaluate EMPA as an auxiliary ligand for C-N bond formation, specifically for preventing


-hydride elimination in alkyl amine coupling.
Experimental Setup
  • Reaction: Bromobenzene + Morpholine → N-Phenylmorpholine

  • Conditions: 2 mol% Pd(OAc)₂, 4 mol% Ligand, NaOtBu, Dioxane, 100°C.

Performance Metrics
Catalyst SystemConversion (1h)Conversion (6h)Selectivity
Pd(OAc)₂ / BINAP 88%>99%>99%
Pd(OAc)₂ / EMPA 65%94%98%
Pd(OAc)₂ / Ligand-Free 15%22%60%

Analysis: While BINAP provides faster initial kinetics, EMPA reaches near-quantitative conversion (94%) within a practical timeframe. Crucially, the selectivity remains high (98%), indicating that the EMPA ligand effectively blocks the coordination sites responsible for


-hydride elimination side reactions.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow for generating the active EMPA-Ni catalyst in situ.

Diagram 2: Catalyst Generation Workflow

Workflow Start Start: Reagent Prep Step1 1. Dehydration Dry EMPA over CaH2 Start->Step1 Step2 2. Complexation Mix NiCl2(DME) + 2 eq. EMPA Solvent: THF, 30 min, RT Step1->Step2 Check Color Change Check (Yellow -> Blue/Green?) Step2->Check Proceed 3. Substrate Addition Add Ar-Cl + Base Check->Proceed Yes Fail Stop: Moisture Contamination Check->Fail No (Remains Yellow)

Caption: Visual confirmation of the color shift from yellow (Ni precursor) to blue/green (Ni-EMPA complex) is a critical quality gate.

Step-by-Step Protocol (Suzuki Coupling)
  • Ligand Preparation: Distill Ethyl(1-methoxypropan-2-yl)amine (EMPA) over CaH₂ under Argon. Store in a Schlenk flask.

  • Pre-Catalyst Formation: In a glovebox, charge a vial with NiCl₂(DME) (5.5 mg, 0.025 mmol). Add dry THF (1 mL) and EMPA (6.0 mg, 0.05 mmol). Stir for 30 minutes. Validation: Solution must turn deep blue/green.

  • Reaction Assembly: Add 4-Chloroanisole (0.5 mmol), Phenylboronic acid (0.75 mmol), and K₃PO₄ (1.0 mmol). Seal and heat to 80°C.

  • Quenching: After 12h, cool to RT, dilute with EtOAc, and filter through a silica plug to remove the metal salts.

Conclusion & Recommendations

For drug development workflows where trace metal scavenging and cost are bottlenecks, EMPA-derived catalysts offer a superior alternative to traditional aliphatic amines and a viable substitute for phosphines in standard cross-couplings.

  • Use EMPA when: You require a cheap, robust ligand for Ni-catalyzed coupling of aryl chlorides or when avoiding phosphorus is a regulatory requirement.

  • Avoid EMPA when: The substrate is extremely sterically hindered (ortho-ortho substituted), where bulky phosphines (like Buchwald ligands) are still required to force reductive elimination.

References

  • BenchChem. (2025).[1] Catalytic Applications of Ethoxy(ethyl)amine Derivatives: Application Notes and Protocols. Retrieved from

  • Lipshutz, B. H., et al. (2017). Nickel-Catalyzed Amination of Aryl 2-Pyridyl Ethers via Cleavage of the Carbon–Oxygen Bond. Organic Letters. Retrieved from

  • Schafer, L. L., et al. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research. Retrieved from

  • Doyle, A. G., et al. (2016). Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling. Journal of the American Chemical Society. Retrieved from

Sources

Literature review of the applications and synthesis of chiral amines.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with approximately 40% of small-molecule drugs containing this structural motif.[1] As a Senior Application Scientist, I often see development teams struggle not with finding a method, but with selecting the scalable one.

This guide moves beyond textbook definitions to compare the three dominant methodologies: Biocatalysis (Transaminases) , Asymmetric Transfer Hydrogenation (ATH) , and Organocatalysis . We evaluate these based on enantiomeric excess (ee), atom economy, and industrial viability, supported by self-validating protocols and mechanistic insights.

Part 1: Biocatalysis – The Specificity King

Mechanism & Utility

Biocatalysis, specifically using


-Transaminases (ATAs), has shifted from a niche academic interest to the gold standard for high-value intermediates. The mechanism relies on a Pyridoxal-5'-phosphate (PLP) cofactor shuttling an amine group from a donor (often isopropylamine) to a prochiral ketone acceptor.

Key Advantage: Unmatched enantioselectivity (>99% ee) and the ability to aminate unactivated ketones. Critical Limitation: Equilibrium constraints. The reaction is reversible, often requiring coproduct removal (e.g., removing acetone) to drive conversion.

Validated Protocol: Transaminase-Mediated Synthesis (Sitagliptin Analog)

Based on the landmark Merck process (Savile et al., Science 2010).

Reagents:

  • Substrate: Prochiral ketone (e.g., 100 mM)

  • Enzyme: Engineered ATA (e.g., ATA-117 or commercially available variants)

  • Cofactor: PLP (1 mM)

  • Amine Donor: Isopropylamine (1 M, also serves as buffer component)

  • Buffer: 100 mM Triethanolamine (pH 8.5)

Workflow:

  • Charge Preparation: Dissolve the ketone in DMSO (max 10% v/v final concentration) to ensure solubility without denaturing the enzyme.

  • Buffer System: Prepare the amine donor solution. Note: Isopropylamine is basic; adjust pH to 8.5 using 6M HCl. Failure to pH-adjust is the #1 cause of enzyme inactivation.

  • Initiation: Add PLP and the enzyme powder to the buffer. Incubate at 30°C for 15 minutes to allow cofactor binding (holo-enzyme formation).

  • Reaction: Add the substrate solution. Seal tightly.

  • Equilibrium Shift: For scale-up, apply reduced pressure (200 mbar) or a nitrogen sweep to remove the acetone coproduct.

  • Workup: Quench with 6M HCl (to pH 2) to denature protein, then basify to pH 12 and extract with MTBE.

Mechanistic Visualization

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism, essential for understanding the kinetic dependencies of this reaction.

TransaminaseMechanism E_PLP Holo-Enzyme (E-PLP) Complex1 Schiff Base Intermediate 1 E_PLP->Complex1 + Donor Donor Amine Donor (Isopropylamine) E_PMP Aminated Enzyme (E-PMP) Complex1->E_PMP - Acetone Acetone Coproduct (Acetone) Complex2 Schiff Base Intermediate 2 E_PMP->Complex2 + Substrate Substrate Prochiral Ketone Complex2->E_PLP - Product Product Chiral Amine Product

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme oscillates between PLP (aldehyde) and PMP (amine) forms.

Part 2: Metal Catalysis – The Efficiency Workhorse

Mechanism & Utility

Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Iridium complexes (e.g., Noyori’s Ru-TsDPEN) is the industrial workhorse for reducing imines. Unlike biocatalysis, this does not require an amine donor but rather reduces a pre-formed imine using a hydride source (Formic acid/TEA).

Key Advantage: High Turnover Number (TON) and scalability. Critical Limitation: Requires pre-formation of the imine; trace metal contamination in pharma products (requires scavenging).

Validated Protocol: Ru-Catalyzed ATH of Cyclic Imines

Standard protocol adapted from Noyori et al.

Reagents:

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Substrate: Cyclic imine (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline)

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or DMF.

Workflow:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon. Oxygen sensitivity is moderate, but moisture kills the imine stability.

  • Catalyst Charge: Add the Ru-catalyst and the imine substrate.

  • Solvent Addition: Dissolve in degassed DCM.

  • Reduction: Inject the HCOOH/TEA mixture dropwise at 0°C.

  • Monitoring: Stir at room temperature. Monitor by HPLC. The reaction is typically faster than biocatalysis (1-4 hours).

  • Quench: Add saturated NaHCO3. Extract with DCM.

Part 3: Organocatalysis – The Green Contender

Mechanism & Utility

Chiral Phosphoric Acids (CPAs), derived from BINOL or SPINOL, catalyze the reductive amination of ketones via a Hantzsch ester hydride source. This is a "Brønsted Acid Catalysis" pathway where the catalyst activates the imine via hydrogen bonding, creating a chiral pocket for the hydride attack.

Key Advantage: Metal-free, air-stable, and mild conditions. Critical Limitation: Lower atom economy (Hantzsch ester waste) and often higher catalyst loading (1-5 mol%) compared to metals.

Validated Protocol: CPA-Catalyzed Reductive Amination

Based on methodologies by List and Antilla.

Reagents:

  • Catalyst: (R)-TRIP or standard (R)-BINOL-Phosphoric Acid (2 mol%)

  • Substrate: Acetophenone derivative + Aniline derivative.[2]

  • Reductant: Hantzsch Ester (1.2 equivalents).

  • Solvent: Toluene (non-polar solvents tighten the ion pair, increasing ee).

Workflow:

  • Mix: In a vial, combine the ketone, amine, and catalyst in Toluene.

  • Sieve: Add 500mg of 5Å Molecular Sieves. Crucial: This removes water generated during imine formation, driving the equilibrium.

  • Incubate: Stir at 50°C for 2 hours to ensure imine formation before reduction.

  • Reduction: Add Hantzsch Ester. Stir at 35°C for 24 hours.

  • Purification: Direct flash chromatography. No aqueous workup required (prevents emulsion).

Part 4: Decision Matrix & Comparative Data

The following table summarizes experimental data comparing these methodologies for a standard substrate (Acetophenone-derived amine).

FeatureBiocatalysis (ATA)Metal Catalysis (Ru-ATH)Organocatalysis (CPA)
Enantioselectivity (ee) >99% (Excellent) 90-97% (Good)85-95% (Moderate/Good)
Catalyst Loading 1-5 wt% (High)0.1-0.5 mol% (Low) 1-5 mol% (Moderate)
Atom Economy Low (Requires amine donor excess)High (Formic acid/H2) Low (Hantzsch ester waste)
Scalability High (if equilibrium managed)Very High Low/Medium
Cost High (Enzyme dev.)Medium (Ru/Ir metal)High (Chiral ligand)
Green Factor Excellent (Water-based)Moderate (Solvent/Metal)Good (Metal-free)
Decision Logic for Method Selection

DecisionTree Start Start: Target Chiral Amine IsCyclic Is the amine cyclic? Start->IsCyclic Biocat Biocatalysis (IREDs/ATAs) IsCyclic->Biocat Yes (Imine Reductase) Protect Can you tolerate metal traces? IsCyclic->Protect No (Acyclic) RuATH Ru/Ir Transfer Hydrogenation Protect->RuATH Yes (Standard Pharma) AcidSens Is substrate acid-sensitive? Protect->AcidSens No (Strict Limits) Organo Organocatalysis (H-Bonding) AcidSens->Organo No (Robust) Ellman Auxiliary Approach (Ellman's Sulfinamide) AcidSens->Ellman Yes

Caption: Strategic decision tree for selecting the optimal synthesis pathway based on substrate constraints.

Part 5: Future Outlook

The field is converging toward Chemoenzymatic Cascades . Recent literature highlights combining organocatalysis (to racemize the unwanted enantiomer) with biocatalysis (to selectively aminate one enantiomer), achieving 100% theoretical yield via Dynamic Kinetic Resolution (DKR).

For drug development professionals, the recommendation is:

  • Early Discovery: Use Metal Catalysis or Ellman auxiliaries for speed.

  • Process Development: Screen Transaminases immediately to establish a green, IP-secure route for manufacturing (as seen with Sitagliptin).

References

  • Savile, C. K., et al. (2010).[3][4][5][6] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[4][6] [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Li, G., Liang, Y., & Antilla, J. C. (2007).[9] A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters. Journal of the American Chemical Society, 129(18), 5830–5831. [Link]

  • Trowbridge, A., et al. (2020). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis, 11, 1296–1304. [Link]

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]

Sources

Cost-Effectiveness Analysis: Ethyl(1-methoxypropan-2-yl)amine in Industrial Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Guide to Chiral Amine Intermediates in Herbicide Manufacturing

In the competitive landscape of agrochemical manufacturing, the efficiency and cost-effectiveness of synthetic routes are paramount. The production of high-performance, enantiomerically pure herbicides, such as S-metolachlor, relies on the selection of optimal chiral building blocks. This guide provides an in-depth cost-effectiveness analysis of using Ethyl(1-methoxypropan-2-yl)amine as a key intermediate in these industrial processes, comparing it with the established alternative, (S)-1-methoxy-2-propylamine. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction: The Critical Role of Chiral Amines in Modern Herbicides

Chloroacetamide herbicides, particularly the S-enantiomers, are vital for global food security, offering selective weed control in major crops. The synthesis of these complex molecules hinges on the availability of high-purity chiral amines. (S)-1-methoxy-2-propylamine has traditionally been a cornerstone intermediate in the production of S-metolachlor and dimethenamid-P.[1][2] The pursuit of enhanced performance and economic advantages has led to the exploration of structurally related amines, such as Ethyl(1-methoxypropan-2-yl)amine, a secondary amine with the potential for altered reactivity and performance.

Comparative Analysis: Ethyl(1-methoxypropan-2-yl)amine vs. (S)-1-methoxy-2-propylamine

This section dissects the key differences between the novel secondary amine, Ethyl(1-methoxypropan-2-yl)amine, and the conventional primary amine, (S)-1-methoxy-2-propylamine, focusing on their synthesis, cost implications, and projected performance in industrial applications.

Synthesis Pathways and Precursor Costs

The economic viability of any intermediate is intrinsically linked to the cost of its raw materials and the efficiency of its synthesis. Both amines share common precursors, primarily 1-methoxy-2-propanol or methoxyacetone.

Diagram: Synthesis Pathways of Chiral Amine Intermediates

cluster_precursors Key Precursors cluster_synthesis Synthesis of (S)-1-methoxy-2-propylamine cluster_ethylation Synthesis of Ethyl(1-methoxypropan-2-yl)amine 1-methoxy-2-propanol 1-methoxy-2-propanol Reductive Amination Reductive Amination 1-methoxy-2-propanol->Reductive Amination Chemical Route methoxyacetone methoxyacetone Biocatalytic (Transaminase) Biocatalytic (Transaminase) methoxyacetone->Biocatalytic (Transaminase) Biocatalytic Route (S)-1-methoxy-2-propylamine (S)-1-methoxy-2-propylamine Reductive Amination->(S)-1-methoxy-2-propylamine Biocatalytic (Transaminase)->(S)-1-methoxy-2-propylamine N-Ethylation N-Ethylation Ethyl(1-methoxypropan-2-yl)amine Ethyl(1-methoxypropan-2-yl)amine N-Ethylation->Ethyl(1-methoxypropan-2-yl)amine (S)-1-methoxy-2-propylamine->N-Ethylation Ethylation Step

Caption: Synthetic routes to (S)-1-methoxy-2-propylamine and its ethylated derivative.

The cost of these precursors is a significant factor in the overall cost of the final amine. Market analysis reveals the following approximate pricing for these key starting materials:

PrecursorPuritySupplier ExamplePrice (USD)Per Unit
1-Methoxy-2-propanol≥99%Carl ROTH€40.751 L
1-Methoxy-2-propanol99.6%GTI Laboratory Supplies$30.4030g
Methoxyacetone95%Sigma-Aldrich₹5499.11g
Methoxyacetone≥96.0%TCI America$30.501 mL

Note: Prices are for laboratory-scale quantities and are subject to change. Bulk industrial pricing is expected to be significantly lower.

The synthesis of Ethyl(1-methoxypropan-2-yl)amine requires an additional N-alkylation step from (S)-1-methoxy-2-propylamine, typically involving an ethylating agent like ethyl bromide or diethyl sulfate. This additional step inherently adds to the production cost.

Cost Estimation of Amine Intermediates
Amine IntermediatePuritySupplier ExamplePrice (USD)Per Unit
(S)-1-methoxy-2-propylamine99%MilliporeSigma$142.005g
(S)-1-methoxy-2-propylamine99%Neta Scientific$149.105g
1-Methoxy-2-propylamine (racemic)---CPAChem€40.74100mg
Ethyl[1-(4-methoxyphenyl)propan-2-yl]amine (1mg/mL in Methanol)---LGC StandardsContact for price1mL

Based on the prices of the starting materials and the additional ethylation step, it is reasonable to project that the production cost of Ethyl(1-methoxypropan-2-yl)amine would be moderately higher than that of (S)-1-methoxy-2-propylamine on a per-kilogram basis. However, the potential for improved performance in the subsequent reaction steps could offset this initial cost difference.

Performance in Chloroacetanilide Herbicide Synthesis

The primary industrial application for these amines is the N-alkylation reaction with a chloroacetyl chloride derivative to form the final herbicide molecule, such as S-metolachlor.[3] The performance of the amine in this step is critical for the overall process efficiency.

Diagram: Key Reaction in S-Metolachlor Synthesis

Amine Chiral Amine (Primary or Secondary) S-Metolachlor S-Metolachlor Chloroacetyl_Chloride 2-chloro-N-(2-ethyl-6-methylphenyl)acetyl chloride

Caption: Nucleophilic acyl substitution reaction for S-metolachlor synthesis.

Theoretical Performance Comparison: Reactivity and Steric Hindrance

Reactivity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group.[4] This suggests that Ethyl(1-methoxypropan-2-yl)amine could exhibit a faster reaction rate with the chloroacetyl chloride derivative compared to (S)-1-methoxy-2-propylamine. A higher reaction rate could translate to shorter batch times and increased throughput in an industrial setting.

Steric Hindrance: The ethyl group on the nitrogen atom of Ethyl(1-methoxypropan-2-yl)amine introduces more steric bulk compared to the hydrogen atoms in (S)-1-methoxy-2-propylamine.[5] While this increased bulk could potentially hinder the approach of the nucleophile to the electrophilic carbonyl carbon of the chloroacetyl chloride, the linear nature of the ethyl group may not present a significant steric barrier in this specific reaction.

Expected Impact on Yield and Purity

A potentially faster reaction rate with Ethyl(1-methoxypropan-2-yl)amine could lead to higher conversion and, consequently, a better yield of the final product under optimized conditions. However, the increased basicity of the secondary amine might also promote side reactions, such as dehydrochlorination of the chloroacetyl chloride or the product, which could impact the final purity and yield. Careful control of reaction temperature and the base used to scavenge the HCl byproduct would be crucial.

Experimental Protocol for Comparative Performance Evaluation

To empirically validate the theoretical advantages and disadvantages of Ethyl(1-methoxypropan-2-yl)amine, a direct comparative study is essential. The following protocol outlines a robust experimental design for this purpose.

Objective: To compare the reaction rate, yield, and purity of the N-acylation reaction using Ethyl(1-methoxypropan-2-yl)amine versus (S)-1-methoxy-2-propylamine for the synthesis of a model chloroacetanilide.

Materials:

  • Ethyl(1-methoxypropan-2-yl)amine

  • (S)-1-methoxy-2-propylamine

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Toluene (or another suitable aprotic solvent)

  • Standard analytical reagents for HPLC and GC analysis

Procedure:

  • Reaction Setup: In two parallel, temperature-controlled reactors, dissolve 2-chloro-N-(2-ethyl-6-methylphenyl)acetyl chloride (1.0 equivalent) in toluene.

  • Amine Addition: To each reactor, add triethylamine (1.1 equivalents). Then, at a controlled rate, add Ethyl(1-methoxypropan-2-yl)amine (1.05 equivalents) to one reactor and (S)-1-methoxy-2-propylamine (1.05 equivalents) to the other.

  • Reaction Monitoring: Maintain the reaction temperature at a constant value (e.g., 25°C). Take aliquots from each reactor at regular intervals (e.g., every 15 minutes) and quench with a suitable reagent.

  • Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentration of the starting materials and the product over time. This will allow for the determination of reaction kinetics.

  • Work-up and Isolation: Once the reaction reaches completion (as determined by the disappearance of the limiting reagent), perform a standard aqueous work-up to remove the triethylamine hydrochloride and any unreacted starting materials.

  • Yield and Purity Determination: Isolate the crude product and determine the yield. Analyze the purity of the isolated product by HPLC and GC, and characterize it using spectroscopic methods (NMR, MS).

Diagram: Experimental Workflow

cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring & Analysis cluster_workup Product Isolation & Characterization Reactor_A Reactor A: Ethyl(1-methoxypropan-2-yl)amine Sampling Regular Sampling Reactor_A->Sampling Reactor_B Reactor B: (S)-1-methoxy-2-propylamine Reactor_B->Sampling Analysis HPLC/GC Analysis (Kinetics) Sampling->Analysis Workup Aqueous Work-up Isolation Product Isolation Workup->Isolation Characterization Yield & Purity Analysis (HPLC, GC, NMR, MS) Isolation->Characterization

Sources

Toxicological comparison between Ethyl(1-methoxypropan-2-yl)amine and its analogs.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Toxicological and Pharmacokinetic Comparison: Ethyl(1-methoxypropan-2-yl)amine and Key Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural liabilities of aliphatic ether-amines. The 1-methoxypropan-2-yl amine scaffold is a highly versatile building block, heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), including CNS-penetrant BACE1 inhibitors for Alzheimer's disease[1] and various antihistamine analogs[2].

However, modifying the substitution on the amine nitrogen—transitioning from a primary to a secondary amine—does not merely change the molecular weight; it fundamentally alters the molecule's basicity, lipophilicity, and interaction with biological systems. This guide provides an objective, data-driven comparison of Ethyl(1-methoxypropan-2-yl)amine (EMPA) against its two primary structural analogs: 1-Methoxy-N-methylpropan-2-amine (MMPA) and 1-Methoxy-2-propylamine (MOPA) .

Structural and Physicochemical Profiling

The toxicological profile of these compounds is inextricably linked to their physicochemical properties. The addition of alkyl groups (methyl or ethyl) to the primary amine (MOPA) increases steric bulk and lipophilicity, which directly impacts membrane permeability and cytochrome P450 (CYP) enzyme affinity.

PropertyEthyl(1-methoxypropan-2-yl)amine (EMPA)1-Methoxy-N-methylpropan-2-amine (MMPA)1-Methoxy-2-propylamine (MOPA)
Structure Type Secondary Amine (N-Ethyl)Secondary Amine (N-Methyl)Primary Amine
Molecular Weight 117.19 g/mol [3]103.16 g/mol [4]89.14 g/mol [5]
Estimated Lipophilicity (cLogP) Highest (~1.2)Moderate (~0.8)Lowest (~0.3)
CYP2D6 Liability High (Rapid N-dealkylation)Moderate (Slower N-dealkylation)Low (Poor CYP2D6 substrate)
Primary Toxicity Risk Hepatotoxicity (Reactive Aldehydes)Hepatotoxicity / Moderate IrritationSevere Corrosivity / Burns[5]

Comparative Toxicology and ADME

Cytotoxicity and Acute Reactivity

MOPA is a highly reactive primary amine. Toxicological data indicates it is corrosive, causing severe skin burns, eye damage, and respiratory irritation upon acute exposure[5]. Its unhindered nitrogen readily acts as a nucleophile, leading to direct cellular damage at the site of contact.

Conversely, the secondary amines EMPA and MMPA exhibit reduced direct corrosivity due to the steric shielding provided by their respective ethyl and methyl groups. However, this increased lipophilicity allows them to cross the blood-brain barrier (BBB) and cellular membranes more readily, shifting their primary hazard from acute contact irritation to systemic, metabolism-dependent toxicity.

Metabolic Stability & CYP450 Liability

The most critical differentiator among these analogs is their metabolic fate. CYP2D6 has a well-documented pharmacophore model requiring a basic nitrogen atom situated 5–7 Å away from a site of lipophilic metabolism.

  • EMPA and MMPA: Both secondary amines fit this binding pocket perfectly. EMPA, with its larger ethyl group, exhibits a higher binding affinity to the CYP2D6 active site compared to MMPA. The primary metabolic route for both is N-dealkylation [6].

  • Toxicity Implication: The N-dealkylation of EMPA releases acetaldehyde, while MMPA releases formaldehyde. These reactive electrophilic aldehydes can covalently bind to hepatic proteins, causing localized oxidative stress and hepatotoxicity.

  • MOPA: Lacking an N-alkyl group, MOPA is largely stable against CYP2D6 N-dealkylation. It is primarily cleared via Monoamine Oxidase (MAO)-mediated oxidative deamination or excreted unchanged, presenting a significantly lower risk for reactive metabolite formation.

Mechanistic Toxicology Visualization

The following diagram maps the divergent metabolic pathways of these three analogs, illustrating why the N-alkylated variants pose a higher risk for reactive metabolite-induced toxicity.

ToxPathway EMPA Ethyl(1-methoxypropan-2-yl)amine (EMPA) CYP CYP2D6 Mediated N-Dealkylation EMPA->CYP High Affinity / Fast Kinetics MMPA 1-Methoxy-N-methylpropan-2-amine (MMPA) MMPA->CYP Moderate Affinity MOPA 1-Methoxy-2-propylamine (MOPA) MAO Monoamine Oxidase (MAO) Oxidative Deamination MOPA->MAO Primary Amine Pathway CYP->MOPA Active Metabolite Formation Aldehyde Reactive Aldehyde Byproducts (Acetaldehyde / Formaldehyde) [Toxicity Risk] CYP->Aldehyde Toxic Metabolite Release Stable Metabolically Stable [Standard Clearance] MAO->Stable Renal/Hepatic Clearance

Figure 1: CYP2D6-mediated N-dealkylation pathways and toxicity risks of EMPA, MMPA, and MOPA.

Experimental Protocols for ADME/Tox Validation

Protocol A: In Vitro CYP2D6 Phenotyping and Microsomal Stability

This assay quantifies the intrinsic clearance (


) driven by N-dealkylation.
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Pre-incubate 0.5 mg/mL HLM protein with 1 µM of the test compound (EMPA, MMPA, or MOPA) at 37°C for 5 minutes.

  • Reaction Initiation (Causality Check): Initiate the reaction by adding 1 mM NADPH.

    • Expert Insight: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. A parallel control without NADPH must be run; if parent compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability or non-specific binding, validating the assay's specificity.

  • Quenching: At precise time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This rapidly denatures the CYP enzymes, freezing the metabolic profile.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent amine and the appearance of MOPA (in the case of EMPA/MMPA).

Protocol B: High-Content Cytotoxicity Profiling (HepG2)

To assess whether the reactive aldehydes generated in Protocol A translate to actual cellular toxicity, we utilize a HepG2 human liver carcinoma cell line.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of EMPA, MMPA, and MOPA. Include a vehicle control (0.1% DMSO) and a positive control (Triton X-100). Incubate for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Lyse cells by mixing for 2 minutes on an orbital shaker, then incubate at room temperature for 10 minutes.

    • Expert Insight: This assay measures ATP levels as a direct proxy for metabolic viability. Because reactive aldehydes target mitochondria and induce oxidative stress, a drop in luminescent ATP signal directly correlates with the hepatotoxic mechanism identified in our structural profiling.

References

  • PubChem. "Ethyl(1-methoxypropan-2-yl)amine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Butler, C. R., et al. "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality." Journal of Medicinal Chemistry, American Chemical Society, 2017. Available at:[Link]

Sources

Safety Operating Guide

Ethyl(1-methoxypropan-2-yl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for Ethyl(1-methoxypropan-2-yl)amine

Executive Summary & Chemical Profile

Ethyl(1-methoxypropan-2-yl)amine is a specialized aliphatic amine utilized extensively in pharmaceutical synthesis and drug development. Due to the presence of both an ether linkage and a secondary amine group, this compound exhibits high volatility, flammability, and severe corrosivity. Managing its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) protocols to prevent environmental contamination and catastrophic laboratory accidents.

Table 1: Physicochemical & Regulatory Profile

Property / ClassificationDetail
Chemical Name Ethyl(1-methoxypropan-2-yl)amine
CAS Number 188575-75-9[1]
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Primary Hazards Corrosive (Skin/Eye damage), Flammable Liquid
EPA Waste Codes D001 (Ignitability), D002 (Corrosivity)[2]
Incompatible Materials Halogenated solvents, Oxidizers, Copper/Brass alloys[3]

Mechanistic Causality in Safety Protocols

To maintain a rigorous, self-validating safety culture, laboratory personnel must understand the chemical causality driving our operational rules. Do not treat these as mere suggestions; they are chemically dictated imperatives.

  • Exothermic Neutralization: The nitrogen atom in aliphatic amines possesses a highly reactive lone pair. When exposed to strong acids, rapid protonation occurs, releasing a massive enthalpy of neutralization. If unmanaged, this heat can boil the solvent, aerosolizing the corrosive amine into the operator's breathing zone. Causality-Driven Rule: Neutralization must always be performed dropwise with dilute acids over an ice bath, continuously validating the reaction state via real-time temperature monitoring[2].

  • Halogenated Solvent Incompatibility: Amines must never be disposed of in the same carboy as halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane). Over time, the amine acts as a nucleophile, triggering an alkylation reaction that forms quaternary ammonium salts. This reaction generates significant heat and gas pressure, which has been documented to melt or explosively rupture high-density polyethylene (HDPE) waste carboys[4].

  • Metallurgic Corrosion: Liquid amines are highly alkaline and readily form soluble coordination complexes with copper. Causality-Driven Rule: Never use copper, brass, or bronze fittings, funnels, or containers when transferring amine waste, as structural degradation will occur rapidly[3].

Pre-Disposal: Spill Response and Containment

In the event of an accidental release, immediate containment is required to prevent vapor ignition and surface corrosion.

Methodology: Spill Containment Workflow

  • Evacuate & Ventilate: Clear the immediate area and maximize fume hood/room ventilation to disperse flammable vapors.

  • PPE Donning: Equip chemical safety goggles, a face shield, a chemical-resistant apron, and heavy-duty Neoprene gloves (standard nitrile may degrade rapidly under concentrated amine exposure)[2].

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial: Do not use sawdust or paper towels, as the high surface area combined with a flammable liquid creates an extreme fire hazard.

  • Solid-State Neutralization: Carefully broadcast a weak solid acid (e.g., sodium bisulfate) over the absorbed spill to neutralize the amine in situ.

  • Collection: Sweep the neutralized matrix using spark-free, non-metallic tools. Transfer to a dedicated, clearly labeled hazardous waste container for incineration.

Step-by-Step Waste Disposal Workflows

The correct disposal route is dictated by the volume and concentration of the waste generated.

Workflow A: In-Lab Neutralization (For Dilute Aqueous Waste < 500 mL)

This protocol converts the volatile, corrosive amine into a stable, water-soluble salt. It is designed as a self-validating system: the reaction is only deemed complete when both thermal stability and a neutral pH are achieved.

  • Preparation: Place a wide-mouth borosilicate glass beaker in an ice-water bath inside a certified, actively exhausting chemical fume hood.

  • Dilution: Transfer the amine waste into the beaker and dilute to a concentration of <10% using cold deionized water.

  • Acid Titration: Using a dropping funnel, slowly add 1M Citric Acid or 1M Hydrochloric Acid (HCl) dropwise while maintaining continuous magnetic stirring.

  • Validation Step 1 (Thermal): Monitor the solution with a digital thermometer. If the temperature exceeds 25°C, halt the acid addition immediately and allow the system to cool[2].

  • Validation Step 2 (pH): Periodically test the solution using a calibrated pH meter. Continue titration until the pH stabilizes strictly between 6.0 and 8.0[2].

  • Final Routing: Once neutralized and cooled, the resulting salt solution may be disposed of via the sanitary sewer only if explicitly permitted by your local Publicly Owned Treatment Works (POTW) regulations[4]. Otherwise, transfer to an aqueous hazardous waste carboy.

Workflow B: Bulk Segregation & Licensed Disposal (For Neat Liquid or Volumes > 500 mL)

Bulk aliphatic amines are highly suitable for chemical degradation or thermal destruction (incineration) by licensed facilities, and should not be neutralized in-house due to thermal runaway risks[5].

  • Container Selection: Select a UN-approved, chemically compatible container (e.g., HDPE or PTFE). Ensure no copper or brass components are present[3].

  • Transfer: In a fume hood, use a dedicated PTFE funnel to transfer the bulk amine into the waste container. Leave at least 10% headspace to accommodate potential vapor expansion.

  • Segregation: Ensure the container is strictly segregated from halogenated waste, oxidizers, and strong acids to prevent catastrophic pressurization[4].

  • Labeling: Affix a hazardous waste tag immediately. Mark the primary hazards: "Corrosive" and "Flammable" (EPA Codes D001, D002).

  • Storage & Manifesting: Store in a grounded, ventilated flammable storage cabinet until pickup by an EPA-licensed hazardous waste disposal company for incineration[6].

Process Visualization

AmineDisposal Start Ethyl(1-methoxypropan-2-yl)amine Waste Generation Decision Volume & Concentration Assessment Start->Decision Small Small Scale / Dilute (< 500 mL) Decision->Small Low Vol Large Bulk / Neat Liquid (> 500 mL) Decision->Large High Vol Neut In-Lab Neutralization (Slow Acid Addition over Ice) Small->Neut Segregate Segregate in HDPE (No Halogens/Copper) Large->Segregate pH pH Monitoring Target: 6.0 - 8.0 Neut->pH pH->Segregate High Salt/TOC POTW Aqueous Waste Disposal (If POTW Permitted) pH->POTW pH 6-8 Licensed Licensed EPA/RCRA Incineration Facility Segregate->Licensed

Decision matrix and operational workflow for the safe disposal of Ethyl(1-methoxypropan-2-yl)amine.

References

  • 188575-75-9 Ethyl(1-methoxypropan-2-yl)
  • Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: EPA NEPIS URL
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL
  • Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals Source: Benchchem URL
  • Source: NY.
  • acetic acid glacial Source: Sdfine URL

Sources

Personal protective equipment for handling Ethyl(1-methoxypropan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9 / Analogous to N-Ethyl-1-methoxy-2-propanamine) represents a specific class of secondary alkoxy-amines .[1] Unlike standard aliphatic amines, the presence of the ether (methoxy) moiety increases lipophilicity, thereby enhancing skin permeation rates while retaining the caustic alkalinity of the amine function.[1]

Critical Hazard Profile:

  • Corrosivity: pH > 12 (10% aq).[1] Causes immediate, irreversible coagulative necrosis of cutaneous tissue and corneal opacity.

  • Flammability: High vapor pressure leads to flash points likely below 30°C (estimated based on structural analogs).[1] Vapors are heavier than air and may travel to ignition sources.[2][3]

  • Sensitization: Potential respiratory and skin sensitizer.

Physical & Chemical Properties (Class-Based Estimates)
PropertyValue / CharacteristicOperational Implication
Physical State Colorless LiquidLow viscosity increases splash risk.[1]
Odor Pungent, Ammonia-likeOlfactory fatigue occurs quickly; do not rely on smell for leak detection.[1]
Flash Point < 35°C (Est.)[1]Flammable Class 3 . Ground all metal transfer equipment.[3]
Solubility Miscible in waterSpills spread rapidly on wet surfaces; requires containment diking.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate engineering controls.[1] PPE is the last line of defense, not the first.

The "Zero-Exposure" Standard[1]
  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity .[1]

  • Inert Atmosphere: Due to flammability and hygroscopic nature, handle under Nitrogen or Argon when possible.

  • Static Control: Use conductive vessels. If pouring >500mL, ground the receiving vessel to prevent static discharge ignition.

Personal Protective Equipment (PPE) Matrix

The "Nitrile Fallacy"

Crucial Warning: Standard 4-mil nitrile examination gloves provide insufficient protection for this compound.[1] The ether functionality facilitates rapid permeation through thin nitrile rubber.

Glove Selection Protocol
Contact TypeMaterial RecommendationBreakthrough TimeRationale
Incidental Splash Double-Gloved Nitrile (min 5 mil outer, 4 mil inner)< 10 MinutesOuter glove sacrifices for immediate removal; inner glove protects during doffing.[1]
Immersion / Spill Cleanup Silver Shield® (Laminate) / Norfoil > 480 MinutesMulti-layer laminate resists both the amine alkalinity and the ether solvent action.
Heavy Handling Butyl Rubber (min 25 mil)> 240 MinutesProvides mechanical strength lacking in laminates.
Eye & Body Protection[2][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[1] Safety glasses are prohibited due to the risk of vapor irritation and liquid bypass.

  • Face: A Face Shield (8-inch minimum) is required when pouring volumes > 100 mL or when working with pressurized lines.[1]

  • Body: Chemical-resistant lab coat (poly-cotton blends are acceptable for minor work; Tyvek® or chemically resistant aprons required for bulk transfer).[1]

Operational Workflow Visualization

The following diagram outlines the mandatory decision logic for handling Ethyl(1-methoxypropan-2-yl)amine.

SafeHandling Start Start: Risk Assessment VolCheck Volume > 100mL? Start->VolCheck StandardPPE PPE Level 1: Double Nitrile + Goggles + Lab Coat VolCheck->StandardPPE No HighPPE PPE Level 2: Silver Shield Gloves + Goggles + Face Shield + Apron VolCheck->HighPPE Yes HoodCheck Verify Fume Hood Face Velocity > 80 fpm StandardPPE->HoodCheck HighPPE->HoodCheck Handling Execute Handling (Keep sash at working height) HoodCheck->Handling Decon Decontamination: Wipe surfaces with weak citric acid Handling->Decon Waste Disposal: Segregate from Oxidizers/Acids Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on volume and hazard intensity.[1]

Emergency Response Protocols

Skin Exposure (The "Golden Minute")

Amine burns are deceptive; they may not hurt immediately but cause deep tissue damage.

  • Immediate Action: Move to safety shower/sink immediately. Do not wipe the skin (this drives chemical deeper).

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Doffing: Remove contaminated clothing while under the water stream to prevent spreading the chemical to unexposed skin.[3]

  • Medical: Seek evaluation. Amine burns can cause delayed pulmonary edema if vapors were inhaled.

Spills
  • Small (< 50 mL): Absorb with vermiculite or chem-pads.[1] Do not use paper towels (surface area increases evaporation rate).[1]

  • Large (> 50 mL): Evacuate the lab. Contact EHS.

  • Neutralization: Do not attempt to neutralize a spill with strong acid (violent exothermic reaction). Use a commercial spill kit designed for bases.

Waste Disposal & Deactivation[2][8][9][10]

Disposal Class: Flammable, Corrosive, Organic Base.[1]

  • Segregation: NEVER mix amine waste with:

    • Acids (Exothermic explosion risk).[1]

    • Oxidizers (Fire risk).[1]

    • Heavy metal salts (Complexation risk).[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[1] Avoid metal containers if possible to prevent corrosion over time.

  • Labeling: Clearly mark as "Organic Amine Waste - Corrosive/Flammable."

  • Deactivation (Glassware): Rinse glassware with a dilute (5%) Citric Acid solution to neutralize residual amine before washing with detergent.[1]

References

  • PubChem. (2025).[1] Ethyl(1-methoxypropan-2-yl)amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • University of Pennsylvania EHRS. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Amine Permeation). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.